molecular formula C4H10O B1273030 1-Butanol-d10 CAS No. 34193-38-9

1-Butanol-d10

Cat. No.: B1273030
CAS No.: 34193-38-9
M. Wt: 84.18 g/mol
InChI Key: LRHPLDYGYMQRHN-NWURLDAXSA-N
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Description

1-Butanol-d10 is a useful research compound. Its molecular formula is C4H10O and its molecular weight is 84.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3,4,4-nonadeuterio-4-deuteriooxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2,4D2,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHPLDYGYMQRHN-NWURLDAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369765
Record name 1-Butanol-d10
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Molecular Weight

84.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34193-38-9
Record name 1-Butanol-d10
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Record name 1-Butanol-d10
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-Butanol-d10

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isotopic Labeling with 1-Butanol-d10

In the landscape of modern chemical and pharmaceutical research, the strategic incorporation of stable isotopes has emerged as a powerful tool for elucidating reaction mechanisms, understanding metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates. Among the deuterated building blocks available to the discerning scientist, this compound (CD₃(CD₂)₂CD₂OD) stands out for its utility and versatility. This fully deuterated analogue of 1-butanol, where all ten hydrogen atoms have been replaced with deuterium, offers a unique set of properties that make it an invaluable asset in a range of scientific endeavors, from synthetic chemistry to advanced drug development.

This technical guide provides a comprehensive overview of the core chemical properties of this compound, offering insights into its synthesis, spectroscopic characteristics, and key applications. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary to effectively leverage this important isotopically labeled compound in their work.

Physicochemical Properties: A Comparative Overview

The substitution of protium with deuterium imparts subtle yet significant changes to the physicochemical properties of 1-butanol. These alterations are primarily a consequence of the greater mass of deuterium, which influences bond vibrational energies and, subsequently, intermolecular interactions. A summary of these properties is presented below, with comparisons to non-deuterated 1-butanol where relevant.

PropertyThis compound1-Butanol (non-deuterated)
Molecular Formula C₄D₁₀OC₄H₁₀O
Molecular Weight 84.18 g/mol 74.12 g/mol
CAS Number 34193-38-971-36-3
Appearance Colorless liquidColorless liquid
Boiling Point 116-118 °C117.7 °C
Density 0.920 g/mL at 25 °C0.810 g/mL at 20 °C
Refractive Index n20/D 1.3956n20/D 1.399
Isotopic Purity Typically ≥98 atom % DNot Applicable

The most notable differences are the increased molecular weight and density of this compound, direct consequences of the heavier deuterium isotope. The boiling point remains largely unchanged, indicating that the isotopic substitution does not drastically alter the intermolecular forces governing the liquid state. The high isotopic purity, typically exceeding 98 atom % D, is a critical parameter for its applications, ensuring minimal interference from the corresponding protio-isotopologue.

Synthesis of this compound: A Methodological Approach

The synthesis of this compound is typically achieved through the reduction of a deuterated carboxylic acid ester, such as ethyl butyrate-d9. This method allows for the introduction of deuterium at all non-labile positions. A representative experimental protocol is outlined below.

Experimental Protocol: Reduction of Ethyl Butyrate-d9

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

  • Ethyl butyrate-d9 (CD₃CD₂CD₂COOC₂H₅)

  • Lithium aluminum deuteride (LiAlD₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deuterium oxide (D₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of ethyl butyrate-d9 in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum deuteride in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen) and cooled in an ice bath.

  • The reaction mixture is stirred at room temperature for several hours to ensure complete reduction of the ester.

  • The reaction is then carefully quenched by the slow, dropwise addition of deuterium oxide (D₂O) to decompose the excess lithium aluminum deuteride and the resulting aluminum alkoxide complex. This step is highly exothermic and should be performed with caution.

  • The resulting precipitate of aluminum salts is filtered off, and the ethereal solution is collected.

  • The filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation, and the resulting this compound is purified by fractional distillation.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Lithium aluminum deuteride reacts violently with water. Therefore, all reagents and solvents must be scrupulously dried to prevent a hazardous reaction and to ensure the deuteride is not consumed by protic impurities.

  • Inert Atmosphere: This prevents the reaction of the highly reactive lithium aluminum deuteride with atmospheric moisture and oxygen.

  • Use of LiAlD₄ and D₂O: The use of lithium aluminum deuteride ensures the introduction of a deuterium atom at the C1 position, while the D₂O quench introduces the deuterium atom to the hydroxyl group, resulting in the fully deuterated this compound.

Caption: Synthesis of this compound via reduction of ethyl butyrate-d9.

Spectroscopic Properties: The Deuterium Signature

The complete deuteration of 1-butanol leads to distinct and informative changes in its spectroscopic signatures. Understanding these differences is crucial for the characterization and application of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: In a perfectly pure sample of this compound, the ¹H NMR spectrum would be silent, as there are no protons to generate a signal. In practice, a small residual signal from any remaining protic impurities or from the solvent may be observed. The absence of signals corresponding to the butyl chain provides a direct measure of the isotopic purity.

  • ¹³C NMR: The ¹³C NMR spectrum of this compound is characterized by the coupling of the carbon atoms to the directly attached deuterium atoms. Deuterium has a nuclear spin of 1, leading to a splitting of the carbon signals into multiplets (typically triplets for CD₂ groups and septets for CD₃ groups, though the fine structure may not always be fully resolved). The chemical shifts of the carbon atoms are also slightly shifted upfield compared to their non-deuterated counterparts due to the isotopic effect.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows significant shifts in the vibrational frequencies of the C-D and O-D bonds compared to the C-H and O-H bonds in 1-butanol.[1][2][3][4]

  • O-D Stretch: The broad O-H stretching band typically observed around 3300-3400 cm⁻¹ in alcohols is shifted to approximately 2400-2500 cm⁻¹ for the O-D stretch in this compound. This is a direct consequence of the heavier mass of deuterium.

  • C-D Stretch: The C-H stretching vibrations that appear in the 2850-3000 cm⁻¹ region for 1-butanol are shifted to the 2100-2250 cm⁻¹ region for the C-D stretches in this compound.

These distinct shifts in the IR spectrum provide a clear and unambiguous method for confirming the deuteration of the molecule.

Mass Spectrometry (MS)

The mass spectrum of this compound is fundamentally different from that of 1-butanol due to the mass increase of 10 atomic mass units.

  • Molecular Ion: The molecular ion peak ([M]⁺) for this compound will appear at m/z 84, whereas for 1-butanol it is at m/z 74.

  • Fragmentation Pattern: The fragmentation pattern will also be shifted. For example, the loss of a deuterated methyl radical (•CD₃) would result in a fragment at m/z 66, while the loss of a methyl radical (•CH₃) from 1-butanol gives a fragment at m/z 59. The characteristic alpha-cleavage leading to the [CH₂OH]⁺ fragment at m/z 31 in 1-butanol would be observed as a [CD₂OD]⁺ fragment at m/z 34 in this compound.[5]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of scientific research, particularly in the pharmaceutical industry.

Internal Standard in Analytical Methods

Due to its chemical similarity and mass difference from its non-deuterated counterpart, this compound is an ideal internal standard for quantitative analysis by mass spectrometry. For instance, it is used as a surrogate standard in the U.S. Environmental Protection Agency (EPA) Method 541 for the determination of 1-butanol and other compounds in drinking water.[6][7] The use of a deuterated internal standard allows for accurate correction of any analyte loss during sample preparation and instrumental analysis.

Building Block for Deuterated Drug Candidates

One of the most significant applications of this compound is as a starting material for the synthesis of more complex deuterated molecules, including active pharmaceutical ingredients (APIs). The "deuterium kinetic isotope effect" can lead to a slowing of metabolic processes that involve the cleavage of a carbon-hydrogen bond. By selectively replacing hydrogen with deuterium at metabolically vulnerable positions in a drug molecule, it is possible to:

  • Improve Pharmacokinetic Profiles: A slower rate of metabolism can lead to a longer drug half-life, potentially allowing for lower or less frequent dosing.

  • Reduce Formation of Toxic Metabolites: If a toxic metabolite is formed through a pathway involving C-H bond cleavage, deuteration at that site can reduce its formation.

  • Enhance Efficacy: By increasing the exposure of the parent drug, its therapeutic effect may be enhanced.

This compound provides a deuterated four-carbon chain that can be incorporated into larger molecules through various organic reactions.

Caption: Applications of this compound in drug development.

Tracer in Metabolic and Pharmacokinetic Studies

This compound can be used as a tracer to study the in vivo fate of butanol and related compounds. By administering the deuterated version and analyzing biological samples (e.g., blood, urine) by mass spectrometry, researchers can track its absorption, distribution, metabolism, and excretion without the need for radioactive labeling. This approach is crucial for understanding the metabolic pathways and potential toxicity of xenobiotics.

Conclusion

This compound is more than just a heavier version of its protio-analogue. Its distinct physicochemical and spectroscopic properties, stemming from the presence of deuterium, make it a powerful and versatile tool for researchers. From its role as a reliable internal standard in analytical chemistry to its application as a key building block in the synthesis of next-generation deuterated pharmaceuticals, this compound continues to be an indispensable compound in the advancement of chemical and biomedical sciences. The in-depth understanding of its properties, as outlined in this guide, is paramount for its effective and innovative application in the laboratory and beyond.

References

  • NIST Chemistry WebBook, SRD 69: 1-Butanol. [Link]

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  • Doc Brown's Chemistry. (2025). Mass spectrum of butan-1-ol fragmentation pattern. [Link]

  • Doc Brown's Chemistry. (2025). Infrared spectrum of butan-1-ol. [Link]

  • Chegg.com. (2020). Examine the 1H and 13C NMR spectra supplied for 1-butanol. [Link]

  • ResearchGate. (2013). IR Spectrum of Pure Butanol. [Link]

  • Google Patents. (2015).
  • Doc Brown's Chemistry. (2025). C-13 nmr spectrum of butan-1-ol analysis of chemical shifts. [Link]

  • Chemistry LibreTexts. (2020). 13.4: Spectroscopy of Alcohols. [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]

  • National Academies Press. (1996). B2: 1-Butanol. In Spacecraft Maximum Allowable Concentrations for Selected Airborne Contaminants: Volume 3. [Link]

  • ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

  • Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]

  • Scribd. (n.d.). Primary Alcohol (1-BUTANOL) : NMR and C13-Nmr. [Link]

  • Georgia Institute of Technology. (n.d.). METAL HYDRIDE REDUCTION OF KETONES: STEREOCHEMISTRY AND KINETICS. [Link]

  • CK Isotopes. (n.d.). Synthetic Intermediates for Deuterated Pharmaceuticals. [Link]

  • ResearchGate. (2024). Application of experimental design in the synthesis of 1-butanol from ethanol on mixed oxide catalysts at different mg/al molar ratios. [Link]

  • e-Publications@Marquette. (n.d.). Exploring New Techniques For Precision Deuteration of Alkenes and Alkynes. [Link]

  • UC Davis. (n.d.). Quality Control and Applications of Mass Spectrometry-based Metabolomics. [Link]

  • Chemistry LibreTexts. (2022). 6.2: Fragmentation. [Link]

Sources

An In-Depth Technical Guide to the Molecular Weight of 1-Butanol-d10

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Butanol-d10 (Perdeuterated Butan-1-ol) is a stable isotope-labeled compound indispensable to modern analytical and metabolic research. Its utility as an internal standard in mass spectrometry-based quantification and as a tracer in metabolic studies hinges on a precise understanding of its molecular weight and isotopic purity. This guide provides a comprehensive examination of the molecular weight of this compound, addressing both the theoretical calculations and the empirical methodologies required for its verification. We delve into the critical distinction between molecular weight and monoisotopic mass, detail the experimental workflows for mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, and discuss the principles of quality control that ensure data integrity for researchers, scientists, and drug development professionals.

Foundational Concepts: this compound in a Scientific Context

This compound is an isotopologue of 1-butanol where all ten hydrogen atoms (¹H) have been substituted with their stable, heavier isotope, deuterium (²H or D). This substitution imparts a significant mass shift without appreciably altering the compound's chemical properties, making it an ideal internal standard for analytical quantification.[1] In drug development, deuteration can subtly alter metabolic pathways due to the kinetic isotope effect, a phenomenon leveraged to develop drugs with improved pharmacokinetic profiles.

The chemical structure is represented by the linear formula CD₃(CD₂)₂CD₂OD. This complete deuteration results in a nominal mass increase of 10 Daltons compared to its non-labeled counterpart, 1-Butanol (C₄H₁₀O).[2]

Theoretical Mass Determination: A Tale of Two Weights

A frequent point of confusion in mass analysis is the distinction between molecular weight (or molar mass) and monoisotopic mass. For a molecule like this compound, which is composed of elements with multiple stable isotopes, this distinction is paramount.

  • Monoisotopic Mass: This is the mass of a molecule calculated using the exact mass of the most abundant isotope of each constituent element. It represents the mass of a single, specific isotopic combination. This value is crucial in high-resolution mass spectrometry, where individual isotopic peaks are resolved.

  • Molecular Weight (Molar Mass): This is the weighted average mass of all naturally occurring isotopes of the constituent atoms in a molecule. This value is used in stoichiometric calculations involving bulk quantities of a substance (e.g., grams or moles).

Calculation of Masses

The theoretical masses are calculated as follows:

Atomic SpeciesMonoisotopic Mass (Da)Standard Atomic Weight ( g/mol )
Carbon (C)12.00000012.011
Oxygen (O)15.99491515.999
Deuterium (D)2.0141022.014

Monoisotopic Mass Calculation: (4 × 12.000000) + (1 × 15.994915) + (10 × 2.014102) = 84.135935 Da This aligns with the accurate mass values provided by chemical suppliers.[3][4]

Molecular Weight Calculation: (4 × 12.011) + (1 × 15.999) + (10 × 2.014) = 84.183 g/mol This value is commercially reported as 84.18 g/mol .[3][4][5][6][7]

Summary of Key Physicochemical Data

The fundamental properties of this compound are summarized below for reference.

PropertyValueSource(s)
Chemical Formula C₄D₁₀O
Linear Formula CD₃(CD₂)₂CD₂OD
CAS Number 34193-38-9[4][5]
Molecular Weight 84.18 g/mol [3][4][5][6]
Accurate Mass 84.1359 Da[4]
Density 0.920 g/mL at 25 °C[5]
Boiling Point 116-118 °C[5]
Isotopic Purity ≥98 atom % D[6][7]

Experimental Verification: An Orthogonal Approach

Theoretical calculations provide a benchmark, but only empirical analysis can confirm the identity, purity, and molecular weight of a synthesized batch of this compound. The gold standard approach is orthogonal, employing multiple, independent analytical techniques. Here, we detail the use of Mass Spectrometry (MS) for mass confirmation and Nuclear Magnetic Resonance (NMR) for structural and isotopic purity validation.

Mass Spectrometry for Accurate Mass Confirmation

Expertise & Causality: Mass spectrometry is the definitive technique for determining the molecular mass of a compound. For a volatile, low-molecular-weight species like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[8] GC provides excellent separation from potential impurities, while the mass spectrometer serves as a highly specific and sensitive detector, directly measuring the mass-to-charge ratio (m/z) of the ionized molecule. This allows for direct comparison with the theoretical monoisotopic mass.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A 1. Dilute this compound in appropriate solvent (e.g., Methanol) B 2. Inject sample into GC-MS system A->B C 3. Volatilization & Separation in GC Column B->C D 4. Elution & Ionization (e.g., Electron Ionization) C->D E 5. Mass Analysis (m/z detection) D->E F 6. Identify Molecular Ion Peak [M]+• at m/z ≈ 84.14 E->F G 7. Compare with Theoretical Monoisotopic Mass (84.1359 Da) F->G H 8. Confirm Identity & Mass Integrity G->H NMR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A 1. Dissolve this compound in a suitable aprotic NMR solvent (e.g., CDCl3) B 2. Acquire ¹H NMR Spectrum A->B C 3. Acquire ²H NMR Spectrum B->C D 4. ¹H Spectrum Analysis: Confirm absence/suppression of signals for C₄H₉OH B->D E 5. ²H Spectrum Analysis: Confirm presence of signals corresponding to deuterated positions C->E D->E F 6. Quantify Isotopic Purity (Atom % D) via integration E->F

Sources

An In-Depth Technical Guide to 1-Butanol-d10 (CAS: 34193-38-9) for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Deuterium Labeling

In the landscape of modern chemical and pharmaceutical research, precision is paramount. Stable isotope labeling, particularly the replacement of hydrogen (¹H) with its heavier, non-radioactive isotope deuterium (²H or D), has emerged as a cornerstone technique for achieving unparalleled accuracy in analytical and metabolic studies.[] Deuterated compounds are not merely analogs; they are sophisticated tools that unlock deeper insights into reaction mechanisms, pharmacokinetics, and quantitative analysis.

This guide provides a comprehensive technical overview of 1-Butanol-d10 (Perdeuterated 1-Butanol; CAS 34193-38-9), a fully deuterated isotopologue of 1-butanol. We will delve into its fundamental properties, the scientific rationale for its use, rigorous quality control methodologies, and its principal applications as a gold-standard internal standard and a metabolic tracer. This document is intended for researchers, analytical scientists, and drug development professionals who leverage isotopically labeled compounds to enhance the integrity and precision of their work.

Physicochemical Properties and Specifications

This compound is chemically identical to its protium analog in terms of reactivity but differs in mass. This distinction is the foundation of its utility. Its physical properties are nearly identical, ensuring it behaves predictably in chromatographic systems while being unambiguously distinguishable by mass spectrometry.

PropertyValueReference(s)
CAS Number 34193-38-9[2][3]
Chemical Formula C₄D₁₀O (CD₃(CD₂)₂CD₂OD)[4]
Molecular Weight 84.18 g/mol [2][3]
IUPAC Name 1,1,1,2,2,3,3,4,4-nonadeuterio-4-deuteriooxybutane[2][3]
Appearance Colorless liquid[5]
Density ~0.920 g/mL at 25°C[3][4][5]
Boiling Point 116-118 °C[3][5]
Refractive Index n20/D ~1.3956[4][5]
Isotopic Purity Typically ≥98 atom % D[4][5]
Chemical Purity Typically ≥99%[4][5]
Mass Shift vs. Analyte M+10[4][5]

The Rationale for Deuteration: The Kinetic Isotope Effect (KIE)

The strategic value of deuterium labeling in drug development and metabolic studies is rooted in the Kinetic Isotope Effect (KIE) .[6][7] The carbon-deuterium (C-D) bond is energetically stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. Consequently, reactions where the cleavage of a C-H bond is the rate-determining step will proceed more slowly when a C-D bond must be broken.[]

In a biological context, this is most relevant to metabolism mediated by enzymes like the cytochrome P450 (CYP) superfamily.[9] By replacing hydrogen atoms at known metabolic "soft spots" with deuterium, the rate of metabolic breakdown can be significantly reduced.[10] This can lead to an improved pharmacokinetic profile, such as a longer drug half-life, reduced formation of toxic metabolites, and potentially a lower required dose.[7]

KIE cluster_0 Metabolic Reaction Coordinate start Reactant (Drug-H/D) ts_h Transition State [C-H]‡ start->ts_h ΔG‡ (C-H) ts_d Transition State [C-D]‡ start->ts_d ΔG‡ (C-D) end Metabolite ts_h->end ts_d->end label_y Potential Energy caption KIE: Higher activation energy for C-D bond cleavage.

Figure 1: Conceptual diagram of the Kinetic Isotope Effect (KIE).

Synthesis and Quality Control: Ensuring Analytical Integrity

The synthesis of highly enriched deuterated compounds requires specialized methodologies. While various strategies exist, a common approach for producing deuterated alcohols involves the reduction of a corresponding ester or carboxylic acid using a deuterated reducing agent, such as lithium aluminum deuteride (LiAlD₄), or using D₂O as the deuterium source with a suitable catalyst.[][11][12]

However, for the end-user, the most critical aspect is not the synthetic route but the rigor of the quality control (QC) process that certifies the final product. A self-validating protocol for deuterated standards relies on a multi-technique analytical workflow to guarantee identity, chemical purity, and isotopic enrichment.

QC_Workflow start Synthesis & Purification nmr NMR Spectroscopy (¹H, ²H, ¹³C) start->nmr ms Mass Spectrometry (e.g., GC-MS) start->ms chrom Chromatography (GC-FID / HPLC-UV) start->chrom cert Certified Product (Certificate of Analysis) nmr->cert nmr_check Confirms Structure Determines Isotopic Purity nmr->nmr_check ms->cert ms_check Confirms Mass Shift (M+10) Assesses for residual protium ms->ms_check chrom->cert chrom_check Determines Chemical Purity (%) chrom->chrom_check

Figure 2: A robust Quality Control (QC) workflow for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive technique for confirming the sites of deuteration and quantifying isotopic enrichment.[13] ¹H NMR is used to quantify any residual proton signals, while ²H NMR can directly observe the deuterium nuclei, confirming their positions.[14]

  • Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this analysis confirms the molecular weight of the deuterated compound and verifies the expected mass shift (M+10 for this compound vs. 1-butanol).[15] It is also crucial for identifying any lower-mass isotopologues (e.g., d9, d8).

  • Chromatography (GC/HPLC): This technique is used to determine the chemical purity of the compound, ensuring that the product is free from non-isotopic impurities that could interfere with analysis.

Core Applications in Research and Development

The Gold Standard Internal Standard for Mass Spectrometry

The most prevalent application of this compound is as an internal standard (IS) for the quantitative analysis of 1-butanol by LC-MS or GC-MS.[16] An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis but be clearly distinguishable.[17] this compound excels in this role for several reasons:

  • Co-elution: Its physicochemical properties are nearly identical to 1-butanol, causing it to elute at the same retention time in chromatography. This ensures that any matrix effects or variations in instrument response affect both the analyte and the IS equally.[18]

  • Distinct Mass: The +10 Da mass difference provides a clean, unambiguous separation in the mass spectrometer, preventing any signal overlap.

  • Similar Ionization Efficiency: It ionizes with the same efficiency as 1-butanol, leading to a stable and predictable response ratio.

This allows the IS to correct for analyte loss during sample extraction, derivatization, and injection, as well as to compensate for ion suppression or enhancement caused by the sample matrix.[16]

This protocol provides a self-validating framework for the precise quantification of 1-butanol in a complex biological matrix.

  • Preparation of Standards and Solutions:

    • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of 1-butanol (analyte) and this compound (Internal Standard) in methanol.

    • Calibration Standards: Perform serial dilutions of the 1-butanol stock solution with 50:50 methanol:water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

    • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock to 100 ng/mL in methanol.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, calibrator, or quality control (QC) sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL IS spiking solution. Vortex briefly. Causality: Spiking the IS early ensures it accounts for variability in all subsequent steps.

    • Add 500 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute the residue in 100 µL of ethyl acetate. Transfer to a GC vial with a micro-insert.

  • GC-MS Analysis:

    • GC System: Agilent 8890 or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Injection: 1 µL, splitless mode.

    • Oven Program: 40°C hold for 2 min, ramp to 150°C at 20°C/min, hold for 1 min.

    • MS System: Agilent 5977 or equivalent, operating in Electron Ionization (EI) mode.

    • Analysis Mode: Selected Ion Monitoring (SIM).

      • 1-Butanol (Analyte): Monitor m/z 56, 43.

      • This compound (IS): Monitor m/z 66, 49. Causality: SIM mode provides maximum sensitivity and selectivity by monitoring only characteristic fragment ions.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area) for all calibrators and samples.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibrators. Apply a linear regression with 1/x weighting.

    • Determine the concentration of 1-butanol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Tracer in Metabolic and Pharmacokinetic (DMPK) Studies

This compound is an invaluable tool for studying the metabolic fate of 1-butanol.[19] In vertebrates, 1-butanol is metabolized in a manner analogous to ethanol.[20] This predictable pathway allows researchers to use the deuterated version to trace uptake, distribution, and clearance without the confounding presence of endogenous 1-butanol, which can be produced by gut microbiota.[21]

Metabolic_Pathway cluster_pathway Hepatic Metabolism of this compound b_d10 This compound (CD₃(CD₂)₃OD) bald_d9 Butyraldehyde-d9 (CD₃(CD₂)₂CDO) b_d10->bald_d9 Alcohol Dehydrogenase (ADH) bac_d9 Butyric Acid-d9 (CD₃(CD₂)₂COOD) bald_d9->bac_d9 Aldehyde Dehydrogenase (ALDH) co2 CO₂ + D₂O (via β-Oxidation) bac_d9->co2 caption Metabolic pathway of this compound.

Figure 3: The primary metabolic pathway of this compound in vertebrates.

By administering this compound and subsequently analyzing biological fluids (blood, urine) by LC-MS/MS, one can precisely quantify the parent compound and its key deuterated metabolites, Butyraldehyde-d9 and Butyric Acid-d9. This provides clear, unambiguous data on the rate of metabolism and clearance pathways, free from endogenous interference.

Handling, Storage, and Safety

While deuterium is non-radioactive, this compound retains the chemical hazards of its non-deuterated analog.[2] It is essential to adhere to strict safety protocols.

GHS Hazard Classification: [5]

  • Physical Hazards: H226: Flammable liquid and vapor.

  • Health Hazards:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

    • H336: May cause drowsiness or dizziness.

Safe Handling and Storage Recommendations:

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[22] Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Keep away from heat, sparks, and open flames. Ground all containers and transfer equipment to prevent static discharge.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[22] Many deuterated solvents are hygroscopic; exposure to atmospheric moisture can lead to H-D exchange, compromising isotopic purity.[23] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term use.

Conclusion

This compound (CAS 34193-38-9) is a powerful and versatile tool for the modern research scientist. Its utility is grounded in the fundamental principles of isotope chemistry, providing a means to significantly enhance the accuracy and reliability of quantitative mass spectrometry and to elucidate complex metabolic pathways. When supported by rigorous quality control and handled with appropriate safety measures, this compound serves as an indispensable component in drug development, clinical diagnostics, and advanced chemical research, enabling a level of analytical certainty that is otherwise unattainable.

References

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isotopic purity of 1-Butanol-d10

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Isotopic Purity of 1-Butanol-d10

Introduction

In the landscape of modern analytical chemistry and drug development, stable isotope-labeled (SIL) compounds are indispensable tools. Among these, deuterated molecules—where hydrogen atoms are replaced by their heavier isotope, deuterium—have gained prominence. This compound (CAS: 34193-38-9, Formula: CD₃(CD₂)₃OD) is a fully deuterated analog of 1-butanol that serves as a critical internal standard for mass spectrometry-based quantification, a tracer in metabolic studies, and a building block for complex deuterated molecules.[1][2][3][4]

However, the utility of this compound is fundamentally dependent on a characteristic that extends beyond conventional chemical purity: its isotopic purity . The presence of molecules with incomplete deuterium incorporation (isotopologues) can introduce significant variability and error, undermining the integrity of experimental data.[5][6] This guide provides a comprehensive technical overview of the , detailing its importance, methods of characterization, and the causality behind rigorous analytical validation for researchers, scientists, and drug development professionals.

The Foundational Importance of Isotopic Purity

While chemical purity quantifies the absence of different chemical entities, isotopic purity defines the degree to which a specific isotope is present at all designated positions within a molecule.[7] For a deuterated compound, this distinction is paramount. It is practically impossible to synthesize a compound with 100% isotopic purity, resulting in a population of chemically identical molecules that differ in their isotopic composition.[5] Understanding this landscape requires a specific lexicon.

  • Isotopic Enrichment: Refers to the percentage of deuterium found at a specific labeled position within a molecule. For instance, a starting material with "99.5% D enrichment" means that at any given labeled site, there is a 99.5% probability of finding a deuterium atom.[5]

  • Isotopologues: These are molecules that differ only in their isotopic composition. A batch of this compound will inevitably contain small amounts of 1-Butanol-d9, 1-Butanol-d8, and so on.[5]

  • Species Abundance: This term describes the percentage of the entire molecular population that has a specific, complete isotopic makeup. It is the most direct measure of the final product's isotopic purity.[5]

The consequences of inadequate isotopic purity are severe. In quantitative mass spectrometry, the presence of less-deuterated isotopologues in an internal standard can interfere with the signal of the native analyte, leading to inaccurate measurements. In drug metabolism and pharmacokinetic (DMPK) studies, isotopic impurities can lead to the misinterpretation of metabolic pathways and rates.[6][8] Consequently, regulatory bodies such as the FDA mandate rigorous characterization of the isotopologue profile for any deuterated active pharmaceutical ingredient (API).[5]

Synthesis and Origins of Isotopic Variation

The industrial production of non-deuterated 1-butanol typically involves the hydroformylation of propene to butyraldehyde, which is subsequently hydrogenated.[9] The synthesis of this compound follows analogous pathways but utilizes deuterated source materials, such as deuterium gas (D₂) for the hydrogenation step.

Isotopic impurities are introduced through several mechanisms during and after synthesis:

  • Incomplete Deuteration: The primary source of impurities is the incomplete substitution of hydrogen for deuterium, stemming from equilibrium limitations or kinetic factors in the reaction.

  • Reagent Impurities: The presence of protic impurities (e.g., residual H₂O) in solvents or reagents can introduce hydrogen into the molecular structure.

  • Post-Synthesis H/D Exchange: Hydrogen-Deuterium (H/D) exchange can occur if the compound is exposed to protic substances, especially for the hydroxyl (-OD) group, which is labile and can readily exchange its deuterium with protons from atmospheric moisture or protic solvents.[10]

Analytical Workflow for Isotopic Purity Characterization

A robust, self-validating system for characterizing this compound relies on the orthogonal application of multiple analytical techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.[7][11] This integrated approach provides a complete picture of both the distribution of isotopologues and the overall isotopic enrichment.

Isotopic Purity Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Interpretation cluster_3 Validation & Reporting Prep This compound Sample MS Mass Spectrometry (MS) (e.g., LC-ESI-HR-MS) Prep->MS NMR NMR Spectroscopy (¹H-NMR, ²H-NMR) Prep->NMR MS_Data Determine Isotopologue Distribution (d10, d9, d8...) & Species Abundance MS->MS_Data NMR_Data Quantify Residual Protons & Confirm Deuteration Sites & Determine Isotopic Enrichment NMR->NMR_Data Validation Cross-Validation of MS and NMR Data MS_Data->Validation NMR_Data->Validation Report Certificate of Analysis (Final Isotopic Purity) Validation->Report

Fig 1. Integrated workflow for the comprehensive analysis of isotopic purity.
Mass Spectrometry (MS) for Isotopologue Distribution

Causality: High-resolution mass spectrometry (HR-MS) is the definitive technique for resolving and quantifying individual isotopologues.[10] Because each substitution of a deuterium for a hydrogen atom increases the molecular weight by approximately 1.006 Da, HR-MS can separate the ion signals corresponding to the d10, d9, d8, etc., species. This allows for the direct calculation of species abundance, providing the most accurate representation of isotopic purity.[5]

Experimental Protocol: LC-ESI-HR-MS Analysis

  • Standard Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable aprotic solvent like acetonitrile to prevent H/D exchange of the hydroxyl group.

  • Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system. While extensive separation is not needed for a pure standard, a short C18 column can be used to separate the analyte from any potential non-volatile impurities.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode to generate protonated molecular ions, [M+H]⁺.

  • Mass Analysis: Acquire full-scan mass spectra using a high-resolution mass spectrometer (e.g., Orbitrap or TOF) with a resolution setting of >70,000 to ensure baseline separation of the isotopologue signals.

  • Data Processing: a. Extract the ion chromatograms for the theoretical m/z of each isotopologue ([C₄D₁₀OH+H]⁺, [C₄D₉HOH+H]⁺, etc.). b. Integrate the peak areas for each isotopologue signal in the mass spectrum. c. Calculate the relative abundance of each species and normalize to 100% to determine the species abundance distribution.

Data Presentation: Hypothetical Isotopologue Distribution

IsotopologueFormulaTheoretical m/z ([M+H]⁺)Observed Relative Abundance (%)
This compoundC₄D₁₀O85.189299.55
1-Butanol-d9C₄D₉HO84.18290.41
1-Butanol-d8C₄D₈H₂O83.17670.03
< d8--< 0.01
Total (Species Purity) 99.55
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment

Causality: While MS excels at separating isotopologues, Proton NMR (¹H-NMR) is exceptionally sensitive for detecting and quantifying the minute amounts of residual hydrogen (protons) in a highly deuterated sample.[5] By integrating the signals of these residual protons and comparing them to a known internal standard of high chemical purity, one can accurately calculate the overall percentage of deuteration, or isotopic enrichment. This method validates the MS data and confirms the structural integrity of the molecule.[11][12]

Experimental Protocol: Quantitative ¹H-NMR (qNMR)

  • Sample Preparation: Accurately weigh a sample of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a suitable aprotic deuterated solvent (e.g., Acetonitrile-d3).

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz). Ensure quantitative acquisition parameters are set, including a long relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) and a calibrated 90° pulse.

  • Data Acquisition: Acquire the ¹H-NMR spectrum.

  • Data Processing: a. Carefully phase and baseline-correct the spectrum. b. Integrate the area of the known internal standard's signal (A_std). c. Integrate the areas of all residual proton signals from the this compound sample (A_sample). These will appear as very small peaks in the regions corresponding to the CH₃, -CH₂-, and -OH groups.

  • Calculation: Calculate the isotopic enrichment using the following formula, accounting for the number of protons for each signal: Isotopic Enrichment (%) = (1 - [(A_sample / N_sample) / (A_std / N_std)] * (W_std / W_sample) * (MW_sample / MW_std)) * 100 Where N is the number of protons, W is the weight, and MW is the molecular weight.

Data Presentation: Typical ¹H-NMR Results Summary

ParameterSpecificationResultMethod
Isotopic Enrichment≥ 99.0 atom % D99.6 atom % D¹H-NMR
Residual -CH₃ SignalReport< 0.05%¹H-NMR
Residual -CH₂- SignalsReport< 0.30%¹H-NMR
Residual -OH SignalReport< 0.05%¹H-NMR

A Self-Validating System: The Synergy of MS and NMR

Relying on a single analytical technique is insufficient for a complete and trustworthy assessment of isotopic purity. NMR and MS provide complementary and confirmatory data, forming a self-validating analytical system.[7][11]

Validation Synergy MS Mass Spectrometry (HR-MS) Purity Certified Isotopic Purity of this compound MS->Purity Provides: - Isotopologue Distribution - Species Abundance - Confirms MW NMR NMR Spectroscopy (¹H-NMR) NMR->Purity Provides: - Overall Isotopic Enrichment - Location of Residual Protons - Structural Integrity Purity->MS Confirms Purity->NMR Confirms

Fig 2. The complementary and confirmatory relationship between MS and NMR.

NMR confirms the structural integrity and provides a highly accurate measure of total deuterium content, while MS reveals the precise distribution of that deuterium across the molecular population.[5][11] A discrepancy between the two methods would indicate a potential issue, such as an unexpected isotopologue distribution or the presence of a protonated impurity, demanding further investigation.

Conclusion: Upholding Data Integrity

The characterization of this compound and other deuterated compounds represents a paradigm shift from traditional purity analysis.[5] Isotopic purity is not a footnote to chemical purity but a critical quality attribute that dictates the compound's performance and the validity of the data it helps generate. A rigorous, multi-technique approach combining high-resolution mass spectrometry and quantitative NMR spectroscopy is non-negotiable. This self-validating system ensures that the isotopic composition is transparently and accurately defined, meeting the stringent expectations of scientific research, drug development, and regulatory agencies.[5][6] By implementing these robust analytical protocols, researchers can ensure that the "deuterium difference" is both predictable and reliable, safeguarding the integrity of their work.

References

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  • Title: this compound | C4H10O | CID 2733134 Source: PubChem, National Institutes of Health URL: [Link]

  • Title: A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR Source: Analytical Methods, Royal Society of Chemistry URL: [Link]

  • Title: Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry Source: ResearchGate (originally Rapid Communications in Mass Spectrometry) URL: [Link]

  • Title: Deuterium Labeled Compounds Source: Zeochem URL: [Link]

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  • Title: Analysis of Post Mortem Samples for Blood Alcohol Content Source: Phenomenex Applications URL: [Link]

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Section 1: Introduction and Scope

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 1-Butanol-d10

This compound (CAS: 34193-38-9), the fully deuterated isotopologue of n-butanol, is a crucial solvent and reagent in advanced scientific research.[1][2] Its applications range from serving as a non-interfering solvent in nuclear magnetic resonance (NMR) spectroscopy to its use as a tracer in metabolic pathway and reaction mechanism studies. While the substitution of protium with deuterium alters its molecular weight (84.18 g/mol ) and certain spectroscopic properties, the fundamental chemical reactivity and associated hazards remain virtually identical to its non-deuterated counterpart, 1-Butanol (CAS: 71-36-3).[1][3]

This guide provides a comprehensive safety framework for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of datasheet information to offer a self-validating system of protocols and a causal understanding of the risks involved. The safety principles and data presented herein are derived from authoritative sources for 1-Butanol and are directly applicable to this compound.

Section 2: Hazard Identification and Risk Profile

A thorough understanding of the inherent hazards of this compound is the foundation of its safe use. The substance is classified under the Globally Harmonized System (GHS) with multiple significant hazards that demand rigorous control measures.[4][5][6]

GHS Hazard Classification Summary
Hazard ClassCategoryHazard StatementGHS Pictogram
Flammable LiquidsCategory 3H226: Flammable liquid and vapour.[5][6][7]🔥
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[4][5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][5][6]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[5][6][8][9][10]corrosive
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[4][5][6][10][11]
Specific Target Organ Toxicity (Single Exposure)Category 3H336: May cause drowsiness or dizziness.[4][5][6][10][11]
Elucidation of Core Hazards
  • Flammability: With a flash point of approximately 34-35°C, this compound can form flammable vapor-air mixtures at or near standard room temperatures.[8][11] Its vapors are denser than air and can travel considerable distances to an ignition source, leading to a "flashback" event.[6][10][12][13] This property necessitates stringent control of ignition sources and mandates handling in well-ventilated areas.

  • Serious Eye Damage (Category 1): This is the most severe health hazard. The classification as Category 1 signifies a risk of irreversible eye damage or blindness.[6][9] The chemical's properties can cause significant corrosion to eye tissue upon contact. This is not mere irritation; it is a critical risk that makes the use of sealed safety goggles or face shields non-negotiable.

  • Systemic and Organ Toxicity: Ingestion of this compound can lead to central nervous system depression, headaches, dizziness, and gastrointestinal distress.[9][11] Inhalation of high concentrations of vapor can irritate the respiratory tract and cause narcotic effects, including drowsiness and a reduced awareness of other laboratory hazards.[4][8][9][11]

Section 3: Physicochemical Properties for Risk Assessment

Effective risk assessment depends on understanding the physical behavior of the chemical. These properties dictate appropriate storage conditions, handling techniques, and emergency response.

PropertyValueSignificance in Safety Assessment
Molecular Formula C4D10OConfirms the deuterated nature of the compound.
Molecular Weight 84.18 g/mol [1][11]Higher than non-deuterated butanol (74.12 g/mol ).
Appearance Colorless, clear liquid[11]Lack of color can make spills difficult to see.
Boiling Point 116 - 118 °C[11]Relatively low boiling point contributes to vapor generation.
Flash Point 34 - 35 °C (closed cup)[8][11]Critical Fire Hazard. Flammable vapors can be present at ambient temperatures.
Density ~0.920 g/mL at 25 °C[3][11]Vapors are heavier than air, increasing the risk of accumulation in low-lying areas.
Autoignition Temperature ~340 - 343 °C[8][14]The temperature at which the substance will ignite without an external spark.
Flammability Limits in Air Lower (LFL): 1.4% / Upper (UFL): 11.2%[8][14]Defines the concentration range in air that can support combustion.

Section 4: The Hierarchy of Controls: A Proactive Safety Framework

The most effective safety programs prioritize proactive hazard control over reactive measures. The hierarchy of controls is a systematic approach to mitigating risk, with the most effective measures at the top.

Hierarchy_of_Controls cluster_0 Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment (PPE) (Least Effective)

Figure 1: Hierarchy of Controls for this compound.
  • Elimination/Substitution: In research, eliminating a necessary deuterated solvent is often impossible. Substitution could involve selecting a less hazardous deuterated solvent if the experimental parameters permit, though this is rare for specific applications like NMR.

  • Engineering Controls: This is the primary method for controlling hazards associated with this compound. All work should be conducted in a certified chemical fume hood to control flammable and toxic vapors.[4] Use of explosion-proof equipment in areas of high usage is also a critical engineering control.[8][15]

  • Administrative Controls: These are the protocols and procedures you follow. This includes proper labeling of containers, restricting access to storage areas, and ensuring all personnel have received documented, substance-specific safety training.

  • Personal Protective Equipment (PPE): PPE is the last line of defense, used to protect against residual risk that cannot be eliminated by other controls. It does not remove the hazard. For this compound, this is a critical and mandatory control measure.

Section 5: Standard Operating Procedures (SOPs)

SOP 1: Safe Handling and Storage Protocol
  • Pre-Handling Assessment: Before use, confirm the fume hood is operational and the sash is at the appropriate working height. Locate the nearest eyewash station, safety shower, and fire extinguisher.

  • Grounding and Bonding: To prevent ignition from static electricity, ground and bond the dispensing container and the receiving vessel, especially when transferring large volumes.[8][9][15]

  • Dispensing: Use only non-sparking tools for opening and closing containers.[8][12] Dispense the minimum quantity required for the experiment. Keep the primary container tightly sealed when not in use.[8][9]

  • Heating: Never heat this compound with an open flame. Use a regulated heating mantle, water bath, or sand bath.

  • Storage: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[8][10][12] Ensure the container is tightly closed.[6][9] Store separately from incompatible materials such as strong oxidizing agents, alkali metals, and acid chlorides.[6][8][16]

SOP 2: Personal Protective Equipment (PPE) Protocol
  • Eye and Face Protection: Wear chemical splash goggles with side shields that meet EN 166 (EU) or NIOSH (US) standards.[11] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.[11]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves tested according to EN 374.[7][11] The specific glove material (e.g., butyl rubber, Viton) should be selected based on breakthrough time. Always inspect gloves for damage before use and use proper removal technique to avoid contaminating skin.[11]

    • Lab Coat: A flame-retardant lab coat is required.[11] Ensure it is fully buttoned.

  • Respiratory Protection: If engineering controls fail or for emergency response, use a full-face respirator with appropriate cartridges (e.g., type ABEK) or a self-contained breathing apparatus (SCBA).[11][16] Respirator use must be part of a formal respiratory protection program.

Section 6: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

Emergency_Response Start Incident Occurs (Spill, Fire, Exposure) Assess Assess Immediate Danger (Fire, Explosion Risk) Start->Assess Evacuate Alert Others & Evacuate Area Activate Fire Alarm if Needed Assess->Evacuate Yes Spill Is it a Major Spill? Assess->Spill No LargeSpill Contact Emergency Response Team Evacuate->LargeSpill SmallSpill Contain with Absorbent Material (Sand, Vermiculite) Spill->SmallSpill No Spill->LargeSpill Yes Exposure Was there Personal Exposure? SmallSpill->Exposure LargeSpill->Exposure FirstAid Administer First Aid (See Protocol 6.2) Exposure->FirstAid Yes Medical Seek Immediate Medical Attention Bring SDS Exposure->Medical No, but exposed FirstAid->Medical

Figure 2: Emergency Response Decision Flowchart.
Protocol 6.1: Accidental Release and Spill Cleanup
  • Immediate Actions: Remove all sources of ignition from the area immediately.[10][11][15] Ensure the area is well-ventilated.[10][11]

  • Containment: For small spills, absorb with an inert, non-combustible material like sand, diatomaceous earth, or a universal binding agent.[4][7][14] Do not use combustible materials like sawdust.

  • Cleanup: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[6]

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the incident to the appropriate safety officer.

Protocol 6.2: First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air.[8][9][11] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[11][13] Seek immediate medical attention.[9][11]

  • Skin Contact: Remove all contaminated clothing immediately.[4] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[4][11][12] Seek medical attention if irritation persists.[9]

  • Eye Contact: This is a medical emergency. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[9][10][11] Remove contact lenses if present and easy to do.[7][8] Transport to an emergency medical facility without delay.

  • Ingestion: Do NOT induce vomiting, as this can lead to aspiration of the chemical into the lungs.[10][11][13] If the person is conscious, rinse their mouth with water.[9][10][11] Never give anything by mouth to an unconscious person.[10][11][13] Seek immediate medical attention.[4][10][11]

Protocol 6.3: Fire-Fighting Procedures
  • Suitable Extinguishers: Use carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[4][6][10][11][14][16] A water spray can be used to cool fire-exposed containers but a direct water jet may spread the flammable liquid.[4][9][13]

  • Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6][7][10][13][16]

  • Explosion Hazard: Be aware that containers may explode when heated.[12][13] If possible, fight the fire from a distance or a protected location.[6][10]

Section 7: Toxicological Profile

Understanding the toxicological data underscores the importance of preventing exposure.

RouteSpeciesTestValueClassification
Oral RatLD50790 mg/kg[6][10]Harmful if swallowed
Inhalation RatLC508000 ppm (4 hours)[6][10]May cause respiratory irritation/drowsiness
Dermal RabbitLD503400 mg/kg[6][10]Causes skin irritation
  • Routes of Exposure: The primary routes of occupational exposure are inhalation of vapors and direct contact with skin and eyes.[8][12] Ingestion is less common but highly dangerous.[8][12]

  • Symptoms of Acute Exposure: Symptoms can include irritation to the eyes, nose, and throat, as well as headache, dizziness, drowsiness, and nausea.[9] Severe eye contact can cause permanent damage.[8][9]

  • Chronic Exposure: Prolonged or repeated skin contact can cause defatting and dermatitis (dry, cracked skin).[13] Long-term exposure may have effects on the liver and kidneys.[6][10][13]

Section 8: Conclusion

This compound is an invaluable tool in modern research, but its utility is matched by its significant hazards. Its flammability, potential for causing severe eye damage, and acute toxicity demand a comprehensive and proactive approach to safety. Adherence to the hierarchy of controls—prioritizing engineering solutions like fume hoods, supported by rigorous administrative protocols and mandatory personal protective equipment—is essential. By understanding the causality behind these safety measures and being prepared with robust emergency protocols, researchers can confidently and safely harness the scientific benefits of this compound.

Section 9: References

  • Safety Data Sheet: 1-Butanol. (n.d.). Carl ROTH.

  • 1-Butanol - Safety Data Sheet. (2024).

  • 1-Butanol (Spectranalyzed) - SAFETY DATA SHEET. (2009). Fisher Scientific.

  • SAFETY DATA SHEET. (2023). Thermo Fisher Scientific.

  • This compound - Safety Data Sheet. (2026). ChemicalBook.

  • 1-BUTANOL. (n.d.). Ataman Kimya.

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  • This compound D 99atom 34193-38-9. (n.d.). Sigma-Aldrich.

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  • This compound | CAS 34193-38-9. (n.d.). Santa Cruz Biotechnology.

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A Senior Application Scientist's Guide to Commercial Sources and Quality Verification of 1-Butanol-d10 for Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial sources of 1-Butanol-d10. It also offers field-proven insights into the critical quality control parameters and verification methodologies essential for ensuring the integrity of this isotopically labeled compound in demanding research applications.

Introduction: The Role of this compound in Scientific Advancement

This compound (n-butyl alcohol-d10), a deuterated isotopologue of 1-butanol, serves as an invaluable tool in a multitude of scientific disciplines, most notably in drug metabolism and pharmacokinetic (DMPK) studies, metabolic research, and as an internal standard in analytical chemistry. The substitution of hydrogen atoms with deuterium, a stable, non-radioactive isotope, imparts a greater mass to the molecule. This seemingly subtle alteration provides a powerful analytical tracer without significantly altering the compound's chemical properties.

The primary utility of this compound stems from the kinetic isotope effect, where the heavier deuterium atom forms a stronger covalent bond with carbon than hydrogen. This can lead to a slower rate of metabolic cleavage of C-D bonds compared to C-H bonds, a phenomenon that can be leveraged to probe metabolic pathways and enhance the metabolic stability of drug candidates.[1] Furthermore, its distinct mass signature makes it an ideal internal standard for mass spectrometry-based quantification, enabling precise and accurate measurement of its non-labeled counterpart in complex biological matrices.[2]

Given its critical role in generating reliable and reproducible data, the selection of a high-quality commercial source for this compound is a paramount consideration for any research endeavor. This guide will navigate the landscape of commercial suppliers and provide a robust framework for the quality verification of this essential research chemical.

The Commercial Landscape: A Comparative Analysis of this compound Suppliers

Several reputable chemical suppliers specialize in the synthesis and provision of high-purity deuterated compounds. For researchers seeking to procure this compound, a careful evaluation of the product specifications from various vendors is crucial. The following table summarizes the offerings from prominent suppliers in the field.

SupplierProduct NameCAS NumberMolecular FormulaIsotopic Purity (atom % D)Chemical PurityAvailable Documentation
Sigma-Aldrich (Merck) This compound34193-38-9CD₃(CD₂)₂CD₂OD≥99%≥99% (CP)Certificate of Analysis (CoA), Safety Data Sheet (SDS)
Cambridge Isotope Laboratories, Inc. (CIL) tert-Butanol-d₁₀53001-22-2(CD₃)₃COD98%98%CoA, SDS[3]
Santa Cruz Biotechnology, Inc. This compound34193-38-9C₄D₁₀ONot explicitly stated; refer to lot-specific CoANot explicitly stated; refer to lot-specific CoASDS, CoA available upon request
LGC Standards This compound (n-Butyl Alcohol-d10)34193-38-9C₄D₁₀ONot explicitly stated; refer to lot-specific certificateNot explicitly stated; refer to lot-specific certificateCertificate of Analysis with exact weight options[4]

Note: Isotopic purity, expressed as atom percent deuterium (atom % D), is a critical parameter indicating the percentage of deuterium atoms at the labeled positions. Chemical purity refers to the percentage of the desired chemical entity, irrespective of its isotopic composition.

Ensuring Scientific Integrity: A Framework for Quality Verification

The adage "trust, but verify" is a cornerstone of rigorous scientific practice. While commercial suppliers provide certificates of analysis, an independent verification of the isotopic and chemical purity of this compound is a prudent step to ensure the validity of experimental results.

The Causality Behind Stringent Quality Control

Impurities in a deuterated standard can have profound consequences on experimental outcomes. For instance, the presence of residual protio-isotopologue (1-Butanol) can interfere with the quantification of the target analyte in mass spectrometry. Similarly, chemical impurities can introduce extraneous peaks in NMR spectra, complicating structural elucidation, or even exhibit unintended biological activity in in-vitro or in-vivo studies.

The following workflow diagram illustrates a systematic approach to supplier selection and in-house quality verification of this compound.

Caption: A logical workflow for the procurement and quality assurance of this compound.

Experimental Protocols for Quality Verification

The following are detailed, step-by-step methodologies for the two primary analytical techniques employed in the quality control of this compound.

3.2.1. Determination of Isotopic Enrichment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for determining the isotopic enrichment of deuterated compounds.[5][6] While ¹H NMR can be used to quantify the residual proton signals, ²H (Deuterium) NMR provides a more direct measure of deuteration.

Protocol: Isotopic Enrichment Analysis by ¹H NMR

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent that does not have signals in the regions of interest (e.g., Chloroform-d, Acetone-d6). The choice of solvent should ensure the sample is fully dissolved.

    • Add a known quantity of an internal standard with a well-defined proton signal in a clear region of the spectrum (e.g., 1,3,5-trichlorobenzene). This will allow for quantitative analysis.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full signal recovery between scans.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio for the residual proton signals.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the residual proton signals corresponding to the different positions in the 1-butanol molecule.

    • Integrate the signal of the internal standard.

    • Calculate the concentration of the residual protio-species based on the integral of the internal standard.

    • The isotopic purity (atom % D) can then be calculated by comparing the amount of the residual protio-species to the total amount of the compound.

3.2.2. Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile chemical impurities.[7]

Protocol: Chemical Purity Analysis by GC-MS

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to determine the linear range of the instrument.

  • GC-MS Data Acquisition:

    • Inject 1 µL of the prepared sample into a GC-MS system equipped with a suitable capillary column (e.g., a mid-polar column like a DB-624 or equivalent).[7]

    • Use a temperature program that effectively separates this compound from potential impurities. A typical program might start at 40°C and ramp up to 200°C.

    • The mass spectrometer should be operated in full scan mode to identify any unknown impurities.

  • Data Processing and Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks in the total ion chromatogram (TIC).

    • Calculate the area percentage of each impurity relative to the total peak area. This provides a semi-quantitative measure of chemical purity.

    • Identify significant impurities by comparing their mass spectra to a reference library (e.g., NIST).

Practical Applications in Research and Drug Development

The utility of high-purity this compound extends across various stages of the drug development pipeline.

  • Metabolic Stability and Pathway Identification: In early-stage drug discovery, deuterated analogs of lead compounds are synthesized to investigate their metabolic fate. By comparing the metabolic profiles of the deuterated and non-deuterated compounds, researchers can identify sites of metabolic lability and design strategies to improve drug half-life.[1]

  • Pharmacokinetic Studies: Deuterated internal standards are essential for the accurate quantification of drug candidates and their metabolites in biological fluids during preclinical and clinical pharmacokinetic studies.[2][8] The co-elution of the deuterated standard with the analyte in LC-MS analysis allows for correction of matrix effects and variations in instrument response, leading to highly reliable concentration data.

  • Metabolic Flux Analysis: In systems biology and metabolic engineering, stable isotope tracers like this compound can be used to track the flow of metabolites through complex biochemical networks, providing insights into cellular metabolism and disease states.

Safe Handling and Storage: Preserving Purity and Ensuring Safety

The integrity of this compound can be compromised by improper handling and storage. Deuterated solvents are often hygroscopic and can exchange deuterium with atmospheric moisture, leading to a decrease in isotopic purity.

Key Recommendations:

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition.[9] Many suppliers recommend refrigeration to minimize degradation.[10]

  • Handling: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air.[11] Use clean, dry glassware and syringes for transfers.

  • Safety Precautions: this compound is a flammable liquid and can cause skin and eye irritation.[12] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion: A Commitment to Quality for Unimpeachable Research

In the pursuit of scientific discovery and the development of novel therapeutics, the quality of research materials is non-negotiable. This compound is a powerful tool, but its efficacy is directly linked to its isotopic and chemical purity. By carefully selecting commercial suppliers, implementing rigorous in-house quality verification protocols, and adhering to best practices for handling and storage, researchers can ensure the integrity of their experiments and the reliability of their data. This commitment to quality is the bedrock upon which scientific progress is built.

References

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A Senior Application Scientist's Guide to the Solubility of 1-Butanol-d10 in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 1-Butanol-d10 in Modern Research

This compound (CD₃(CD₂)₂CD₂OD), a deuterated isotopologue of n-butanol, serves as a critical tool in a variety of scientific disciplines, particularly in drug metabolism and pharmacokinetic (DMPK) studies, as well as in advanced nuclear magnetic resonance (NMR) spectroscopy. Its use as an internal standard in mass spectrometry-based bioanalysis is predicated on its chemical similarity to the non-labeled analyte, with a distinct mass difference for unambiguous detection. Furthermore, in mechanistic studies, the replacement of hydrogen with deuterium can elucidate reaction pathways through the kinetic isotope effect. The physical properties of this compound, including its solubility, are therefore of paramount importance for its effective application. This guide provides an in-depth exploration of the solubility of this compound in common organic solvents, addressing the theoretical underpinnings, expected behavior, and practical methods for its determination.

Understanding the Solubility Profile: A Foundation in 1-Butanol

Generally, 1-butanol exhibits high solubility or complete miscibility with a broad range of organic solvents.[3][4] This is a direct consequence of its ability to engage in various intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and London dispersion forces.

Table 1: Qualitative Solubility of 1-Butanol in Common Organic Solvents

Solvent ClassRepresentative SolventsQualitative Solubility of 1-Butanol
Polar Protic Methanol, EthanolMiscible[4]
Polar Aprotic Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO)Miscible/Very Soluble[3][5]
Non-Polar Hexane, Toluene, Diethyl Ether, Chloroform, Carbon TetrachlorideSoluble/Miscible[1][3]

This high degree of miscibility suggests that for most practical applications, preparing solutions of this compound in these common organic solvents will not be limited by solubility constraints.

The Isotope Effect: How Deuteration Influences Solubility

The substitution of hydrogen with deuterium in this compound introduces subtle yet significant changes in its physical properties that can influence its solubility. The primary factor at play is the difference in the nature of the hydroxyl group—now an -OD group—and the deuterated alkyl chain.

The Role of Deuterium Bonding

The key to understanding the solubility of this compound lies in the concept of deuterium bonding, the analogue of hydrogen bonding. Due to the greater mass of deuterium compared to protium (hydrogen-1), the zero-point energy of a C-D bond is lower than that of a C-H bond, and similarly, an O-D bond is stronger and shorter than an O-H bond. This seemingly minor difference can lead to a slightly stronger deuterium bond compared to a hydrogen bond in many systems.

This enhanced bond strength can have two opposing theoretical effects on solubility:

  • Increased Self-Association: Stronger O-D···O deuterium bonds between this compound molecules could lead to a slight increase in self-association. This would require more energy to break these interactions when dissolving in a solvent, potentially leading to a minor decrease in solubility compared to 1-butanol.

  • Stronger Solute-Solvent Interactions: In protic or hydrogen-bond accepting solvents, the ability of this compound to form stronger deuterium bonds with the solvent molecules could enhance solvation, theoretically leading to a slight increase in solubility.

In practice, the net effect on solubility is often marginal and highly dependent on the specific solvent. For non-polar solvents, where London dispersion forces are the dominant intermolecular interaction, the difference in solubility between 1-Butanol and this compound is expected to be negligible. For polar aprotic and polar protic solvents, the subtle interplay of these competing effects will determine the final solubility.

Experimental Determination of this compound Solubility: Protocols and Methodologies

Given the scarcity of published data, empirical determination of this compound solubility in a specific solvent of interest is often necessary. The following section provides detailed, self-validating protocols for this purpose.

Core Experimental Workflow

The fundamental process for determining solubility involves creating a saturated solution, separating the liquid phase from any undissolved solute, and quantifying the concentration of the solute in the liquid phase.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess this compound to the chosen organic solvent in a sealed vial. B Agitate the mixture at a constant temperature for an extended period (e.g., 24-48h) using a shaker or stirrer. A->B Establish Equilibrium C Allow the mixture to settle. Separate the saturated supernatant from the undissolved This compound via centrifugation or careful pipetting. B->C Isolate Saturated Solution D Accurately dilute a known volume of the supernatant. C->D Prepare for Analysis E Analyze the diluted sample using a suitable analytical technique (e.g., NMR, GC-MS). D->E Determine Concentration

Caption: A generalized workflow for the experimental determination of solubility.

Method 1: The Shake-Flask Method with Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a classic and reliable method for determining thermodynamic solubility.

Protocol:

  • Preparation of Saturated Solution:

    • To a series of 4 mL glass vials, add approximately 2 mL of the desired organic solvent.

    • Add an excess of this compound (e.g., 200 µL) to each vial. The presence of a distinct second phase or droplets of undissolved this compound should be visible.

    • Seal the vials tightly with PTFE-lined caps.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for 24 to 48 hours to ensure equilibrium is reached.

  • Phase Separation:

    • Centrifuge the vials at a moderate speed (e.g., 3000 rpm for 15 minutes) to pellet any undissolved this compound.

  • Sampling and Dilution:

    • Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant, taking care not to disturb the undissolved layer.

    • Perform a serial dilution of the supernatant into a known volume of the same organic solvent to bring the concentration into the linear range of the GC-MS calibration curve.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards of this compound of known concentrations in the chosen organic solvent.

  • GC-MS Analysis:

    • Analyze the diluted samples and calibration standards by GC-MS. Monitor a specific ion for this compound.

  • Calculation:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the diluted samples from the calibration curve and back-calculate the concentration of the original saturated solution, accounting for the dilution factor.

Method 2: Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful technique for determining concentration without the need for a specific calibration curve for the analyte, instead relying on a certified internal standard.

G cluster_prep Sample Preparation cluster_standard Internal Standard cluster_nmr NMR Acquisition cluster_analysis Data Analysis A Prepare a saturated solution of this compound in a deuterated solvent of interest. B Accurately weigh and add a certified internal standard (e.g., maleic acid) to a known volume of the supernatant. A->B Spike with Standard C Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays (D1). B->C Spectrum Acquisition D Integrate a non-exchangeable proton signal from the analyte and a signal from the internal standard. C->D Integration E Calculate the concentration of this compound based on the integral ratio, molecular weights, and masses. D->E Concentration Calculation

Sources

Methodological & Application

Application Note: The Strategic Use of 1-Butanol-d10 in Modern NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive overview of 1-Butanol-d10 (Perdeuterated 1-Butanol), a specialized solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into its unique physicochemical properties, outlining its strategic advantages for analyzing amphiphilic molecules, studying molecular interactions, and conducting variable-temperature experiments. Detailed, field-proven protocols for sample preparation and spectral analysis are provided to equip researchers, particularly those in materials science and drug development, with the practical knowledge to leverage this solvent's full potential.

Introduction: A Niche Solvent with Unique Capabilities

In the landscape of NMR spectroscopy, common deuterated solvents like chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and deuterium oxide (D₂O) are the workhorses for routine analysis. However, the increasing complexity of analytes in pharmaceutical and materials science research necessitates a broader palette of solvents with specific properties. This compound emerges as a valuable problem-solving tool when conventional solvents fail. Its molecular structure, featuring a four-carbon aliphatic chain and a terminal hydroxyl group, imparts an amphiphilic character that is ideal for solubilizing molecules with both hydrophobic and hydrophilic moieties. Furthermore, its high boiling point and low freezing point open a wide temperature range for studying dynamic molecular processes.

This document serves as a detailed application and protocol guide, explaining the causality behind experimental choices when using this compound and providing self-validating methodologies for its effective implementation.

Part 1: Foundational Characteristics of this compound

The utility of this compound is rooted in its distinct physical and chemical properties. As a deuterated solvent, its primary function is to provide a "transparent" medium for ¹H NMR spectroscopy, minimizing overwhelming solvent signals that would otherwise obscure the analyte's resonances.[1] The high level of isotopic enrichment (typically ≥99 atom % D) ensures a clean baseline for high-sensitivity experiments.[1]

Causality of Advantages:

  • Amphiphilic Nature: The C₄ alkyl chain provides a nonpolar character capable of interacting with and solubilizing hydrophobic regions of an analyte, while the deuteroxyl (-OD) group offers a polar, hydrogen-bond-donating site to engage with hydrophilic functionalities. This dual nature is particularly advantageous for small drug molecules, natural products, and certain polymers that exhibit poor solubility in purely polar or nonpolar solvents.

  • Wide Liquid Range: With a melting point of approximately -90°C and a boiling point of 116-118°C, this compound provides an extensive temperature window for NMR experiments. This is critical for variable-temperature (VT) NMR studies designed to probe conformational changes, reaction kinetics, or fluxional processes.

  • Structural Similarity: For studies involving formulations or interactions with 1-Butanol itself, using the deuterated analogue allows the molecule to serve as the bulk medium without generating an interfering background signal.[2]

Table 1: Physicochemical Properties of this compound

Property Value Source
Linear Formula CD₃(CD₂)₂CD₂OD [1]
Molecular Weight 84.18 g/mol [3]
CAS Number 34193-38-9 [1]
Density 0.920 g/mL at 25 °C [1]
Boiling Point 116-118 °C [1]
Melting Point ~ -90 °C

| Isotopic Purity | ≥99 atom % D |[1] |

Part 2: Core Applications in Research and Development

The selection of this compound is a strategic decision driven by the specific nature of the analyte and the experimental question.

Application 1: Analysis of Poorly Soluble and Amphiphilic Molecules

Many drug candidates and natural products possess both greasy alkyl or aromatic fragments and polar functional groups (e.g., -OH, -COOH, -NH₂). These compounds often present solubility challenges, yielding poor quality spectra in common NMR solvents. The balanced polarity of this compound can provide the ideal environment to achieve the necessary concentration (typically 5-25 mg for ¹H NMR) for high-resolution data acquisition.[4]

Application 2: Probing Hydrophobic and Intermolecular Interactions

The structure of butanol makes it an excellent medium for studying non-covalent interactions. Similar to studies using tert-butanol to investigate hydrophobic self-association, this compound can be used as a solvent to understand how analytes behave in an environment that mimics biological microenvironments.[5] This is relevant in drug development for studying drug-excipient interactions or the aggregation behavior of small molecules.

Application 3: Variable-Temperature (VT) NMR Studies

The high boiling point of this compound makes it superior to solvents like CDCl₃ (b.p. 61°C) or acetone-d₆ (b.p. 56°C) for experiments requiring elevated temperatures.[6] Researchers can confidently heat samples to study reaction kinetics, monitor the unfolding of small molecules, or overcome the slow molecular tumbling that can lead to broad peaks in viscous samples, all without the risk of solvent boiling and sample loss.

Part 3: Detailed Experimental Protocols

Adherence to rigorous protocols is essential for acquiring high-quality, reproducible NMR data. The following methodologies are designed to be self-validating systems.

Protocol 1: Standard Sample Preparation

This protocol outlines the standard workflow for preparing a small molecule sample for ¹H and ¹³C NMR analysis in this compound.

Step-by-Step Methodology:

  • Analyte Preparation: Weigh 5-25 mg of the analyte (for ¹H NMR) or 50-100 mg (for ¹³C NMR) directly into a clean, dry glass vial.[4] Ensure the analyte is free of particulate matter.

  • Solvent Addition: Using a calibrated pipette, add approximately 0.6 mL of this compound to the vial.

  • Dissolution: Gently vortex or sonicate the vial to fully dissolve the analyte. A clear, homogenous solution is critical. If particulates remain, the sample must be filtered.

  • Filtration (if necessary): Construct a microfilter by placing a small, tightly packed plug of cotton or glass wool into a Pasteur pipette. Transfer the solution through the filter directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove suspended impurities that broaden NMR signals and degrade spectral resolution.

  • Volume Adjustment & Referencing: Adjust the final solvent height in the NMR tube to ~4 cm (~0.6-0.7 mL). For many applications, the residual proton signal of the solvent can be used as an internal reference standard (see Part 4). Alternatively, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although its removal can be difficult.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. Invert the tube several times to ensure the solution is thoroughly mixed.

G cluster_prep Analyte & Solvent Preparation cluster_purify Purification & Transfer cluster_final Finalization weigh 1. Weigh Analyte (5-25 mg) add_solvent 2. Add this compound (~0.6 mL) weigh->add_solvent dissolve 3. Dissolve Analyte (Vortex/Sonicate) add_solvent->dissolve check_clarity 4. Check for Particulates dissolve->check_clarity filter 5. Filter through Pipette check_clarity->filter Impurities Present transfer 6. Transfer to NMR Tube check_clarity->transfer Solution Clear filter->transfer cap 7. Cap, Mix & Label transfer->cap nmr Ready for NMR Spectrometer cap->nmr

Fig 1. Standard workflow for NMR sample preparation using this compound.
Protocol 2: Identifying Labile Protons with a D₂O Shake

This protocol is used to definitively identify signals from exchangeable protons, such as those in hydroxyl (-OH) or amine (-NH) groups. The principle relies on the rapid chemical exchange of these protons with deuterium from D₂O.[7]

Step-by-Step Methodology:

  • Acquire Initial Spectrum: Prepare the NMR sample in this compound as described in Protocol 1 and acquire a standard ¹H NMR spectrum. Note the chemical shift, multiplicity, and integration of the suspected labile proton signal.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of high-purity deuterium oxide (D₂O) to the sample.

  • Mix Thoroughly: Cap the tube securely and shake vigorously for 10-20 seconds to facilitate the H/D exchange. This is often referred to as a "D₂O shake".[7]

  • Re-acquire Spectrum: Place the sample back into the spectrometer, allow it to equilibrate, and re-acquire the ¹H NMR spectrum using the same parameters.

  • Analyze and Confirm: Compare the two spectra. The signal corresponding to the labile proton will have disappeared or significantly diminished in intensity in the second spectrum, confirming its identity.[2]

G cluster_before Before D₂O Shake cluster_reagent Reagent cluster_after After D₂O Shake Analyte_OH R-O-H Solvent CD₃(CD₂)₃OD Analyte_OD R-O-D Analyte_OH->Analyte_OD H/D Exchange D2O D-O-D HOD H-O-D D2O->HOD

Fig 2. Proton (H) and deuterium (D) exchange for a hydroxyl group after a D₂O shake.

Part 4: Spectral Referencing and Data Interpretation

Trustworthiness through Correct Referencing: Unlike common solvents, the residual proton signals for this compound are not widely tabulated in standard literature reviews. However, a reliable referencing strategy can be employed by using the known chemical shifts of non-deuterated 1-Butanol as a guide.[2][7] The residual signals in a high-purity this compound sample will arise from the tiny fraction of isotopomers containing a single proton, such as CD₃CD₂CD₂CDH OD. The chemical shifts of these residual protons will be nearly identical to their non-deuterated counterparts.

Table 2: Expected ¹H Chemical Shifts for Residual Protons in this compound

Proton Assignment Approximate Chemical Shift (δ, ppm) Expected Multiplicity
H O-CD₂- ~2.2 - 3.5 (highly variable) Broad singlet
-CD₂-CH D-OD ~3.63 Multiplet (triplet-like)
-CH D-CH₂D- ~1.53 Multiplet
-CH D-CH₃D ~1.39 Multiplet
-CH ~0.94 Multiplet (triplet-like)

(Note: Chemical shifts are based on data for 1-Butanol in CDCl₃ and can vary with concentration, temperature, and analyte interactions.[2][7] Multiplicity will be complex due to ²H-¹H coupling.)

Protocol for Referencing:

  • Identify the multiplet furthest downfield (excluding the broad -OH peak), which should appear around 3.6 ppm.

  • Calibrate this peak to its expected chemical shift.

  • The broad residual HDO/H₂O peak will also be present, typically between 2-5 ppm, but its position is highly dependent on temperature and sample composition and should not be used as a primary reference.[6]

Conclusion

This compound is a powerful, albeit specialized, solvent in the NMR spectroscopist's toolkit. Its unique amphiphilic character and wide temperature range provide distinct advantages for the analysis of challenging samples common in pharmaceutical and materials research. By understanding its fundamental properties and employing the robust protocols outlined in this guide, researchers can confidently utilize this compound to acquire high-quality, unambiguous data, thereby accelerating discovery and development.

References

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Brown, W. P. (n.d.). Interpreting the H-1 proton nmr spectrum of 1-butanol. Doc Brown's Chemistry. Retrieved January 25, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733134, this compound. PubChem. Retrieved January 25, 2026, from [Link].

  • Laaksonen, A., Stilbs, P., & Wärnheim, T. (1999). NMR studies on hydrophobic interactions in solution Part 4. Temperature and concentration dependence of the hydrophobic self-association of tert-butanol in water. Physical Chemistry Chemical Physics, 1(1), 149-153. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved January 25, 2026, from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Royal Society of Chemistry. (2011). Regioselective deuteration of alcohols in D2O catalysed by homogeneous manganese and iron pincer complexes - Supporting Information. Retrieved January 25, 2026, from [Link]

Sources

Application Note: High-Throughput Quantification of 1-Butanol in Complex Matrices Using 1-Butanol-d10 as an Internal Standard by Headspace GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated method for the quantitative analysis of 1-Butanol in complex biological and environmental matrices. The methodology leverages the precision of gas chromatography-mass spectrometry (GC-MS) with a headspace autosampler for sample introduction. To ensure the highest degree of accuracy and mitigate variability from matrix effects and sample preparation, 1-Butanol-d10 is employed as an internal standard (IS). The protocol details the complete workflow from sample preparation to data analysis and includes comprehensive method validation data, demonstrating its suitability for applications in clinical research, toxicology, environmental monitoring, and biofuel development.

Introduction: The Rationale for a Deuterated Internal Standard

Accurate quantification of volatile organic compounds (VOCs) like 1-Butanol in complex samples such as urine, blood, or industrial wastewater is a significant analytical challenge.[1][2] Matrix components can interfere with the analysis, leading to ion suppression or enhancement in the mass spectrometer, while sample preparation steps, such as extraction and injection, can introduce variability.[2] The internal standard method is a cornerstone of quantitative chromatography, designed to correct for these potential sources of error.[3]

An ideal internal standard co-elutes with the analyte and exhibits similar chemical and physical properties, ensuring it is affected by the analytical process in the same manner as the target compound. Stable isotope-labeled (SIL) internal standards, particularly deuterated analogues like this compound, are considered the gold standard for mass spectrometry-based quantification.[4] They are chemically identical to the analyte, ensuring near-perfect co-elution and identical behavior during sample preparation and ionization, yet are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer. This allows for precise correction of variations, leading to highly accurate and reliable results.

This guide provides the scientific principles and a step-by-step protocol for using this compound in the quantitative analysis of 1-Butanol.

Physicochemical & Spectrometric Properties

A thorough understanding of the analyte and internal standard is fundamental to method development.

Compound Properties
Property1-Butanol (Analyte)This compound (Internal Standard)Reference(s)
Chemical Formula C₄H₁₀OC₄D₁₀O[5]
Molecular Weight 74.12 g/mol 84.18 g/mol [2][5]
CAS Number 71-36-334193-38-9[5]
Boiling Point 117.7 °C116-118 °C
Density 0.81 g/mL at 25 °C0.920 g/mL at 25 °C
Isotopic Purity N/A≥99 atom % D
Mass Spectral Analysis: Ion Selection

The selection of appropriate quantifier and qualifier ions is critical for the selectivity and reliability of the GC-MS method. The electron ionization (EI) mass spectrum of 1-Butanol shows characteristic fragmentation patterns, primarily α-cleavage and dehydration (loss of water).[6][7][8][9][10]

  • α-Cleavage: Breakage of the C-C bond adjacent to the oxygen results in a prominent ion at m/z 31 ([CH₂OH]⁺).[7][8][9]

  • Dehydration: Loss of a water molecule from the molecular ion ([M-18]) produces a significant peak at m/z 56 .[6][8]

Based on these known fragmentation pathways, we can predict the corresponding ions for this compound. The deuterium atoms increase the mass of the fragments.

CompoundTypeQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)Rationale
1-Butanol Analyte563143m/z 56 ([C₄H₈]⁺) is the base peak, offering high sensitivity. m/z 31 ([CH₂OH]⁺) from α-cleavage provides structural confirmation. m/z 43 ([C₃H₇]⁺) is another significant fragment.
This compound Internal Standard643649Predicted based on fragmentation of 1-Butanol. m/z 64 ([C₄D₈]⁺) corresponds to the loss of D₂O. m/z 36 ([CD₂OD]⁺) corresponds to α-cleavage. m/z 49 ([C₃D₇]⁺) is the deuterated propyl fragment.

The use of multiple ions (a quantifier for measurement and qualifiers for confirmation) enhances the specificity of the method, ensuring that the detected peak corresponds unequivocally to the target analyte.

Experimental Protocol: Quantification of 1-Butanol in Urine

This protocol provides a validated method for determining 1-Butanol concentration in urine, a common matrix in toxicology and clinical studies.[1] The headspace sampling technique is employed to minimize matrix effects and simplify sample preparation.[3][11][12][13]

Materials and Reagents
  • Analytes: 1-Butanol (≥99.5% purity)

  • Internal Standard: this compound (≥99 atom % D)

  • Solvent: Deionized water, HPLC grade

  • Matrix Modifier: Sodium Chloride (NaCl), analytical grade

  • Vials: 20 mL headspace vials with magnetic crimp caps and PTFE/silicone septa

Solution Preparation
  • 1-Butanol Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 1-Butanol, transfer to a 100 mL volumetric flask, and dilute to volume with deionized water.

  • This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound, transfer to a 100 mL volumetric flask, and dilute to volume with deionized water.

  • Calibration Standards & Quality Controls (QCs): Prepare a series of working standard solutions by serially diluting the primary stock solution. Spike these into blank urine to create calibration standards and QCs at desired concentrations (e.g., 0.1, 0.5, 2.5, 10, 25, 50, 100 µg/mL).

Sample Preparation Workflow

G cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis sample 1. Pipette 1 mL of Urine (Calibrator, QC, or Unknown) into 20 mL Headspace Vial matrix 2. Add ~0.5 g NaCl (Matrix Modifier) sample->matrix Add Salt is 3. Spike with 50 µL of 100 µg/mL this compound IS matrix->is Add IS seal 4. Immediately Seal Vial is->seal Crimp Cap vortex 5. Vortex for 10 seconds seal->vortex Mix autosampler 6. Place in Headspace Autosampler Tray vortex->autosampler analysis 7. Automated Incubation, Pressurization, and Injection autosampler->analysis caption Workflow for Sample Preparation

Caption: Automated Headspace Sample Preparation Workflow.

Instrumentation: Headspace GC-MS Parameters
ParameterSettingRationale
Headspace Autosampler
Oven Temperature80 °CFacilitates partitioning of volatile analytes into the headspace.
Incubation Time15 minAllows the sample to reach equilibrium.
Syringe/Loop Temperature90 °CPrevents condensation of analytes.
Pressurization Time1 minEnsures consistent injection volume.
Injection Volume1 mL (gas phase)
Gas Chromatograph
ColumnDB-624 or similar, 30 m x 0.25 mm ID, 1.4 µm filmMid-polar phase ideal for separating volatile polar compounds.[14]
Inlet Temperature220 °CEnsures rapid volatilization of the sample.
Carrier GasHelium, constant flow at 1.2 mL/min
Oven Program40 °C (hold 4 min), ramp to 180 °C at 15 °C/minProvides good separation of 1-Butanol from other potential volatiles.
Mass Spectrometer
Ion SourceElectron Ionization (EI) at 70 eVStandard ionization technique for VOCs.
MS Source Temperature230 °C
MS Quad Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only the ions of interest.
SIM Ions Monitored 1-Butanol: 56, 31, 43This compound: 64, 36, 49

Method Validation & Performance

The described method was validated according to established bioanalytical method validation guidelines to demonstrate its fitness for purpose.[13]

Validation Parameters

G cluster_quant Quantitative Performance cluster_sample Sample Handling Validation Method Validation Linearity Linearity & Range Validation->Linearity LLOQ LLOQ Validation->LLOQ Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Matrix Matrix Effect Validation->Matrix Stability Stability Validation->Stability

Caption: Key Parameters for Method Validation.

Performance Characteristics (Representative Data)

The following data demonstrates the performance of the method for the analysis of 1-Butanol in urine.

ParameterResultAcceptance Criteria
Linearity (r²) > 0.998≥ 0.99
Calibration Range 0.1 – 100 µg/mLCovers expected analyte concentrations.
Lower Limit of Quantification (LLOQ) 0.1 µg/mLSignal-to-noise > 10; Accuracy ±20%; Precision <20%
Intra-day Precision (%CV) < 8%< 15%
Inter-day Precision (%CV) < 11%< 15%
Accuracy (% Recovery) 93.5% – 106.2%85% – 115%
Matrix Effect NegligibleIS-normalized factor within 0.85-1.15
Analyte Stability Stable for 24h at RT, 7 days at 4°C, 3 freeze-thaw cycles< 15% deviation from nominal concentration

Conclusion

This application note details a highly sensitive, specific, and reliable headspace GC-MS method for the quantification of 1-Butanol. The use of this compound as an internal standard is integral to the method's success, effectively compensating for analytical variability and ensuring data integrity. The provided protocol is robust and has been validated to meet stringent performance criteria, making it suitable for high-throughput analysis in a variety of research and regulated environments.

References

  • Doc Brown's Advanced Organic Chemistry. (2025). Mass spectrum of butan-1-ol fragmentation pattern. [Link]

  • Eureka Lab Division. (2022). Volatile Organic Compounds (VOC) in Urine by GC/MS-headspace. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 263, 1-Butanol. Retrieved from [Link]

  • Wasfi, I. A., et al. (2014). Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood. Journal of Analytical Toxicology. [Link]

  • Dewsbury, P., Thornton, S.F., & Lerner, D.N. (2003). Improved analysis of MTBE, TAME, and TBA in petroleum fuel-contaminated groundwater by SPME using deuterated internal standards with GC-MS. Environmental Science & Technology. [Link]

  • ResearchGate. (2016). I want to do GCMS analysis of butanol containing samples. Can anybody give an idea about what column to be used and what conditions to be followed?. [Link]

  • Chemistry LibreTexts. (2022). Fragmentation. [Link]

  • ResearchGate. (2021). Development and validation of a quantitative determination method of blood ethanol by gas chromatography with headspace (GC-HS). [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733134, this compound. Retrieved from [Link]

  • Bianchi, A. et al. (2020). Determination of Volatile Fuel Oxygenates in Water by Gas Chromatography–Triple Quadrupole Mass Spectrometry: Effect of Automated Sample Preparation Techniques. Molecules. [Link]

  • Shimadzu. (2014). Analysis of Blood Alcohol by Headspace with GC/MS and FID Detection. [Link]

  • Göen, T. et al. (2020). Determination of alcohols, ketones and ethers in urine by headspace GC-MS. The MAK-Collection for Occupational Health and Safety. [Link]

  • Hönig, V. et al. (2015). Using gas chromatography to determine the amount of alcohols in diesel fuels. Research in Agricultural Engineering. [Link]

  • U.S. Geological Survey. (2001). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory--Determination of gasoline oxygenates, selected degradates, and BTEX in water by heated purge and trap/gas chromatography/mass spectrometry. [Link]

  • Restek. (2020). Analysis of Trace Oxygenates in Petroleum-Contaminated Wastewater, Using Purge-and-Trap GC-MS (U.S. EPA Methods 5030B & 8260). [Link]

  • ASCLD. (2010). Validation Summary for Alcohol Analysis by Headspace GC-FID/MS. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. [Link]

  • Shimadzu. (n.d.). Measurement of Ethanol in Blood Using Headspace GC-MS. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry of Alcohols. [Link]

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Unraveling Cellular Metabolism: An Application Guide to Isotopic Labeling Studies with 1-Butanol-d10

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for conducting isotopic labeling studies using 1-Butanol-d10. This deuterated tracer offers a powerful tool to probe cellular metabolism, elucidate metabolic pathways, and assess the metabolic fate of butanol and related compounds. By leveraging the full editorial control granted, this document eschews rigid templates in favor of a narrative that prioritizes scientific rationale and practical insights, ensuring a deep and applicable understanding of the methodologies presented.

Introduction: The Rationale for Isotopic Labeling with this compound

Stable isotope labeling has become an indispensable technique in the study of metabolic systems.[1] By introducing molecules enriched with stable isotopes like deuterium (²H), researchers can trace the metabolic fate of specific compounds and quantify fluxes through metabolic pathways.[1][2] this compound (CD₃(CD₂)₂CD₂OD), a perdeuterated form of 1-butanol, serves as an excellent tracer for several key reasons. Its distinct mass shift of +10 atomic mass units compared to its unlabeled counterpart allows for clear differentiation in mass spectrometry (MS) analysis. Furthermore, the stability of the carbon-deuterium bonds ensures that the label is retained throughout many metabolic transformations, providing a robust method for tracking the butanol backbone.

The applications of this compound in metabolic studies are diverse, ranging from understanding microbial fermentation processes for biofuel production to investigating the metabolism of xenobiotics in drug development.[3][4] In the context of drug discovery, understanding how a drug candidate is metabolized is crucial for assessing its efficacy and safety.[2] Isotopic labeling can provide critical insights into a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will provide detailed protocols for utilizing this compound in cell culture-based metabolic studies, with a focus on sample preparation, analytical methodologies using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and data interpretation.

Physicochemical Properties and Handling of this compound

A thorough understanding of the tracer's properties is paramount for successful experimental design.

PropertyValueSource
Molecular Formula C₄D₁₀O
Molecular Weight 84.18 g/mol
Appearance Colorless liquid
Density ~0.920 g/mL at 25 °C
Boiling Point 116-118 °C
Isotopic Purity Typically >98 atom % D

Safety and Handling: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, is required. It is harmful if swallowed and can cause skin and eye irritation. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

Experimental Design: Tracing the Path of Deuterium

The design of a this compound labeling study hinges on the biological question being addressed. Key considerations include the choice of cell line or organism, the concentration and duration of labeling, and the analytical platform.

Figure 1: General workflow for a this compound isotopic labeling study.

Detailed Protocols

The following protocols provide a framework for conducting metabolic labeling studies with this compound in adherent cell cultures. These should be optimized based on the specific cell line and experimental goals.

Protocol 1: Metabolic Labeling of Adherent Cells

Rationale: This protocol outlines the fundamental steps for introducing this compound to cultured cells to allow for its uptake and metabolism. The choice of labeling duration is critical; shorter times may capture initial metabolic steps, while longer incubations can reveal downstream metabolic fates and approach isotopic steady-state.

Materials:

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound (isotopic purity >98%)

  • Sterile, tissue culture-treated plates or flasks

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of harvest. This ensures that the cells are in an active metabolic state and avoids artifacts from overgrowth or nutrient depletion.

  • Preparation of Labeling Medium: Prepare the complete culture medium containing the desired final concentration of this compound. A typical starting concentration range is 0.1% to 0.5% (v/v), but this should be optimized for the specific cell line to avoid toxicity. It is crucial to perform a dose-response curve to assess the effect of this compound on cell viability and proliferation prior to the labeling experiment.

  • Initiation of Labeling: Once cells have reached the desired confluency, aspirate the existing medium and wash the cells once with pre-warmed sterile PBS to remove any residual unlabeled metabolites.

  • Incubation: Add the pre-warmed this compound containing medium to the cells and return them to the incubator. The incubation time will vary depending on the experimental goals (e.g., 1, 4, 8, or 24 hours).

  • Harvesting: At the end of the labeling period, proceed immediately to the metabolite quenching and extraction protocol.

Protocol 2: Metabolite Quenching and Extraction

Rationale: Rapidly halting all enzymatic activity ("quenching") is critical to preserve the metabolic state of the cells at the time of harvest. This protocol utilizes cold methanol to simultaneously quench metabolism and initiate the extraction of intracellular metabolites.

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold 80% Methanol (HPLC-grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C

Procedure:

  • Quenching: Place the culture plate on ice. Quickly aspirate the labeling medium.

  • Washing: Immediately wash the cell monolayer with ice-cold PBS to remove any remaining extracellular this compound. Aspirate the PBS completely.

  • Extraction: Add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 10 cm plate).

  • Cell Lysis and Collection: Place the plate on dry ice for 5 minutes to ensure complete quenching and to facilitate cell lysis.

  • Scraping: Use a pre-chilled cell scraper to scrape the cells into the methanol solution.

  • Transfer: Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at maximum speed (e.g., >13,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube. This extract is now ready for downstream analysis or storage at -80°C.

Analytical Methodologies: Deciphering the Deuterium Signature

The analysis of this compound labeled samples is typically performed using GC-MS or NMR spectroscopy. Each technique offers unique advantages.

GC-MS Analysis for Metabolic Flux

Rationale: GC-MS is a highly sensitive technique well-suited for the analysis of volatile and semi-volatile metabolites.[5] Derivatization is often required to increase the volatility of polar metabolites like amino acids and organic acids. The mass spectrometer allows for the precise determination of the mass isotopomer distribution of metabolites, which is essential for metabolic flux analysis.

Figure 2: Workflow for GC-MS-based analysis of this compound labeled samples.

Protocol Outline:

  • Sample Derivatization: Dry the metabolite extract under a gentle stream of nitrogen. Derivatize the dried sample using a suitable agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to increase the volatility of the metabolites.

  • GC-MS Analysis: Inject the derivatized sample onto a GC-MS system. The gas chromatograph separates the metabolites based on their boiling points and interactions with the column stationary phase. The mass spectrometer then ionizes the eluted compounds and separates the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire data in full scan mode to identify all detectable metabolites and their mass isotopomer distributions.

  • Data Analysis: Process the raw data to identify peaks, correct for baseline drift, and determine the relative abundance of each mass isotopomer for each metabolite. This information can then be used in metabolic flux analysis software to calculate intracellular fluxes.

NMR Spectroscopy for Structural Elucidation

Rationale: NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about metabolites.[6] It is particularly useful for identifying the specific positions of deuterium incorporation within a molecule, which can be invaluable for elucidating complex metabolic pathways.

Protocol Outline:

  • Sample Preparation: Lyophilize the metabolite extract and reconstitute it in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP).

  • NMR Data Acquisition: Acquire one-dimensional (¹H) and two-dimensional (e.g., ¹H-¹³C HSQC) NMR spectra. The ¹H NMR spectrum will show signals from protons, and the incorporation of deuterium will lead to a decrease in the intensity of the corresponding proton signals.

  • Spectral Analysis: Analyze the NMR spectra to identify metabolites and determine the extent of deuterium labeling at specific positions. This can be achieved by comparing the spectra of labeled samples to those of unlabeled controls and by analyzing the splitting patterns and chemical shifts of the signals.

Data Interpretation: From Isotopologues to Biological Insight

The ultimate goal of a this compound labeling study is to translate the analytical data into a meaningful understanding of cellular metabolism.

Metabolic Fate of 1-Butanol: 1-Butanol can be metabolized through several pathways. In many organisms, it is oxidized to butyraldehyde and then to butyric acid. Butyric acid can then enter central carbon metabolism via its conversion to butyryl-CoA. The deuterium atoms from this compound can thus be incorporated into a wide range of downstream metabolites, including amino acids, fatty acids, and intermediates of the tricarboxylic acid (TCA) cycle.

Butanol_Metabolism Butanol_d10 This compound Butyraldehyde_d9 Butyraldehyde-d9 Butanol_d10->Butyraldehyde_d9 Oxidation Butyric_Acid_d9 Butyric Acid-d9 Butyraldehyde_d9->Butyric_Acid_d9 Oxidation Butyryl_CoA_d9 Butyryl-CoA-d9 Butyric_Acid_d9->Butyryl_CoA_d9 Central_Metabolism Central Carbon Metabolism Butyryl_CoA_d9->Central_Metabolism Incorporation

Figure 3: Simplified metabolic pathway of this compound.

Metabolic Flux Analysis: By quantifying the mass isotopomer distributions of key metabolites, it is possible to calculate the relative or absolute fluxes through different metabolic pathways. This provides a dynamic view of cellular metabolism and can reveal how metabolic networks are rewired in response to genetic or environmental perturbations.

Conclusion and Future Perspectives

Isotopic labeling studies with this compound offer a powerful approach to investigate cellular metabolism. The protocols and principles outlined in this guide provide a solid foundation for designing and executing these experiments. As analytical technologies continue to advance, the sensitivity and resolution of these methods will undoubtedly improve, enabling an even deeper understanding of the intricate workings of metabolic networks. The application of this compound as a metabolic tracer holds significant promise for advancing our knowledge in fields ranging from biotechnology to drug discovery.

References

  • Isotopic Labeling of Metabolites in Drug Discovery Applications. PubMed. Available at: [Link]

  • Stable isotope-resolved metabolomics and applications for drug development. PMC. Available at: [Link]

  • Metabolic engineering of a synergistic pathway for n-butanol production in Saccharomyces cerevisiae. PubMed. Available at: [Link]

  • Metabolic engineering for butanol yield enhancement in Clostridium acetobutylicum. ResearchGate. Available at: [Link]

  • Fluxome analysis using GC-MS. PubMed Central. Available at: [Link]

  • NMR Based Methods for Metabolites Analysis. PMC. Available at: [Link]

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Application Notes: A Protocol for Quantitative Analysis Using 1-Butanol-d10 in Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the application of 1-Butanol-d10 as an internal standard for the quantitative analysis of 1-Butanol using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for researchers, scientists, and drug development professionals who require a robust and accurate method for quantification. By leveraging the principles of isotope dilution, this method corrects for variations in sample preparation and instrument response, ensuring high precision and accuracy. We will delve into the theoretical underpinnings, detailed experimental procedures, data analysis, and system validation, providing the causality behind each step to empower the user with a deep understanding of the methodology.

Introduction: The Rationale for Isotope Dilution

In quantitative analytical chemistry, particularly when dealing with complex matrices or multi-step sample preparation, achieving high accuracy and precision is a significant challenge. Analyte loss during extraction, derivatization, or injection can lead to significant systematic errors. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for surmounting these challenges.

This compound is a stable, isotopically labeled version of 1-butanol, where all ten hydrogen atoms have been replaced with their heavier isotope, deuterium.[1][2] For the purposes of chromatographic separation and chemical reactivity, it is virtually identical to its non-labeled counterpart. However, its increased mass (a shift of +10 amu) makes it easily distinguishable by a mass spectrometer.[2]

When a known quantity of this compound (the internal standard, IS) is added to a sample containing an unknown quantity of 1-Butanol (the analyte), both compounds will behave identically throughout the entire analytical workflow.[3][4] Any loss or variation that affects the analyte will affect the internal standard to the same degree. Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant. This stable ratio is then used for quantification, effectively canceling out procedural errors and leading to a highly reliable result.[4]

Physicochemical Properties: Analyte vs. Internal Standard

Understanding the properties of both the analyte and the internal standard is critical for method development. The near-identical nature of their properties ensures they co-elute or elute very closely, experiencing the same chromatographic conditions.

Property1-ButanolThis compoundSignificance for GC Analysis
Chemical Formula C₄H₁₀OC₄D₁₀O (CD₃(CD₂)₂CD₂OD)[2]Defines the molecular structure and mass.
Molecular Weight 74.12 g/mol 84.18 g/mol [1][2]The mass difference is the basis for MS detection.
Boiling Point 117.7 °C116-118 °C[2]Nearly identical boiling points ensure similar elution behavior.[5]
Density 0.810 g/mL at 25 °C0.920 g/mL at 25 °C[2]Important for preparing stock solutions by weight or volume.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed for a standard Gas Chromatograph coupled with a single quadrupole Mass Spectrometer.

Part A: Reagents and Standard Preparation

Causality: The accuracy of the entire method hinges on the precise preparation of standards. The goal is to create a series of calibration points where the analyte concentration changes, but the internal standard concentration remains constant. This allows the instrument to establish a response ratio across a defined concentration range.

  • Internal Standard (IS) Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of neat this compound.

    • Transfer it to a 10 mL volumetric flask.

    • Dilute to the mark with GC-grade methanol. This solvent is chosen for its volatility and miscibility with a wide range of sample matrices.[6]

    • This creates a 1 mg/mL (1000 µg/mL) stock solution. Store at 4°C.

  • Analyte Stock Solution (1000 µg/mL):

    • Prepare a 1000 µg/mL stock solution of non-labeled 1-Butanol using the same procedure as above.

  • Calibration Standards:

    • Prepare a series of at least five calibration standards by serially diluting the Analyte Stock Solution.

    • To each calibration standard, add an identical aliquot of the Internal Standard Stock Solution. The final concentration of the IS should be consistent across all standards (e.g., 10 µg/mL).

    • Example Calibration Curve Preparation:

Standard LevelAnalyte Stock Vol. (µL)Diluent (Methanol) Vol. (µL)IS Stock Vol. (µL)Final Vol. (mL)Final Analyte Conc. (µg/mL)Final IS Conc. (µg/mL)
1109801011010
2259651012510
3509401015010
410089010110010
520079010120010
  • Sample Preparation:

    • To a known volume or weight of the unknown sample, add the same aliquot of the Internal Standard Stock Solution used in the calibration standards (e.g., 10 µL to achieve a 10 µg/mL final concentration in a 1 mL sample).

    • The sample is now ready for injection.

Part B: GC-MS Instrumentation and Parameters

Causality: The chromatographic parameters are optimized to ensure a sharp, symmetrical peak for butanol, separating it from potential matrix interferences. As a polar alcohol, 1-butanol can exhibit poor peak shape (tailing or fronting) on non-polar columns due to its interaction with active sites. Therefore, column selection is critical.

ParameterRecommended SettingRationale
GC Column Mid-to-high polarity column. e.g., Rtx-624, MXT-WAX, or similar.[7] Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.A polar stationary phase provides better peak shape and resolution for polar analytes like butanol, minimizing peak fronting.
Injector Split/SplitlessStandard for this application.
Injection Mode Split (e.g., 20:1 ratio)A split injection is crucial to prevent column overload when analyzing anything other than trace concentrations.[7][8] This leads to sharper peaks and better reproducibility.
Injection Volume 1 µLA standard volume for capillary GC.[8][9]
Injector Temp. 250 °CEnsures rapid and complete vaporization of the sample.[10]
Carrier Gas HeliumInert carrier gas, standard for MS applications.
Flow Rate 1.0 mL/min (Constant Flow)Provides optimal efficiency and reproducible retention times.[8]
Oven Program Initial: 50°C, hold for 2 min. Ramp: 10°C/min to 180°C.The initial hold focuses the analytes at the head of the column. The temperature ramp separates compounds based on their boiling points and stationary phase interactions.[5]
Part C: Mass Spectrometer (MS) Detection

Causality: The MS is not just a detector but a tool for structural confirmation. By using Selected Ion Monitoring (SIM), we drastically increase sensitivity and selectivity compared to a full scan, as the instrument spends all its time monitoring only the specific ions of interest.[3][6]

ParameterRecommended SettingRationale
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces repeatable fragmentation patterns.
Ionization Energy 70 eVStandard energy that creates a library-searchable fragmentation pattern.[3]
Acquisition Mode Selected Ion Monitoring (SIM)Maximizes sensitivity by focusing only on ions specific to the analyte and internal standard.[3]
Ion Source Temp. 230 °CStandard operating temperature.
Transfer Line Temp. 280 °CPrevents condensation of analytes between the GC and MS.
SIM Ions See table below.Selection of characteristic ions for quantification and confirmation.

Selection of Quantifier and Qualifier Ions:

The fragmentation of 1-butanol in an EI source is well-characterized. The primary fragmentation pathways are alpha-cleavage and dehydration.[11] For this compound, these fragments will be shifted by the mass of the deuterium atoms.

CompoundRolem/zIon IdentityRationale
1-Butanol Quantifier 31 [CH₂OH]⁺Base peak, most abundant fragment from alpha-cleavage, provides highest sensitivity.[11][12]
Qualifier 156[M-H₂O]⁺Result of dehydration, a characteristic loss for alcohols.[11]
Qualifier 243[C₃H₇]⁺Propyl cation fragment.
This compound Quantifier 34 [CD₂OD]⁺Shifted alpha-cleavage fragment, provides highest sensitivity for the IS.
Qualifier 164[M-D₂O]⁺Shifted dehydration fragment.
Qualifier 249[C₃D₇]⁺Deuterated propyl fragment.

Workflow and Data Analysis: A Self-Validating System

The strength of this protocol lies in its inherent self-validation checks. The data analysis workflow is designed to not only quantify the analyte but also to confirm its identity and the integrity of the analysis on a per-sample basis.

Workflow Diagram

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards (Analyte + Constant IS) gcms Inject into GC-MS (Run in SIM Mode) prep_standards->gcms prep_sample Prepare Unknown Sample (Sample + Constant IS) prep_sample->gcms integrate Integrate Peak Areas (Analyte & IS Quant Ions) gcms->integrate ratio Calculate Area Ratios (Analyte Area / IS Area) integrate->ratio curve Generate Calibration Curve (Area Ratio vs. Concentration) ratio->curve for Standards quantify Quantify Unknown Sample from Curve ratio->quantify for Sample curve->quantify

Caption: Experimental workflow from preparation to quantification.

Data Analysis Steps
  • Construct the Calibration Curve: For each of the five calibration standards, calculate the response ratio:

    • Response Ratio = (Peak Area of 1-Butanol at m/z 31) / (Peak Area of this compound at m/z 34)

    • Plot the Response Ratio (y-axis) against the known concentration of 1-Butanol (x-axis).

    • Perform a linear regression on the data points. The curve should have a correlation coefficient (r²) of >0.995.

  • Quantify the Unknown Sample:

    • Calculate the Response Ratio for the unknown sample using the same formula.

    • Determine the concentration of 1-Butanol in the sample by using the equation of the line from the calibration curve: Concentration = (Sample Response Ratio - y-intercept) / slope.

System Validation Logic

G start For Each Sample Injection check_rt check_rt start->check_rt check_ratio Check Ion Ratios Qualifier/Quantifier ratio within ±20% of average? Analyte Internal Standard check_rt->check_ratio Yes fail Result is Invalid (Investigate Issue) check_rt->fail No pass Result is Valid check_ratio->pass Yes check_ratio->fail No

Caption: Logic for self-validation of each analytical run.

  • Retention Time (RT) Check: The retention time of this compound should be nearly identical to, or slightly earlier than, that of 1-Butanol due to the "inverse isotope effect."[3] A significant deviation suggests a chromatographic issue.

  • Ion Ratio Confirmation: For every injection, the ratio of the qualifier ion's peak area to the quantifier ion's peak area must be calculated for both the analyte and the internal standard. This ratio must fall within a predefined tolerance (e.g., ±20%) of the average ratio observed in the calibration standards.[3] A failure in this check indicates a co-eluting interference that is compromising the peak's purity.

Conclusion

The use of this compound as an internal standard in a GC-MS isotope dilution method provides an exceptionally robust, accurate, and precise framework for the quantification of 1-Butanol. The protocol's inherent self-validating mechanisms, including retention time stability and ion ratio confirmation, ensure a high degree of confidence in the analytical results. By understanding the causality behind each step—from standard preparation to data analysis—the scientist can effectively implement, troubleshoot, and adapt this method for various applications in research and development.

References

  • ResearchGate. (2016). I want to do GCMS analysis of butanol containing samples. Can anybody give an idea about what column to be used and what conditions to be followed? ResearchGate. Retrieved from [Link]

  • Chromatography Forum. (2014). Testing for purity of butanol using GC-FID. Retrieved from [Link]

  • Mikuláš, M., & Rábek, M. (2014). Using gas chromatography to determine the amount of alcohols in diesel fuels. Research in Agricultural Engineering, 60(Special Issue), S1-S7. Retrieved from [Link]

  • Delloyd's Lab-Tech. (n.d.). Gas chromatography of Alcohols. Retrieved from [Link]

  • Rábek, M., & Mikulec, J. (2013). determination of n-butanol and isobutanol in gasoline using gas chromatography (gc-fid). Acta Chimica Slovaca, 6(1), 131-136. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Butanol. NIST Chemistry WebBook. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Alcohol Compounds in Blood (1). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of butan-1-ol fragmentation pattern. Retrieved from [Link]

  • Wiechert, W., Sossen, K., & de Graaf, A. A. (1998). Isotopomer analysis using GC-MS. Biotechnology and Bioengineering, 59(4), 476-480. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.8: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Caban, M., & Stepnowski, P. (2020). The application of isotopically labeled analogues for the determination of small organic compounds by GC/MS with selected ion monitoring. Analytical Methods, 12(32), 4043-4050. Retrieved from [Link]

  • Sartorius. (2021). How to Prepare GC and HPLC Standards. Retrieved from [Link]

  • Matthews, D. E., & Hayes, J. M. (1978). Isotope-Ratio-Monitoring Gas Chromatography-Mass Spectrometry. Analytical Chemistry, 50(11), 1465-1473. Retrieved from [Link]

  • Jones, A. W. (1996). Gas chromatographic procedures for determination of ethanol in postmortem blood using t-butanol and methyl ethyl ketone as internal standards. Forensic Science International, 83(1), 31-38. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 6.2: Fragmentation. Retrieved from [Link]

  • Schwinghammer, K., & Müller, G. (2014). A simple rapid gas-chromatography flame-ionization- detector (GC-FID) method for the determination of ethanol from fermentation processes. ResearchGate. Retrieved from [Link]

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Application Note: A Novel Approach to Sample Preparation with 1-Butanol-d10 for Enhanced Proteomic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Sample preparation remains a critical and often underestimated determinant of success in mass spectrometry (MS)-based proteomics.[1][2] The primary objective is to transform a complex biological matrix into a simplified mixture of peptides that is compatible with liquid chromatography (LC) and tandem mass spectrometry (LC-MS/MS) analysis.[3][4] This process typically involves cell lysis, protein extraction, enzymatic digestion, and peptide cleanup.[3] Organic solvents have long been a staple in proteomics for their ability to precipitate proteins, thereby concentrating them and removing interfering substances like salts and detergents.[3][5]

This application note introduces a novel and advanced protocol utilizing 1-Butanol-d10 (deuterated 1-butanol) for comprehensive sample preparation. This method leverages the unique properties of 1-butanol for efficient protein extraction while simultaneously introducing a stable isotope label for potential applications in quantitative proteomics. We will delve into the mechanistic principles, provide a detailed step-by-step protocol, and discuss the implications of this methodology for researchers, scientists, and drug development professionals.

Principles of the Method: The Dual Advantage of this compound

The use of this compound is predicated on two core scientific principles: the efficacy of C4 alcohols in protein extraction and the utility of stable isotopes in mass spectrometry.

Mechanism of 1-Butanol in Protein Extraction and Solubilization

1-Butanol, a four-carbon alcohol, possesses both hydrophobic (butyl chain) and hydrophilic (hydroxyl group) properties. This amphipathic nature makes it an effective solvent for disrupting cellular membranes and solubilizing a wide range of proteins, including those that are challenging to extract with purely aqueous or more polar organic solvents. The mechanism of action involves:

  • Disruption of Hydrophobic Interactions: The butyl chain of 1-butanol can interfere with the hydrophobic interactions that maintain protein tertiary and quaternary structures, as well as their associations with lipids in membranes. This aids in the release of proteins from cellular compartments.

  • Protein Precipitation and Partitioning: In conjunction with salts like ammonium sulfate, butanol can be used in methods like three-phase partitioning (TPP).[6] This technique concentrates proteins into a distinct layer, separating them from other cellular components.[6][7] The addition of an organic solvent like 1-butanol reduces the dielectric constant of the solution, enhancing electrostatic interactions between protein molecules and leading to their precipitation.[5][8]

  • Compatibility with Downstream Processing: Unlike some harsh detergents, 1-butanol can be more readily removed through evaporation, and residual amounts are generally compatible with the subsequent enzymatic digestion and LC-MS analysis steps.

The Role of Deuterium Labeling in Mass Spectrometry

The "d10" in this compound signifies that all ten hydrogen atoms have been replaced with their heavier isotope, deuterium. While this application note focuses on its use as a primary sample preparation solvent, the presence of deuterium has significant implications:

  • Internal Standard Potential: In quantitative proteomics, stable isotope labeling is a cornerstone for accurate relative and absolute quantification.[9][10] While this protocol does not constitute a traditional metabolic or chemical labeling workflow like SILAC or TMT[10][11], the use of a deuterated solvent may offer unique opportunities. For instance, a parallel sample prepared with non-deuterated 1-butanol could serve as a reference, with the mass shift from any residual, adducted solvent molecules providing a basis for relative quantification.

  • Minimal Impact on Chromatography: Deuterium substitution has a negligible effect on the chemical properties of 1-butanol. Therefore, its behavior during protein extraction and its compatibility with reverse-phase chromatography are expected to be identical to that of its non-deuterated counterpart.

  • Considerations for Data Analysis: The presence of a deuterated solvent requires careful consideration during data analysis. Search algorithms must be configured to account for potential minor mass shifts in peptides if any solvent adducts are formed. However, as the solvent is largely removed before analysis, this is not expected to be a major issue. The primary benefit lies in its potential as a novel tool for quantitative strategies.

Experimental Workflow Overview

The protocol described herein outlines a comprehensive workflow for the preparation of proteins from cell culture or tissue samples for bottom-up proteomic analysis.

Proteomics_Workflow_1_Butanol_d10 cluster_0 Sample Lysis & Protein Extraction cluster_1 Protein Digestion cluster_2 Peptide Cleanup & Analysis Start Cell Pellet / Tissue Homogenate Lysis Lysis in this compound Buffer Start->Lysis Add Lysis Buffer Precipitation Protein Precipitation & Wash Lysis->Precipitation Centrifuge Reduction Reduction (DTT) Precipitation->Reduction Resuspend Pellet Alkylation Alkylation (IAA) Reduction->Alkylation Digestion Trypsin Digestion Alkylation->Digestion Cleanup Peptide Desalting (C18) Digestion->Cleanup Acidify Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Processing Analysis->Data

Caption: Overall workflow for sample preparation using this compound.

Materials and Reagents

Reagents
ReagentGradeRecommended Supplier
This compound (Perdeuterated)>99% atom DSigma-Aldrich / Cambridge Isotope Labs
Ammonium Bicarbonate (NH₄HCO₃)LC-MS GradeThermo Fisher Scientific
Dithiothreitol (DTT)Proteomics GradeSigma-Aldrich
Iodoacetamide (IAA)Proteomics GradeSigma-Aldrich
Trypsin, Sequencing GradeMS GradePromega
Acetonitrile (ACN)LC-MS GradeThermo Fisher Scientific
Formic Acid (FA)LC-MS GradeThermo Fisher Scientific
WaterLC-MS GradeFisher Scientific
Protease Inhibitor CocktailBiological SamplesRoche / Millipore
Equipment
  • Homogenizer (for tissue samples)

  • Probe sonicator

  • Refrigerated centrifuge

  • Thermomixer or heating block

  • Lyophilizer or vacuum concentrator

  • Vortex mixer

  • C18 solid-phase extraction (SPE) tips or cartridges

  • Low protein-binding microcentrifuge tubes

Detailed Step-by-Step Protocol

This protocol is optimized for a starting amount of 1-5 million cultured cells or 10-20 mg of tissue.

Part 1: Cell Lysis and Protein Extraction
  • Sample Preparation:

    • Cultured Cells: Harvest cells by centrifugation, wash twice with ice-cold PBS, and discard the supernatant. The cell pellet is the starting material.

    • Tissue: Weigh the frozen tissue and homogenize in a suitable volume of ice-cold PBS containing a protease inhibitor cocktail.

  • Lysis Buffer Preparation:

    • Prepare the Lysis Buffer: 90% this compound, 10% LC-MS Grade Water .

    • For every 1 mL of Lysis Buffer, add 10 µL of protease inhibitor cocktail immediately before use.

  • Protein Extraction:

    • Add 500 µL of ice-cold Lysis Buffer to the cell pellet or tissue homogenate.

    • Vortex vigorously for 1 minute.

    • Sonicate the sample on ice using a probe sonicator. Use 3 cycles of 15 seconds "ON" and 30 seconds "OFF" at 30% amplitude. This step is crucial for complete cell disruption and shearing of nucleic acids.[12]

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

  • Protein Precipitation and Washing:

    • Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C. This will pellet the proteins and cellular debris.

    • Carefully aspirate and discard the supernatant.

    • Add 1 mL of ice-cold 95% this compound to the pellet. This step washes away residual water-soluble contaminants.

    • Vortex briefly and centrifuge again at 16,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and repeat the wash step one more time.

    • After the final wash, carefully remove all residual liquid. Air-dry the pellet for 5-10 minutes on ice. Do not over-dry , as this can make the protein pellet difficult to resuspend.[13]

Part 2: Protein Solubilization, Reduction, Alkylation, and Digestion
  • Resuspension:

    • Prepare the Digestion Buffer: 50 mM Ammonium Bicarbonate in LC-MS Grade Water .

    • Resuspend the protein pellet in 100 µL of Digestion Buffer. Pipette vigorously and use a thermomixer at 30°C for 15 minutes if necessary to fully solubilize the protein.

  • Protein Quantification:

    • Perform a protein concentration assay (e.g., BCA assay) on a small aliquot of the resuspended sample to determine the total protein yield.

  • Reduction:

    • Based on the protein concentration, adjust the volume with Digestion Buffer to achieve a final concentration of 1 mg/mL.

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 45 minutes to reduce disulfide bonds.[14]

  • Alkylation:

    • Cool the sample to room temperature.

    • Add Iodoacetamide (IAA) to a final concentration of 25 mM.

    • Incubate for 30 minutes in the dark at room temperature to alkylate the reduced cysteine residues.[15]

  • Enzymatic Digestion:

    • Add sequencing-grade trypsin to the protein solution at a 1:50 enzyme-to-protein ratio (w/w).

    • Incubate overnight (12-16 hours) at 37°C with gentle shaking.

Part 3: Peptide Cleanup
  • Stop Digestion:

    • Acidify the peptide solution by adding formic acid to a final concentration of 1% (pH < 3). This will inactivate the trypsin.

    • Centrifuge at 14,000 x g for 10 minutes to pellet any insoluble material.

  • Desalting:

    • Use C18 SPE tips (e.g., StageTips) or cartridges to desalt the peptide mixture.

    • Condition the C18 material with 100% ACN, followed by equilibration with 0.1% formic acid in water.

    • Load the acidified peptide sample.

    • Wash the C18 material with 0.1% formic acid in water to remove salts and other hydrophilic impurities.

    • Elute the peptides with a solution of 50-80% ACN and 0.1% formic acid.

  • Final Preparation:

    • Dry the eluted peptides completely in a vacuum concentrator.

    • Resuspend the dried peptides in a suitable volume (e.g., 20-50 µL) of 0.1% formic acid in water for LC-MS/MS analysis.

Trustworthiness and Self-Validation

To ensure the quality and reproducibility of this protocol, several checkpoints are essential:

  • Protein Pellet: After precipitation, a visible white pellet should be present. The size of the pellet will correlate with the amount of starting material.

  • Protein Quantification: A successful extraction should yield a protein concentration sufficient for downstream analysis (typically >0.5 mg/mL before dilution).

  • LC-MS/MS Quality Control: Before analyzing experimental samples, run a standard digest (e.g., HeLa cell lysate) to confirm system performance. Key metrics include the number of peptide and protein identifications.

  • Data Analysis: Check for common contaminants like keratins. The number of identified proteins should be consistent with the sample type and instrument used.

Applications and Future Directions

The this compound sample preparation method is a versatile technique applicable to a wide range of proteomics studies.

  • Differential Proteomics: By preparing one set of samples with this compound and a control set with non-deuterated 1-butanol, it may be possible to develop a novel quantification strategy based on solvent adducts or subtle chromatographic shifts, although this requires further investigation.

  • Analysis of Hydrophobic Proteins: The butanol-based lysis is particularly advantageous for samples rich in membrane proteins or other hydrophobic species that are difficult to solubilize with aqueous buffers alone.

  • Drug Development: In drug development, this method can be applied to profile changes in the proteome of cells or tissues in response to drug treatment, providing insights into mechanism of action and off-target effects.

Conclusion

This application note details a robust and innovative protocol for proteomics sample preparation using this compound. By combining the effective protein extraction properties of butanol with the potential for isotopic labeling, this method offers a powerful tool for researchers in academia and industry. The provided step-by-step guide, grounded in established scientific principles, ensures that users can confidently apply this technique to achieve high-quality, reproducible results for their proteomic analyses.

References

  • Koopmans, F., et al. (2021). Bottom-Up Proteomics: Advancements in Sample Preparation. Proteomes, 9(1), 13. Available at: [Link]

  • Neilson, K. A., et al. (2011). Comparative shotgun proteomic analysis of Clostridium acetobutylicum from butanol fermentation using glucose and xylose. Proteome Science, 9(1), 66. Available at: [Link]

  • Adasme, M. F., et al. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy Online. Available at: [Link]

  • Kadek, A., et al. (2023). Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase. Journal of the American Society for Mass Spectrometry, 34(8), 1649-1657. Available at: [Link]

  • PreOmics GmbH. (2024). A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. PreOmics. Available at: [Link]

  • Sivagnanam, K., et al. (2011). Comparative shotgun proteomic analysis of Clostridium acetobutylicum from butanol fermentation using glucose and xylose. Proteome Science, 9, 66. Available at: [Link]

  • Biocompare, Inc. (2022). Tips and Tricks for Proteomic Sample Preparation. Biocompare. Available at: [Link]

  • Wang, Y., et al. (2021). Quantitative proteomic analysis to reveal expression differences for butanol production from glycerol and glucose by Clostridium sp. strain CT7. Biotechnology for Biofuels, 14(1), 18. Available at: [Link]

  • Sivagnanam, K., et al. (2012). Proteomic analysis of Clostridium acetobutylicum in butanol production from lignocellulosic biomass. Journal of Proteomics & Bioinformatics, S1. Available at: [Link]

  • Bhattarai, A., & Halim, M. A. (2021). A Mass Spectrometry Study to Monitor the Conformation Change of Protein in Deep Eutectic Solvent. Kennesaw State University Digital Commons. Available at: [Link]

  • Lages, L. A., et al. (2020). Integrating Hydrogen-Deuterium exchange mass spectrometry with Molecular Dynamics simulations to probe lipid-modulated conformational changes in membrane proteins. Journal of Visualized Experiments, (166). Available at: [Link]

  • Masson, G. R., et al. (2019). Hydrogen-Deuterium Exchange Mass Spectrometry to Study Protein Complexes. Methods in Molecular Biology, 2025, 421-443. Available at: [Link]

  • Ehweiner, D., et al. (2023). Emergence of mass spectrometry detergents for membrane proteomics. TrAC Trends in Analytical Chemistry, 159, 116928. Available at: [Link]

  • Zecha, J., et al. (2019). Chemical isotope labeling for quantitative proteomics. Wiley Interdisciplinary Reviews: Systems Biology and Medicine, 11(6), e1460. Available at: [Link]

  • G-Biosciences. (2018). Organic Solvent Extraction of Proteins. G-Biosciences. Available at: [Link]

  • Paulo, J. A. (2022). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 2(5), 405-418. Available at: [Link]

  • Saxena, A., et al. (2004). t-Butanol: Nature's gift for protein isolation. Protein Expression and Purification, 34(2), 307-310. Available at: [Link]

  • Chen, E. I., et al. (2007). Optimization of Mass Spectrometry-Compatible Surfactants for Shotgun Proteomics. Journal of Proteome Research, 6(3), 1099-1108. Available at: [Link]

  • Kadek, A., et al. (2023). Effects of Hydrogen/Deuterium Exchange on Protein Stability in Solution and in the Gas Phase. Journal of the American Society for Mass Spectrometry, 34(8), 1649-1657. Available at: [Link]

  • Metabolic Solutions, Inc. (n.d.). Deuteromic Muscle and Plasma Protein Turnover. Metabolic Solutions. Available at: [Link]

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  • Mueller, L. N., et al. (2007). Analysis and Validation of Proteomic Data Generated by Tandem Mass Spectrometry. Nature Biotechnology, 25(6), 687-696. Available at: [Link]

  • Adasme, M. F., et al. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. LCGC International. Available at: [Link]

  • Dennison, C., & Lovrien, R. (1997). Three phase partitioning: concentration and purification of proteins. Protein Expression and Purification, 11(2), 149-161. Available at: [Link]

  • Washington University in St. Louis. (2014). LC-MS compatible detergents. Proteomics and Mass Spectrometry Core Facility. Available at: [Link]

  • Lages, L. A., et al. (2020). Elucidating protein-ligand interactions in cell lysates using high-throughput hydrogen deuterium exchange mass spectrometry with integrated protein thermal depletion. Analytical Chemistry, 92(20), 13835-13844. Available at: [Link]

  • Tsumoto, K., et al. (2007). Mechanistic insights into protein precipitation by alcohol. Protein Engineering, Design and Selection, 20(3), 133-140. Available at: [Link]

  • Bonzon-Kulichenko, E., et al. (2015). Sample preparation for proteomics and mass spectrometry from animal samples. Methods in Molecular Biology, 1295, 19-30. Available at: [Link]

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  • Cytiva. (2024). Reproducible protein and peptide cleanup for mass spectrometry. Cytiva. Available at: [Link]

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The Unseen Architect: A Guide to Enhancing NMR Resolution with Deuterated Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Spectral Clarity

In the landscape of molecular characterization, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating chemical structures and dynamics. The power of NMR lies in its ability to resolve the subtle differences in the magnetic environments of atomic nuclei. However, the intrinsic sensitivity of this technique is also its vulnerability. The very protons (¹H) that are the focus of many NMR experiments are ubiquitous in common laboratory solvents. When a sample is dissolved in a standard protonated solvent, the sheer molar excess of solvent molecules generates a signal so overwhelmingly large that it completely obscures the signals from the analyte of interest. This guide provides an in-depth exploration of the cornerstone solution to this challenge: the use of deuterated solvents. We will delve into the fundamental principles, practical applications, and detailed protocols that empower researchers to leverage these unique solvents to achieve spectra of the highest resolution and quality.

Part 1: The Foundational Role of Deuterium in NMR

Deuterated solvents are compounds where hydrogen atoms (¹H, or protium) have been replaced with their heavier isotope, deuterium (²H or D).[1] This isotopic substitution is the key to their utility in NMR for three primary reasons.

  • Minimizing Solvent Interference : Deuterium resonates at a significantly different frequency from protons, making it effectively "invisible" in a standard ¹H NMR spectrum.[2] By replacing the vast majority of ¹H atoms in the solvent with ²H, the massive solvent signal is all but eliminated, revealing a clear spectral window to observe the analyte's signals.[3][4] High-quality deuterated solvents typically boast isotopic enrichment levels of 99.5% to 99.9%, ensuring that any residual proton signals are minimal and appear as predictable, sharp peaks.[3]

  • Enabling the Field/Frequency Lock : Superconducting magnets, the heart of modern NMR spectrometers, are prone to slight drifts in their magnetic field strength over time. These fluctuations, if uncorrected, would cause spectral peaks to broaden and shift during an experiment, severely degrading resolution.[5] Deuterated solvents provide the solution through a mechanism known as the field/frequency lock. The spectrometer constantly monitors the resonance frequency of the deuterium in the solvent.[6] If a drift in the magnetic field occurs, the deuterium frequency changes, and the instrument's lock system immediately applies a correction to the field, maintaining its stability. This continuous correction is essential for the long acquisition times often required for complex or dilute samples.

  • Providing a Chemical Shift Reference : While the primary goal is to remove proton signals from the solvent, the small, predictable residual proton peaks in deuterated solvents serve as a convenient internal reference for calibrating the chemical shift (ppm) scale.[7] For example, the residual CHCl₃ peak in CDCl₃ is reliably found at 7.26 ppm.[7] This allows for accurate and reproducible reporting of chemical shifts across different experiments and instruments.

Part 2: Strategic Solvent Selection

The choice of a deuterated solvent is a critical experimental parameter that directly impacts spectral quality. The ideal solvent must not only dissolve the analyte but also possess properties that are conducive to high-resolution NMR.

The Pillars of Solvent Choice
  • Solubility : The primary consideration is ensuring the analyte is sufficiently soluble to produce a strong NMR signal in a reasonable amount of time.[6] A general principle is "like dissolves like": polar compounds require polar solvents (e.g., DMSO-d₆, D₂O), while non-polar compounds are best suited for non-polar solvents (e.g., CDCl₃, Benzene-d₆).[8]

  • Chemical Inertness : The solvent must not react with the sample.[6] For instance, acidic or basic analytes may react with certain solvents, altering the chemical structure you intend to study.

  • Residual Peak Position : The location of the residual ¹H solvent peak should be considered to avoid overlap with analyte signals of interest.[9] If your compound has aromatic protons, using CDCl₃ (residual peak at 7.26 ppm) might complicate the aromatic region of the spectrum.[10] In such cases, a solvent like Acetone-d₆ (residual peak at 2.05 ppm) might be a better choice.

  • Viscosity : Low viscosity solvents are generally preferred as they promote faster molecular tumbling of the analyte in solution.[11] High viscosity can lead to broader spectral lines, reducing resolution.[12] For viscous samples, diluting the sample or acquiring the spectrum at a higher temperature can help mitigate these effects.[10][13]

  • Purity and Water Content : The quality of the deuterated solvent is paramount. High isotopic purity ensures minimal interference from residual protonated solvent.[3] Additionally, many deuterated solvents are hygroscopic and can absorb atmospheric water. This introduces an H₂O or HOD peak that can obscure analyte signals.[10] Using high-purity solvents from reliable suppliers and employing proper handling techniques are crucial for reproducible results.[3][6]

Common Deuterated Solvents: A Comparative Overview

The following table summarizes the properties of commonly used deuterated solvents to aid in selection.

SolventFormulaTypical ¹H Residual Peak (ppm)Properties & Common Applications
Chloroform-dCDCl₃7.26 (singlet)The most common all-purpose NMR solvent for non-polar to moderately polar organic compounds.[8]
Deuterium OxideD₂O~4.79 (broad singlet, HOD)Used for water-soluble compounds like carbohydrates, proteins, and salts. Ideal for observing exchangeable protons (e.g., -OH, -NH), which will exchange with deuterium and disappear from the spectrum.[8][10]
DMSO-d₆(CD₃)₂SO2.50 (quintet)A highly polar, aprotic solvent with excellent solvating power for a wide range of compounds, including many salts and polymers.[3]
Acetone-d₆(CD₃)₂CO2.05 (quintet)A moderately polar aprotic solvent, useful when the CDCl₃ residual peak interferes with aromatic signals.[10]
Methanol-d₄CD₃OD3.31 (quintet, -CD₂H), ~4.87 (broad, -OH)A polar, protic solvent used for compounds soluble in methanol. The hydroxyl proton can exchange with labile analyte protons.[3]
Benzene-d₆C₆D₆7.16 (singlet)A non-polar solvent known for its ability to induce significant shifts in analyte resonances (aromatic solvent-induced shifts), which can help resolve overlapping signals.[10]
Acetonitrile-d₃CD₃CN1.94 (quintet)A moderately polar aprotic solvent with a low viscosity, suitable for many organic compounds.[3]

Note: Residual peak positions can vary slightly depending on temperature, concentration, and sample matrix. The multiplicity of methyl groups (e.g., in Acetone-d₆) is a quintet due to coupling with two deuterium atoms (spin I=1).

Part 3: Protocols for High-Resolution NMR

Achieving high-resolution spectra is a synergistic process involving meticulous sample preparation and precise instrument calibration.

Protocol: Sample Preparation

The quality of the NMR spectrum is profoundly dependent on the quality of the sample. Inhomogeneities in the sample are a primary cause of poor spectral resolution.

Materials:

  • High-quality NMR tube (e.g., Wilmad 535-PP or equivalent)

  • Deuterated solvent of appropriate purity (≥99.8%)

  • Analyte (5-25 mg for ¹H NMR, 20-100 mg for ¹³C NMR)[8]

  • Clean, dry glass vial

  • Pasteur pipette and a small plug of glass wool or cotton

  • Vortex mixer (optional)

  • Lint-free wipes

Procedure:

  • Weigh Analyte: Accurately weigh the desired amount of your solid sample into a clean glass vial. For liquid samples, use a micropipette.

  • Dissolve Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8] This volume corresponds to a sample height of 4-5 cm in a standard 5 mm NMR tube, which is optimal for shimming.[8][14]

  • Ensure Homogeneity: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.[8] Visual inspection is key; there should be no visible solid particles.

  • Filter the Sample: Place a small, tight plug of glass wool or cotton into a Pasteur pipette.[9] Carefully transfer the solution from the vial through the filter into the NMR tube.[9] This step is critical to remove any suspended particulate matter, which severely degrades spectral resolution.

  • Clean and Cap: Wipe the exterior of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with ethanol or isopropanol to remove any dust or fingerprints.[8] Securely cap the tube to prevent solvent evaporation and contamination.[8]

  • Labeling: Clearly label the NMR tube cap with a unique identifier.

Causality and Best Practices:

  • Why a secondary vial? Dissolving the sample in a vial first makes it easier to ensure complete dissolution and allows for effective mixing, which can be difficult once the sample is inside the narrow NMR tube.[15]

  • Why filter? Suspended particles create distortions in the local magnetic field, leading to broad lineshapes that cannot be corrected by shimming. Filtration is a non-negotiable step for high-resolution work.

  • Why the specific volume? The NMR spectrometer's radiofrequency coils are designed to detect signals from a specific volume within the tube. An incorrect sample height means you are either not using the full sensitive volume or, worse, the liquid/air interface is within the detection region, making shimming extremely difficult.[16]

Protocol: Instrument Locking and Shimming

Locking and shimming are the processes of stabilizing and homogenizing the magnetic field, respectively. A stable, homogeneous field is the prerequisite for acquiring sharp, well-resolved NMR peaks.

Workflow Diagram: Locking and Shimming

G cluster_prep Instrument Setup cluster_lock Locking Procedure cluster_shim Shimming Procedure Insert_Sample Insert Sample into Magnet Load_Params Load Standard Parameters & Select Solvent Insert_Sample->Load_Params Find_Signal Find Deuterium Signal Load_Params->Find_Signal Adjust_Z0 Adjust Z0 (Field Offset) to Center Signal Find_Signal->Adjust_Z0 Lock_On Turn Lock On Adjust_Z0->Lock_On Adjust_Params Optimize Lock Phase & Gain Lock_On->Adjust_Params Start_Shim Initiate Shimming Routine (Manual or Automated) Adjust_Params->Start_Shim Adjust_Z_Shims Adjust Axial Shims (Z1, Z2...) Iteratively Start_Shim->Adjust_Z_Shims Check_Resolution Assess Lock Level / Linewidth Adjust_Z_Shims->Check_Resolution Adjust_XY_Shims Adjust Non-Spinning Shims (X, Y, XZ...) Adjust_XY_Shims->Adjust_Z_Shims Check_Resolution->Adjust_Z_Shims If Improvement Check_Resolution->Adjust_XY_Shims If Z Optimized

Caption: Workflow for locking and shimming an NMR sample.

Step-by-Step Guide:

  • Locking:

    • After inserting the sample, select the correct deuterated solvent in the acquisition software.[17] This tells the spectrometer the approximate frequency for the deuterium signal.

    • The spectrometer will sweep a narrow frequency and field (Z0) range to find the deuterium resonance.

    • Once the signal is found, turn the lock on. The system will now continuously monitor this signal and correct for drift.[5]

    • Optimize the lock phase for a symmetric signal shape and adjust the lock gain so the signal is on-scale in the lock display window.[18]

  • Shimming:

    • The Goal: Shimming involves adjusting the currents in a series of "shim coils" to counteract the inherent inhomogeneities in the main magnetic field across the sample volume.[4] The goal is to make the magnetic field experienced by all molecules in the sample as uniform as possible.

    • Automated (Gradient) Shimming: Most modern spectrometers are equipped with pulsed-field gradients that can rapidly map the magnetic field inhomogeneity and automatically calculate the necessary shim corrections.[19][20] This is the most efficient and reproducible method. The user typically runs a predefined "topshim" or "gradshim" command.[19]

    • Manual Shimming: While less common for routine work, manual shimming provides a fundamental understanding of the process. i. Display the lock signal (lockdisp). The height of the lock signal is proportional to the field homogeneity; a sharper peak (more homogeneous field) gives a taller signal.[21] ii. Start with the lower-order axial (spinning) shims, Z1 and Z2. Adjust Z1 to maximize the lock level. Then, adjust Z2 to maximize the lock level.[22] iii. Iterate: The shims interact.[4] After adjusting Z2, re-optimize Z1. Continue this Z1/Z2 cycle until no further improvement in the lock level is observed.[22] iv. Proceed to higher-order axial shims (Z3, Z4) and then non-spinning shims (X, Y, XZ, etc.) following a systematic, iterative process recommended by the instrument manufacturer.

Causality and Best Practices:

  • Why is a good lock needed for shimming? Most manual and some automated shimming routines use the lock signal's intensity as the feedback metric for optimization. A stable, well-phased lock is essential for the shimming algorithm to work correctly.[23]

  • Why iterate between shims? The magnetic fields produced by the shim coils are not perfectly orthogonal. Adjusting one shim (e.g., Z2) can slightly alter the optimal setting for another (e.g., Z1).[4] Iteration is necessary to find the global maximum of homogeneity.

  • Gradient Shimming Superiority: Gradient shimming directly measures the field map and calculates the correction, making it faster and more accurate than iterative methods that simply maximize a single value (the lock level).[20]

Part 4: Troubleshooting Common Solvent-Related Issues

IssuePotential Cause(s)Recommended Solution(s)
Broad, poorly resolved peaks 1. Poor shimming.[10]2. Sample is too concentrated/viscous.[10][16]3. Presence of suspended solids.[16]4. Presence of paramagnetic impurities.1. Re-shim the sample, preferably using an automated gradient shimming routine.[18]2. Dilute the sample. If viscosity is the issue, try acquiring the spectrum at an elevated temperature.[10][12]3. Re-prepare the sample, ensuring it is filtered properly into the NMR tube.[16]4. Ensure glassware is scrupulously clean. If metal contamination is suspected, sample purification may be necessary.
Large, unwanted peak in the spectrum 1. Water contamination (H₂O/HOD).[10]2. Contamination from cleaning solvents (e.g., acetone).[10]3. Insufficient deuteration of the solvent.1. Use high-purity solvent from a freshly opened container. For particularly sensitive samples, store solvents over molecular sieves. Consider adding a drying agent to the solvent bottle (e.g., K₂CO₃ for CDCl₃).[10]2. Ensure NMR tubes are thoroughly dried after washing. Oven drying for several hours is recommended.[10]3. Purchase solvents with higher isotopic enrichment (e.g., 99.96% D).
Analyte peaks overlap with residual solvent peak The chemical shift of an analyte proton is coincident with the residual ¹H signal of the solvent.[10]Change to a different deuterated solvent whose residual peak is in a clear region of the spectrum. For example, if a signal is obscured by CDCl₃ (7.26 ppm), try Acetone-d₆ (2.05 ppm).[10]
Disappearance of -OH or -NH peaks The solvent is protic (e.g., D₂O, CD₃OD) and is exchanging its deuterium with the labile protons on the analyte.This is often a desired outcome used for peak assignment. To observe these peaks, use an aprotic solvent like DMSO-d₆ or CDCl₃. If D₂O must be used, sometimes lowering the temperature can slow the exchange rate enough to observe the peaks.
Cannot achieve a stable lock 1. Insufficient deuterated solvent or sample volume is too low.[16]2. Incorrect solvent selected in the software.3. Poor initial shims.1. Ensure the sample volume is at least 0.6 mL (4 cm height).[16]2. Double-check that the correct solvent is selected in the instrument parameters.[17]3. Load a standard, reliable shim file before starting the locking process.[18]

Conclusion

Deuterated solvents are not merely passive vehicles for analysis; they are active and essential partners in the acquisition of high-resolution NMR spectra. By eliminating overwhelming solvent signals, providing the means for magnetic field stabilization, and offering a convenient reference, they create the pristine experimental conditions necessary for detailed molecular inquiry. A thoughtful approach to solvent selection, combined with meticulous sample preparation and a systematic approach to instrument locking and shimming, forms the bedrock of high-quality NMR spectroscopy. Mastering these principles and protocols will invariably lead to clearer, more informative spectra, accelerating research and discovery in chemistry, biology, and medicine.

References

  • Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Pascal-Man. (n.d.). NMR Tips for Shimming, Part I - Computerized Shimming with the Tuning Algorithm. Retrieved from [Link]

  • University of Pennsylvania Department of Chemistry. (n.d.). Shimming an NMR Magnet. Retrieved from [Link]

  • Pearson, G. A. (n.d.). Shimming an NMR Magnet. Retrieved from [Link]

  • UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • CORE, A. L. (1978). EFFECT OF VISCOSITY Oh THE WIDTH OF THE METHYLENE PROTON MAGNETIC RESONANCE LINE IN SONICATED PHOSPHOLIPID BILAYER VESICLES. FEBS LETTERS, 88(1).
  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Varian, Inc. (2004, May 10). Locking your NMR Sample. Retrieved from [Link]

  • University of Cambridge Department of Chemistry. (n.d.). solvent suppression. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ResearchGate. (2017, May 1). NMR of a viscous material?. Retrieved from [Link]

  • University of California, Santa Barbara Chemistry and Biochemistry NMR Facility. (2019, January). Gradient Shimming. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • NMR Facility, University of Wisconsin-Madison. (2022, February 3). Lock PDF. Retrieved from [Link]

  • MRI Questions. (n.d.). Gradient shimming: principles and practical aspects. Retrieved from [Link]

  • University of Maryland Department of Chemistry and Biochemistry. (n.d.). Troubleshooting. Retrieved from [Link]

  • UMass Nuclear Magnetic Resonance (NMR) Labs. (2017, July 9). How to manual shim. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • ResearchGate. (2019, August 23). Viscosty effects in 1H NMR measurements?. Retrieved from [Link]

  • ACS Publications. (2024, February 21). Solvent Suppression in Pure Shift NMR. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • Nanalysis. (2021, April 26). How does the lock work?. Retrieved from [Link]

  • Varian, Inc. (2006, April 4). Troubleshooting Acquisition Related Problems. Retrieved from [Link]

  • UMass Nuclear Magnetic Resonance (NMR) Labs. (2019, January 23). Multiple Solvent Suppression. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). NMR | Shimming | Chemical Research Support. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Locking and Shimming. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from [Link]

  • UCSB MRL. (2007, May 31). 1D NMR Procedure. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry NMR Facility. (2022, July 18). Solvent Suppression using TopSpin 3.x. Retrieved from [Link]

  • Nanalysis. (n.d.). Beverages Analysis: 1H NMR with Solvent Suppression. Retrieved from [Link]

  • Reddit. (2021, January 29). Why does NMR use deuterated solvents?. Retrieved from [Link]

Sources

Application Note: High-Sensitivity Quantification of 1-Butanol in Environmental Matrices Using 1-Butanol-d10 as an Internal Standard by Headspace GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The accurate quantification of volatile organic compounds (VOCs) in environmental samples is critical for monitoring pollution and assessing ecosystem health. 1-Butanol, an alcohol used as a solvent and a potential biofuel, is a compound of increasing environmental interest.[1][2] This application note provides a detailed protocol for the trace-level analysis of 1-Butanol in water and soil samples using a robust and highly accurate method: isotope dilution mass spectrometry (IDMS). By employing 1-Butanol-d10, a deuterated stable isotope, as an internal standard, this method effectively corrects for matrix interference and variations in sample preparation, ensuring data of the highest integrity. The protocol details sample collection, preparation, and analysis by static headspace gas chromatography-mass spectrometry (HS-GC-MS).

The Principle of Isotope Dilution: The Gold Standard for Quantification

In analytical chemistry, achieving accurate quantification is often challenged by two major factors: analyte loss during sample preparation and signal suppression or enhancement caused by the sample matrix. Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that elegantly overcomes these issues.

The core principle relies on the use of an internal standard that is an isotopically labeled version of the target analyte. In this case, this compound serves as the internal standard for the native 1-Butanol.

Why this compound is the Ideal Internal Standard:

  • Physicochemical Equivalence: this compound (CD₃(CD₂)₂CD₂OD) is chemically identical to 1-Butanol (CH₃(CH₂)₂CH₂OH).[3][4] This ensures it behaves virtually identically during every stage of the analytical process, including extraction, derivatization (if any), and chromatographic separation. Any analyte loss during these steps is mirrored by a proportional loss of the internal standard.

  • Co-elution with the Analyte: Due to its similar chemical structure, this compound co-elutes, or elutes very closely, with native 1-Butanol from the GC column. A slight shift in retention time is often observed due to the kinetic isotope effect, where the heavier C-D bonds can lead to slightly earlier elution compared to C-H bonds.[5]

  • Mass Spectrometric Differentiation: Despite its chemical similarity, this compound is readily distinguished from 1-Butanol by a mass spectrometer due to its greater mass (a mass shift of M+10).[3][4] This allows for independent measurement of both the analyte and the internal standard without spectral overlap.

By measuring the ratio of the native analyte to the stable isotope, the method self-corrects for variations, leading to superior accuracy and precision compared to other quantification techniques.

G cluster_process Analytical Process Analyte 1-Butanol (Analyte) Prep Extraction & Prep (Potential for Loss) Analyte->Prep IS This compound (IS) IS->Prep GC GC Separation (Co-elution) Prep->GC Proportional Loss MS MS Detection (Mass Difference) GC->MS Result Accurate Ratio (Analyte / IS) MS->Result Quantification G cluster_water Water Sample Workflow cluster_soil Soil Sample Workflow W_Collect 1. Collect Sample (40 mL VOA vial, zero headspace) W_Store 2. Store at ≤ 6°C (Max 7-14 days) W_Collect->W_Store W_Prep 3. Aliquot 5 mL to Headspace Vial W_Store->W_Prep W_Spike 4. Spike with This compound IS W_Prep->W_Spike W_Salt 5. Add NaCl (Matrix Modifier) W_Spike->W_Salt W_Analyze 6. HS-GC-MS Analysis W_Salt->W_Analyze S_Collect 1. Collect Sample (Wide-mouth jar) S_Store 2. Store at ≤ 6°C (Max 14 days) S_Collect->S_Store S_Prep 3. Weigh 5g Soil into Headspace Vial S_Store->S_Prep S_Water 4. Add 5 mL Reagent Water S_Prep->S_Water S_Spike 5. Spike with This compound IS S_Water->S_Spike S_Analyze 6. HS-GC-MS Analysis S_Spike->S_Analyze

Figure 2: General experimental workflows for water and soil sample analysis.

A. Water Sample Preparation

  • Collection: Collect samples in 40 mL VOA (Volatile Organic Analysis) vials with septa caps. Ensure no headspace (air bubbles) is present. [6]2. Storage: Store samples at ≤ 6°C and analyze within 14 days if preserved, or 7 days if unpreserved. [7]3. Preparation:

    • Allow samples to reach room temperature.

    • In a 20 mL headspace vial, add ~2 g of anhydrous sodium sulfate. This "salting out" effect increases the partitioning of butanol into the headspace, enhancing sensitivity. [2] * Add 5.0 mL of the water sample to the vial.

    • Spike the sample with the this compound IS stock to a final concentration of 50 µg/L.

    • Immediately cap and crimp the vial. Vortex for 30 seconds.

B. Soil Sample Preparation

  • Collection: Collect soil samples in wide-mouth glass jars, filling them to minimize headspace.

  • Storage: Store samples at ≤ 6°C and analyze within 14 days. [7]3. Preparation:

    • In a 20 mL headspace vial, weigh approximately 5.0 g of the soil sample.

    • Add 5.0 mL of reagent-free water.

    • Spike the sample with the this compound IS stock to a final concentration of 50 µg/L (relative to the water phase).

    • Immediately cap and crimp the vial. Vortex vigorously for 1 minute to facilitate extraction into the aqueous phase.

Protocol 3: Headspace GC-MS Instrumental Analysis

Causality: The choice of a polar GC column is critical for analyzing polar compounds like alcohols, as it promotes better peak shape and resolution. [8]Selected Ion Monitoring (SIM) mode is used to maximize sensitivity for target compounds.

ParameterRecommended SettingRationale
Headspace Autosampler
Vial Oven Temperature80 °CEnsures efficient volatilization of butanol.
Incubation Time15 minAllows the sample to reach gas-liquid phase equilibrium.
Loop Temperature90 °CPrevents condensation of analytes in the sample loop.
Injection Time1 minEnsures complete transfer of the headspace sample to the GC.
Gas Chromatograph
InjectorSplitless, 220 °CMaximizes transfer of analyte onto the column for trace analysis.
Carrier GasHelium, 1.2 mL/minInert gas providing good chromatographic efficiency.
GC ColumnDB-624 or equivalent polar phase (e.g., DB-Wax), 30m x 0.25mm x 1.4µmA polar stationary phase is optimal for retaining and separating polar analytes like alcohols. [7][8]
Oven Program40°C (hold 5 min), ramp 10°C/min to 180°C (hold 2 min)Provides good separation of early-eluting volatile compounds. [8]
Mass Spectrometer
Ionization ModeElectron Ionization (EI), 70 eVStandard, robust ionization technique for GC-MS. [9]
MS Transfer Line230 °CPrevents analyte condensation before entering the MS source.
Ion Source Temp230 °CStandard temperature for EI source.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity by monitoring only specific ions of interest.
SIM Ions
1-ButanolQuant Ion: 31 , Qual Ions: 41, 56Based on typical EI fragmentation patterns for butanol. [9]
This compoundQuant Ion: 34 , Qual Ions: 46, 66Predicted based on fragmentation and the M+10 mass shift.

Data Analysis and Quantification

  • Peak Integration: Integrate the chromatographic peaks for the quantification ions of 1-Butanol and this compound.

  • Calibration Curve:

    • For each calibration standard, calculate the Response Ratio: (Peak Area of 1-Butanol) / (Peak Area of this compound).

    • Plot the Response Ratio (y-axis) against the concentration of 1-Butanol (x-axis).

    • Perform a linear regression to obtain the calibration curve and its equation (y = mx + c) and correlation coefficient (R²). An R² value > 0.995 is considered acceptable.

  • Sample Quantification:

    • Calculate the Response Ratio for each environmental sample.

    • Determine the concentration of 1-Butanol in the sample using the regression equation from the calibration curve: Concentration = (Sample Response Ratio - y-intercept) / slope

    • Adjust the final concentration based on the initial sample weight (for soil) or volume, accounting for any dilution factors.

Trustworthiness: A Self-Validating System

To ensure the highest confidence in the generated data, the following Quality Control (QC) measures are mandatory:

  • Method Blank: An aliquot of reagent water processed identically to the samples. This is used to assess any background contamination.

  • Laboratory Control Sample (LCS): A reagent water sample spiked with a known concentration of 1-Butanol. The recovery must fall within established laboratory limits (e.g., 80-120%) to validate the analytical batch.

  • Matrix Spike / Matrix Spike Duplicate (MS/MSD): Aliquots of a real environmental sample are spiked with a known amount of 1-Butanol. This assesses the effect of the sample matrix on the analytical method.

By incorporating this compound, the method inherently corrects for recovery issues. The consistent response of the internal standard across all samples, calibrators, and QC checks provides a continuous validation of instrument performance and sample preparation consistency.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733134, this compound. Retrieved from [Link].

  • T. A. M. U. C. C. Repository. (n.d.). A static headspace GC-MS/MS method for the determination of ethanol, iso-butanol, and n-butanol at nanomolar concentration. Retrieved from [Link].

  • Alzweiri, M., et al. (2012). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Chromatographia, 76(5-6), 253-258. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). 1-Butanol. In NIST Chemistry WebBook. Retrieved from [Link].

  • Tsikas, D. (2021). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 22(16), 8887. Retrieved from [Link].

  • British Columbia Ministry of Environment & Climate Change Strategy. (2017). Alcohols in Soil and Water - PBM. Retrieved from [Link].

  • CP Lab Safety. (n.d.). This compound 99% Atom D1 grams. Retrieved from [Link].

  • American Chemical Society. (n.d.). Environmental Analysis | Analytical Chemistry. Retrieved from [Link].

  • ResearchGate. (2016). I want to do GCMS analysis of butanol containing samples. Can anybody give an idea about what column to be used and what conditions to be followed?. Retrieved from [Link].

  • MassBank. (2008). 1-butanol. Retrieved from [Link].

  • U.S. Environmental Protection Agency. (2016). Quick Guide To Drinking Water Sample Collection. Retrieved from [Link].

  • ResearchGate. (n.d.). A static headspace GC-MS/MS method for the determination of ethanol, iso-butanol, and n-butanol at nanomolar concentrations in aqueous environmental samples. Retrieved from [Link].

  • South Carolina Department of Health and Environmental Control. (2014). Analytical Methodology for Groundwater and Soil Assessment Guidelines. Retrieved from [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Minimizing Water Contamination in 1-Butanol-d10

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-Butanol-d10. This guide is designed for researchers, scientists, and drug development professionals who utilize deuterated solvents and require the highest standards of purity in their experimental work. Water contamination, a frequent challenge, can significantly impact experimental outcomes, particularly in sensitive applications like Nuclear Magnetic Resonance (NMR) spectroscopy and moisture-sensitive reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, mitigate, and resolve issues related to water contamination in this compound.

Introduction: The Challenge of Water in this compound

This compound (C₄D₉OD) is a deuterated alcohol valued for its use as an NMR solvent and a tracer in metabolic studies. However, like its non-deuterated counterpart, it is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This inherent property makes it susceptible to water contamination, which can lead to broadened NMR peaks, unwanted side reactions, and inaccurate quantification. Understanding the sources of contamination and implementing rigorous drying and handling protocols are paramount to ensuring the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my "anhydrous" this compound showing a water peak in the ¹H NMR spectrum?

Even freshly opened bottles of anhydrous this compound can exhibit a water peak. This can be due to several factors:

  • Atmospheric Exposure: The brief moment of opening the bottle is enough for the solvent to absorb atmospheric moisture.

  • Storage Conditions: Improperly sealed containers or storage in humid environments can lead to gradual water ingress.[1]

  • Contaminated Glassware: Residual moisture on the surface of NMR tubes, pipettes, or reaction vessels is a common source of contamination.[2][3]

Q2: How does water contamination affect my NMR results?

In ¹H NMR, the presence of water (H₂O or HOD) introduces a broad singlet peak that can obscure signals from your analyte, particularly if they resonate in a similar region. The chemical shift of this water peak is highly variable and depends on the solvent, temperature, and concentration. Furthermore, the exchange of protons between water and labile functional groups (like -OH or -NH) in your sample can lead to peak broadening and loss of coupling information.

Q3: What is the best method for drying this compound?

For laboratory-scale drying of this compound, the use of activated 3Å molecular sieves is the most effective and convenient method.[4][5][6] These sieves have a pore size that allows them to selectively adsorb small water molecules while excluding the larger butanol molecules.

Q4: Can I use other drying agents like sodium sulfate or magnesium sulfate?

While common drying agents like sodium sulfate (Na₂SO₄) and magnesium sulfate (MgSO₄) are suitable for general solvent drying, they are generally not recommended for achieving the very low water content required for sensitive applications like NMR with deuterated solvents. They are less efficient at removing trace amounts of water compared to molecular sieves.

Q5: How can I confirm that my this compound is sufficiently dry?

The most accurate method for quantifying water content is Karl Fischer titration, which can detect water levels down to the parts-per-million (ppm) range.[7][8][9] For a qualitative or semi-quantitative assessment, you can use:

  • ¹H NMR Spectroscopy: The absence or significant reduction of the water peak is a good indicator of dryness.

  • FTIR Spectroscopy: A sharp, well-defined O-D stretch and the absence of a broad O-H stretching band around 3400 cm⁻¹ suggest low water content.[10][11]

Troubleshooting Guide: Water Contamination Issues

This section provides a structured approach to troubleshooting and resolving common issues related to water contamination in this compound.

Issue 1: Persistent water peak in ¹H NMR despite using a new bottle of solvent.

Causality: This issue almost always points to post-bottle contamination during sample preparation.

Troubleshooting Workflow:

Caption: Decision-making workflow for troubleshooting a persistent water peak in NMR.

Detailed Protocol for Glassware Preparation:

  • Place all glassware (NMR tubes, pipettes, vials) in an oven set to at least 120°C for a minimum of 4 hours, though overnight is ideal.[2]

  • Transfer the hot glassware to a desiccator containing an active desiccant (e.g., Drierite or phosphorus pentoxide).

  • Allow the glassware to cool to room temperature under vacuum or in the dry atmosphere of the desiccator before use.

Issue 2: The this compound needs to be dried before use.

Causality: The solvent has been opened multiple times or stored for an extended period, leading to significant water absorption.

Recommended Solution: Drying with 3Å Molecular Sieves

Why 3Å Sieves? The pore size of 3Å (angstrom) molecular sieves is optimal for trapping small water molecules (kinetic diameter of ~2.65Å) while excluding the larger this compound molecules.[6] Using sieves with larger pores (e.g., 4Å) could lead to the co-adsorption of the solvent itself.[5]

Experimental Protocol: Drying this compound with 3Å Molecular Sieves

  • Activation of Molecular Sieves:

    • Place the required amount of 3Å molecular sieves in a round-bottom flask or a suitable heat-resistant dish.

    • Heat the sieves in a vacuum oven at 200-300°C for at least 3 hours under a high vacuum.[12] Alternatively, heat in a furnace at 350°C for 3-4 hours.[4]

    • Cool the activated sieves to room temperature under a stream of dry inert gas (argon or nitrogen) or in a desiccator.

  • Drying the Solvent:

    • Add the activated molecular sieves (approximately 10-20% of the solvent volume) to the bottle of this compound.

    • Seal the bottle tightly and allow it to stand for at least 24 hours. Swirl the bottle occasionally to facilitate the drying process.

    • For use, carefully decant or syringe the dry solvent, leaving the sieves behind. To prevent fragmentation and dust formation, avoid stirring with a magnetic stir bar.

Data on Drying Agent Efficiency:

Drying AgentTypical Final Water Content (ppm)Comments
Activated 3Å Molecular Sieves< 10Highly efficient for trace moisture removal.
Calcium Hydride (CaH₂)10-50Reacts to produce hydrogen gas; not ideal for alcohols.
Sodium (Na) / Benzophenone< 10Highly effective but requires a distillation setup and is hazardous.
Anhydrous Magnesium Sulfate (MgSO₄)50-100Less effective for achieving very low water levels.
Anhydrous Sodium Sulfate (Na₂SO₄)100-200Low efficiency for trace water removal.

Note: The efficiency can vary based on the initial water content and the specific procedure used.

Issue 3: Large quantities of this compound are contaminated with water.

Causality: Significant water contamination that would require an excessive amount of molecular sieves.

Alternative Solution: Azeotropic Distillation

1-Butanol forms a heterogeneous azeotrope with water, which means the condensed vapor phase separates into two immiscible liquid layers (a water-rich layer and a butanol-rich layer).[13][14] This property can be exploited to remove water using a Dean-Stark apparatus.[15][16][17][18][19]

Experimental Workflow: Azeotropic Distillation using a Dean-Stark Apparatus

G A Start: Contaminated this compound B Assemble Dean-Stark apparatus with a reflux condenser and a heating mantle A->B C Add contaminated this compound to the round-bottom flask B->C D Heat the flask to reflux C->D E The butanol-water azeotrope vaporizes and condenses in the condenser D->E F The condensate collects in the Dean-Stark trap E->F G The condensate separates into two layers: an upper butanol-rich layer and a lower water layer F->G H The butanol-rich layer overflows back into the reaction flask G->H I Water is periodically drained from the bottom of the trap G->I J Continue reflux until no more water collects in the trap H->J I->J K Cool the apparatus and collect the dried this compound J->K

Caption: Workflow for drying this compound using a Dean-Stark apparatus.

Important Considerations:

  • This method is more suitable for larger volumes and higher levels of water contamination.

  • Ensure all glassware is thoroughly dried before assembly to prevent re-contamination.

  • The process should be carried out in a well-ventilated fume hood.

Best Practices for Storage and Handling

To maintain the low water content of your this compound, adhere to the following best practices:

  • Inert Atmosphere: Whenever possible, handle the solvent under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

  • Proper Sealing: Seal the solvent bottle tightly with a cap that has a PTFE liner. For added protection, wrap the cap and neck of the bottle with Parafilm.

  • Appropriate Containers: Store the solvent in its original amber glass bottle to protect it from light.

  • Cool and Dry Storage: Store the solvent in a cool, dry, and well-ventilated area away from direct sunlight and sources of moisture.[1][20]

  • Use of Syringes: For transferring small volumes, use a dry syringe and needle to pierce the septum of the bottle cap. This minimizes exposure to the atmosphere.

By implementing these rigorous protocols and troubleshooting guides, you can significantly reduce the impact of water contamination on your research, leading to more reliable and reproducible results.

References

  • Chemtips. (2014, December 1). How to Activate Molecular Sieves. WordPress.com. [Link]

  • Jalon. (n.d.). A complete Guide on How to Activate Molecular Sieve. Jalonzeolite. [Link]

  • OIM Chemical. (2024, October 28). How to Dry the Molecular Sieve: A Complete Guide. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Molecular Sieves. [Link]

  • Reddit. (2016, March 31). How to keep water out of NMR samples? r/chemistry. [Link]

  • ResearchGate. (2025, August 6). A simple method to determine the water content in organic solvents using the 1 H NMR chemical shifts differences between water and solvent. [Link]

  • Wikipedia. (n.d.). Dean–Stark apparatus. [Link]

  • MDPI. (2025, August 5). Control of the Heterogeneous Azeotropic n-Butanol/Water Distillation System. [Link]

  • ResearchGate. (n.d.). FTIR spectral data of OH stretching vibration of alcohol-water and.... [Link]

  • OSTI.GOV. (n.d.). Separation of Alcohoi·Water Mixtures Using Salts. [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Dean-Stark. [Link]

  • Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. [Link]

  • Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. [Link]

  • National Institutes of Health. (n.d.). Solvent Signal is a NMR Concentration Reference. [Link]

  • University of California, San Diego. (n.d.). NMR Sample Preparation. [Link]

  • DWSIM. (n.d.). HETEROGENEOUS AZEOTROPIC DISTILLATION OF BUTANOL AND WATER. [Link]

  • Chemistry Stack Exchange. (2017, October 14). O-H infrared band dependence of alcohol concentration in water. [Link]

  • YouTube. (2013, April 22). A simple Dean-Stark Apparatus Explained. [Link]

  • ResearchGate. (2016, March 23). From the environment to NMR: water suppression for whole samples in their native state. [Link]

  • Mettler Toledo. (n.d.). Karl Fischer Titration. [Link]

  • Magritek. (n.d.). Quantitative produced water analysis using mobile 1H NMR. [Link]

  • Chromservis. (n.d.). Deuterated - Solvents, Reagents& Accessories. [Link]

  • Enviro Tech International, Inc. (n.d.). What Is The Best Way To Store Chemical Solvents?. [Link]

  • Stanford University. (n.d.). Notes on NMR Solvents. [Link]

  • JoVE. (2017, February 22). Dean-Stark Trap: Principle, Use in Chemical Reactions. [Link]

  • University of Western Australia. (n.d.). NMR Studies of Water Pollutants. [Link]

  • National Institutes of Health. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. [Link]

  • Scribd. (n.d.). Azeotropic Distillation Techniques. [Link]

  • Honeywell. (n.d.). Karl Fischer Titration Guide. [Link]

  • Royal Society of Chemistry. (n.d.). Dean-Stark apparatus. [Link]

  • CORE. (n.d.). An experimental FTIR-ATR and computational study of H-bonding in ethanol/water mixtures. [Link]

  • POLITesi. (n.d.). Design, simulation and optimization of an azeotropic distillation section for biorefinery processes. [Link]

  • EHSLeaders. (2012, February 9). Training Tips for Safe Solvent Storage and Handling. [Link]

  • Machinery Lubrication. (n.d.). Karl Fischer Coulometric Titration Explained and Illustrated. [Link]

  • Vista Clara. (n.d.). NMR Technologies for High-Resolution Site Characterization and Monitoring of Environmental Remediation. [Link]

  • National Institutes of Health. (n.d.). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. [Link]

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Technical Support Center: Isotopic Integrity of 1-Butanol-d10

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 1-Butanol-d10, with a core focus on preventing and managing isotopic exchange to ensure the validity of your experimental results.

Introduction: The Challenge of the Labile Deuteron

This compound (CD₃(CD₂)₂CD₂OD) is a fully deuterated isotopologue of 1-butanol. While the deuterium atoms on the carbon backbone are stable, the deuteron on the hydroxyl group (-OD) is highly susceptible to exchange with protons (¹H) from the surrounding environment. This hydrogen-deuterium (H/D) exchange can significantly lower the isotopic purity of the compound, leading to inaccurate results in metabolic studies, quantitative analyses, and mechanistic investigations. This guide is designed to equip you with the knowledge and protocols to maintain the isotopic integrity of your this compound.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a problem with this compound?

A1: Isotopic exchange is a chemical reaction where a deuterium atom in this compound, specifically the one in the hydroxyl group (-OD), is replaced by a proton (-OH) from a protic source in the environment.[1][2] The primary culprit is often trace amounts of water (H₂O) in solvents or reagents. This is a significant issue because it lowers the isotopic enrichment of your labeled compound, which can compromise the accuracy of quantitative mass spectrometry-based assays and complicate the interpretation of data from metabolic tracing experiments.[3]

Q2: Which deuterium atom on this compound is susceptible to exchange?

A2: Only the deuterium atom attached to the oxygen (the hydroxyl deuteron) is readily exchangeable. The deuterium atoms bonded to the carbon backbone are covalently bound in a non-labile manner and do not typically exchange under standard experimental conditions.

Q3: What are the main factors that promote H/D exchange?

A3: The rate of H/D exchange is primarily influenced by three factors:

  • Presence of Protic Solvents: Solvents with O-H or N-H bonds, such as water, methanol, and ethanol, are "protic" and can readily donate protons, accelerating exchange.[4][5][6]

  • pH: The exchange is catalyzed by both acids and bases. The rate of exchange is slowest at a slightly acidic pH (for amides, the minimum is around pH 2.5-3.0) and increases significantly in neutral, basic, or strongly acidic conditions.[1][2][7]

  • Temperature: Higher temperatures increase the rate of all chemical reactions, including isotopic exchange.[8]

Q4: How can I detect if my this compound has undergone isotopic exchange?

A4: There are two primary analytical methods:

  • ¹H NMR Spectroscopy: In a proton NMR spectrum, the appearance or increase in the intensity of a signal corresponding to the -OH proton is a direct indication of exchange. A common diagnostic technique is to add a drop of deuterium oxide (D₂O) to your sample; the exchangeable -OH proton signal will disappear.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between this compound (M+10) and its exchanged counterparts (M+9, M+8, etc.). A shift in the molecular ion peak to lower masses indicates a loss of deuterium.[10][11][12]

Q5: What is the difference between a protic and an aprotic solvent, and which should I use?

A5:

  • Protic solvents have a hydrogen atom bound to an oxygen or nitrogen, making them capable of hydrogen bonding and acting as a proton source. Examples include water, methanol, and ethanol. These should be avoided whenever possible. [4][5][13]

  • Aprotic solvents do not have an O-H or N-H bond and therefore cannot donate protons. Examples include DMSO-d6, acetone-d6, and acetonitrile-d3. These are the recommended solvents for preparing and handling this compound to minimize exchange. [4][6]

Part 2: Troubleshooting Guide

This section addresses common problems encountered during experiments with this compound.

Problem Potential Cause(s) Recommended Solution(s)
Loss of isotopic purity in stock solution 1. Use of a non-anhydrous aprotic solvent.2. Absorption of atmospheric moisture.3. Storage in a poorly sealed container.1. Use fresh, anhydrous, deuterated aprotic solvents (e.g., DMSO-d6) for stock solutions.2. Handle this compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).3. Store stock solutions in vials with PTFE-lined caps at low temperatures (-20°C or -80°C).
Inconsistent results in biological assays 1. H/D exchange occurring in aqueous assay buffers.2. Variable levels of exchange between experimental runs.1. Minimize the time this compound is in the aqueous buffer before analysis.2. If possible, conduct the assay at a lower temperature and slightly acidic pH.3. Prepare fresh dilutions of this compound in the assay buffer immediately before each experiment.
Unexpected metabolites in drug metabolism studies 1. The presence of the non-deuterated (¹H) form of butanol is leading to a different metabolic profile or rate.[14]1. Verify the isotopic purity of the this compound before the experiment.2. Implement strict protocols to prevent back-exchange during the assay (see Part 3).3. Analyze a control sample of non-deuterated 1-butanol to confirm the metabolic pathway.
Discrepancy between NMR and MS purity assessment 1. In-source exchange or fragmentation in the mass spectrometer.2. Incomplete relaxation in NMR leading to inaccurate integration.1. For MS, optimize source conditions to minimize in-source phenomena.[3]2. For quantitative ¹H NMR, ensure a sufficient relaxation delay (d1) is used (e.g., 5 times the T1 of the relevant protons).[15]
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting issues related to isotopic exchange.

TroubleshootingWorkflow start Problem: Inconsistent Results or Suspected Isotopic Exchange check_purity Step 1: Verify Isotopic Purity of Stock (Use LC-MS or qNMR) start->check_purity is_pure Is Purity > 98%? check_purity->is_pure review_handling Review Stock Preparation & Storage Protocol is_pure->review_handling No review_assay Step 2: Review Experimental Protocol is_pure->review_assay Yes reprepare_stock Prepare Fresh Stock Under Anhydrous/Inert Conditions review_handling->reprepare_stock reprepare_stock->start check_solvent Are Protic Solvents Used? (e.g., H₂O, MeOH) review_assay->check_solvent is_protic Yes check_solvent->is_protic implement_changes Step 3: Implement & Re-run Experiment check_solvent->implement_changes No (Aprotic) check_conditions Check Assay pH and Temperature is_protic->check_conditions Yes optimize_conditions Optimize: Lower Temp, Adjust pH, Reduce Incubation Time check_conditions->optimize_conditions optimize_conditions->implement_changes final_check Problem Resolved? implement_changes->final_check success Success: Document Optimized Protocol final_check->success Yes consult Consult Literature for Similar Systems or Contact Technical Support final_check->consult No

A decision tree for troubleshooting isotopic exchange.

Part 3: Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution

This protocol minimizes the risk of H/D exchange during the preparation of a stock solution.

Materials:

  • This compound

  • Anhydrous, deuterated aprotic solvent (e.g., DMSO-d6, ≥99.8% D)

  • Glass vial with a PTFE-lined screw cap

  • Inert gas source (Nitrogen or Argon)

  • Microsyringes

Procedure:

  • Preparation: Dry the vial and cap in an oven at 120°C for at least 2 hours and allow to cool in a desiccator.

  • Inert Atmosphere: Purge the vial with the inert gas for 1-2 minutes.

  • Solvent Addition: Using a microsyringe, transfer the required volume of anhydrous DMSO-d6 into the vial.

  • Analyte Addition: Add the this compound to the solvent. If it is a liquid, use a separate, dry microsyringe. If it is a solid, weigh it out quickly and add it to the vial under a gentle stream of inert gas.

  • Sealing: Immediately cap the vial tightly. Seal the cap with parafilm for extra protection against atmospheric moisture.

  • Storage: Store the stock solution at -20°C or -80°C.

Protocol 2: General Workflow for Minimizing Exchange in Aqueous Assays

This workflow is designed for experiments where this compound must be introduced into an aqueous buffer.

ExperimentalWorkflow cluster_prep Preparation Phase (Minimize Exposure) cluster_exec Execution Phase (Time-Critical) cluster_quench Quenching & Analysis Phase prep_buffer 1. Prepare & Chill Aqueous Buffer (Target pH & Low Temp) dilute 3. Prepare Final Dilution in Buffer (Immediately before use) prep_buffer->dilute prep_stock 2. Thaw this compound Stock (on ice) prep_stock->dilute incubate 4. Add to Assay & Incubate (Shortest time possible) dilute->incubate quench 5. Quench Reaction (Rapidly lower pH and Temp) incubate->quench analyze 6. Analyze Promptly (LC-MS or NMR) quench->analyze

Workflow to minimize H/D back-exchange.

Key Steps Explained:

  • Step 3 (Dilution): Only make the final dilution of this compound into your aqueous assay buffer immediately before adding it to your experiment. Do not let it sit in the aqueous buffer.

  • Step 5 (Quenching): For many biological reactions, quenching is achieved by adding a pre-chilled acidic solution (e.g., to reach a final pH of ~2.5-3.0) to stop both the biological activity and significantly slow the H/D exchange.[16] This is critical for preserving the isotopic label before analysis.[17][18]

  • Step 6 (Analysis): Analyze the samples as quickly as possible after quenching. If using LC-MS, employ a rapid chromatographic gradient and, if possible, a column chilled to sub-zero temperatures to further minimize back-exchange during separation.[19]

Protocol 3: Quantifying Isotopic Purity with ¹H NMR

Objective: To determine the percentage of the hydroxyl deuteron that has been replaced by a proton.

Procedure:

  • Sample Preparation: Dissolve a known quantity of your this compound sample in a deuterated aprotic solvent that does not have signals in the expected region for the -OH proton (e.g., Acetone-d6 or Acetonitrile-d3).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Processing:

    • Identify the residual proton signal for the hydroxyl group (-OH). Its chemical shift will vary depending on concentration and solvent but is typically a broad singlet.

    • Identify a stable, non-exchangeable signal from the 1-butanol molecule that has a known number of protons. Since all carbons are deuterated in this compound, you must rely on a residual proton signal on the carbon backbone (e.g., residual -CHD₂). This requires a highly sensitive instrument.

    • Alternative: If the isotopic purity of the carbon backbone is known and very high, an internal standard with a known concentration can be used for absolute quantification of the -OH signal.

  • Calculation: The isotopic purity with respect to the hydroxyl group can be calculated by comparing the integration of the -OH signal to the integration of a reference signal.

Part 4: Data and Mechanisms

Impact of Experimental Conditions on H/D Exchange

The following table summarizes the qualitative and quantitative impact of key parameters on the rate of H/D exchange for labile protons, such as the one in the hydroxyl group of this compound.

ParameterConditionRelative Exchange RateRationale
Solvent Aprotic (e.g., DMSO-d6)Very LowNo source of exchangeable protons.[4]
Protic (e.g., H₂O, CH₃OH)Very HighAbundant source of exchangeable protons.[2]
pH Acidic (pH < 2)HighAcid-catalyzed exchange mechanism.[1][7]
Near Neutral (pH 6-8)HighBase-catalyzed exchange (water acting as a weak base).[1][7]
Basic (pH > 9)Very HighBase-catalyzed exchange mechanism.[1][7]
Temperature 4°CLowReduced reaction kinetics.
25°C (Room Temp)MediumStandard reaction rate.
37°C (Physiological)HighIncreased reaction kinetics.[8]
Mechanism of H/D Exchange

The exchange of the hydroxyl deuteron is a rapid, equilibrium-driven process catalyzed by acid or base.

HD_Exchange_Mechanism cluster_acid Acid-Catalyzed Exchange cluster_base Base-Catalyzed Exchange A1 R-OD + H₃O⁺ A_eq1 A1->A_eq1 A2 [R-ODH]⁺ + H₂O A_eq1->A2 A_eq2 A2->A_eq2 A3 R-OH + H₂DO⁺ A_eq2->A3 B1 R-OD + OH⁻ B_eq1 B1->B_eq1 B2 R-O⁻ + HOD B_eq1->B2 B_eq2 B2->B_eq2 B3 R-OH + OD⁻ B_eq2->B3

Simplified mechanisms of H/D exchange.

References

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021). ResearchGate. [Link]

  • Hydrogen–deuterium exchange. Wikipedia. [Link]

  • CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac. [Link]

  • Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. SYNMR. [Link]

  • NMR-Based Detection of Hydrogen/Deuterium Exchange in Liposome-Embedded Membrane Proteins. (2014). PMC - PubMed Central. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. (2021). NIH. [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. (2023). PMC - PubMed Central. [Link]

  • MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT. PMC - NIH. [Link]

  • Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. (2025). ResearchGate. [Link]

  • Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate. [Link]

  • Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. PubMed Central. [Link]

  • Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ACS Publications. [Link]

  • Organic Chemistry: Protic vs Aprotic Solvents & WHEN TO USE THEM IN A MECHANISM! (SN1,SN2, E1 & E2). YouTube. [Link]

  • Ruthenium-catalyzed hydrogen-deuterium exchange in alcohols. Method for deuterium labeling of primary alcohols. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. [Link]

  • Using Deuterium in Drug Discovery: Leaving the Label in the Drug. ResearchGate. [Link]

  • Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

  • Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy. ACS Omega - ACS Publications. [Link]

  • Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment. PubMed. [Link]

  • Isotopic Purity Using LC-MS. ResolveMass Laboratories Inc.. [Link]

  • Chromatography at Subzero Temperature Minimizes Hydrogen−Deuterium Back-Exchange. National Institute of Standards and Technology. [Link]

  • Polar Protic and Aprotic Solvents. Chemistry Steps. [Link]

  • Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews - ACS Publications. [Link]

  • The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. [Link]

  • Polar Protic and Aprotic Solvents. ChemTalk. [Link]

  • Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. PMC - NIH. [Link]

  • Low–temperature exchange of hydrogen and deuterium between molecular ethanol and water on Au(111). ScienceDirect. [Link]

  • Protein Structure Prediction from NMR Hydrogen–Deuterium Exchange Data. OSU Chemistry. [Link]

  • 1-Butanol. the NIST WebBook - National Institute of Standards and Technology. [Link]

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  • 14.17: The Use of Deuterium in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. Hilaris Publisher. [Link]

  • Deuterated drugs; where are we now?. PMC - PubMed Central. [Link]

  • Guidelines for the Use of Deuterium Oxide (D2O) in 1H NMR Metabolomics. ResearchGate. [Link]

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Technical Support Center: Troubleshooting Poor Quantification with Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioanalytical method development. This guide is designed for researchers, scientists, and drug development professionals who rely on deuterated internal standards (IS) for accurate quantification in liquid chromatography-mass spectrometry (LC-MS) assays. As the "gold standard" for internal standards, stable isotope-labeled (SIL) compounds, particularly deuterated ones, are intended to perfectly mimic the analyte of interest, correcting for variability in sample preparation, matrix effects, and instrument response.[1][2] However, when quantification goes awry, the very tool meant to ensure accuracy can become a source of confusion.

This guide provides a structured, in-depth approach to troubleshooting common issues encountered with deuterated standards. We will move beyond simple checklists to explore the underlying causes of poor performance, empowering you to diagnose and resolve problems effectively.

Section 1: General Troubleshooting Workflow

Poor quantification is rarely due to a single, isolated issue. It often results from a cascade of interconnected factors spanning sample preparation, chromatography, and mass spectrometry. Before diving into specific problems, it's crucial to approach troubleshooting systematically. The following workflow provides a logical progression for identifying the root cause of variability or inaccuracy in your assay.

Troubleshooting_Workflow General Troubleshooting Workflow for Deuterated IS Assays Start Poor Quantification Observed (High %CV, Inaccuracy) Check_IS_Response Step 1: Evaluate IS Peak Area Response & Consistency Start->Check_IS_Response IS_Response_OK Consistent IS Response? Check_IS_Response->IS_Response_OK Check_Ratio Step 2: Examine Analyte/IS Ratio Across the Batch IS_Response_OK->Check_Ratio Yes Investigate_IS_Issues Investigate IS-Specific Problems: - Pipetting/Dilution Errors - IS Stability (Stock/Working Soln) - Adsorption to Vials/Plates IS_Response_OK->Investigate_IS_Issues No Ratio_OK Consistent Ratio? Check_Ratio->Ratio_OK Investigate_Systematic_Issues Investigate Systematic Issues: - Matrix Effects - Crosstalk/Isotopic Contribution - Chromatographic Problems - MS Source/Detector Issues Ratio_OK->Investigate_Systematic_Issues No Check_Chromatography Step 3: Review Chromatography (Peak Shape, Retention Time, Co-elution) Ratio_OK->Check_Chromatography Yes Resolution Problem Resolved Investigate_IS_Issues->Resolution Investigate_Systematic_Issues->Resolution Chroma_OK Good Chromatography? Check_Chromatography->Chroma_OK Investigate_Chroma_Issues Investigate Chromatography: - Column Degradation - Mobile Phase Issues - Partial Co-elution (Isotope Effect) Chroma_OK->Investigate_Chroma_Issues No Check_MS_Params Step 4: Verify MS Parameters & Check for Crosstalk Chroma_OK->Check_MS_Params Yes Investigate_Chroma_Issues->Resolution Check_MS_Params->Resolution

Caption: A systematic workflow for troubleshooting poor quantification.

Section 2: Detailed Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My internal standard peak area is highly variable across the analytical run. What is the cause?

High variability in the IS response is a critical red flag. Since the IS is added at a constant concentration to every sample, its response should be relatively stable.[3] Deviations point to issues that occur during or after the IS is added.

Causality & Diagnosis:

  • Inconsistent Sample Processing: This is the most common culprit. Random variations in extraction efficiency, inconsistent evaporation/reconstitution steps, or simple pipetting errors can lead to erratic IS recovery.[1]

  • Autosampler and Injection Issues: Even minor inconsistencies in injection volume can cause significant peak area fluctuations.[1] A partially clogged needle or a faulty syringe can introduce random errors.

  • Instrumental Drift or Contamination: A dirty ion source or detector fatigue can cause a gradual decrease or erratic fluctuation in signal intensity over the course of a long run.[1]

  • Adsorption: Analytes and internal standards can adsorb to the surfaces of vials, plates, or tubing, particularly if they are "sticky" compounds. This can be intermittent and hard to diagnose. Using polypropylene or silanized glass vials may mitigate this issue.[4]

Troubleshooting Protocol:

  • Review IS Response Pattern: First, analyze the pattern of variability. Is it random, or is there a trend (e.g., signal decreasing over the run)? A random pattern often points to sample handling or autosampler issues, while a downward trend may suggest instrument contamination or IS instability.[3]

  • Verify Pipettes and Liquid Handlers: Calibrate and verify the accuracy and precision of all pipettes and automated liquid handlers used for adding the IS and for sample transfers.

  • Prepare a "Post-Extraction Spiked" Sample: Extract a blank matrix sample first, and then spike it with the IS and analyte just before injection. Compare its response to a regularly prepared QC sample. If the post-extraction spiked sample shows a strong and consistent IS signal while the QC does not, the problem lies within your sample preparation steps (e.g., poor extraction recovery).

  • Inject IS Working Solution Directly: To rule out autosampler issues, inject the IS working solution (diluted in reconstitution solvent) several times. If the peak area is still variable, the problem lies with the LC-MS system (injection port, column, source, etc.).

  • Clean the MS Source: If a downward trend in signal is observed, perform a routine cleaning of the mass spectrometer's ion source as per the manufacturer's instructions.

Q2: The IS response is stable, but the analyte/IS ratio is variable, leading to poor precision. Why?

This scenario suggests that the IS is not effectively tracking the analyte. While chemically similar, deuterated standards are not always perfect mimics.

Causality & Diagnosis:

  • Differential Matrix Effects: This is a primary cause. Even with a co-eluting SIL IS, matrix components can suppress or enhance the ionization of the analyte and IS to slightly different extents.[5] This issue is exacerbated if there is even a slight chromatographic separation between the analyte and the IS.[6][7] The replacement of hydrogen with deuterium can alter the compound's acidity and lipophilicity, leading to small shifts in retention time on reversed-phase columns.[5][7]

  • Differential Recovery: Although rare for SIL standards, it's possible for the analyte and IS to have different extraction recoveries, especially in complex liquid-liquid extraction (LLE) or solid-phase extraction (SPE) methods. One study noted a 35% difference in recovery between haloperidol and its deuterated analog.[5][8]

  • Analyte Instability: The analyte may be degrading during sample preparation (e.g., in the autosampler), while the deuterated standard remains stable. The isotopic labeling can sometimes alter the metabolic stability of a molecule.

  • Crosstalk / Isotopic Contribution: If the analyte concentration is very high, its naturally occurring isotopes (e.g., ¹³C) may contribute to the signal in the IS mass channel. Conversely, if the deuterated standard contains a significant percentage of the unlabeled analyte as an impurity, it can interfere with quantification, especially at the lower limit of quantification (LLOQ).[9]

Troubleshooting Protocol:

  • Assess Co-elution Critically: Overlay the chromatograms of the analyte and IS. Zoom in on the peaks. Is there any separation? Even a slight offset can expose them to different matrix effect environments.[6] If separation is observed, consider using a less efficient column or adjusting the mobile phase to force co-elution.[6]

  • Evaluate Matrix Effects: Perform a quantitative matrix effect assessment as described in regulatory guidelines.[10][11] Analyze at least six different lots of blank matrix, spiked at low and high concentrations. A high %CV in the analyte/IS ratio between lots indicates a significant matrix effect that the IS is not correcting.

  • Check for Isotopic Contribution (Crosstalk):

    • Analyte to IS: Inject a high-concentration standard of the pure, unlabeled analyte and monitor the IS mass transition. The response should be negligible (e.g., <0.1% of the IS response in a typical sample).

    • IS to Analyte: Inject the IS working solution and monitor the analyte's mass transition. The response should be minimal, ideally less than 1% of the analyte response at the LLOQ, as per FDA recommendations.[10]

Section 3: Frequently Asked Questions (FAQs)

Q: How do I select an appropriate deuterated internal standard? A: The ideal deuterated IS should have:

  • Sufficient Mass Shift: A mass difference of at least 3 or 4 Da is recommended to prevent isotopic overlap from the analyte's naturally occurring ¹³C isotopes.[12]

  • High Isotopic Purity: Isotopic enrichment should be ≥98% to minimize the contribution of unlabeled material.[2][13]

  • Stable Labeling: Deuterium atoms should be placed on chemically stable positions (e.g., aromatic rings or non-acidic alkyl chains) to prevent H/D exchange with the solvent or matrix.[12] Avoid placing labels on heteroatoms like oxygen or nitrogen.[12]

Q: What is an acceptable level of unlabeled material in my deuterated standard? A: According to the FDA's M10 Bioanalytical Method Validation guidance, the response of the IS in the analyte channel should not exceed 5% of the analyte response at the LLOQ. For the analyte in the IS channel, the response should not exceed 1% of the IS response. However, striving for the lowest possible contribution is always best practice.

Q: My deuterated standard elutes slightly earlier than my analyte. Is this a problem? A: Yes, this can be a significant problem. This phenomenon, known as the "isotope effect," can cause the analyte and IS to experience different levels of ion suppression or enhancement from co-eluting matrix components, invalidating the core purpose of the IS.[5][6][7] If this occurs, you must adjust the chromatography (e.g., change mobile phase composition, gradient slope, or even switch to a lower-resolution column) to achieve co-elution.[6] Using a ¹³C or ¹⁵N labeled standard instead of deuterium can often eliminate this chromatographic shift.[8]

Q: How should I prepare and store my deuterated standard stock solutions? A: Treat your IS stock solution with the same care as your analyte stock.

  • Solvent: Use a high-purity solvent in which the compound is highly soluble and stable.

  • Storage: Store stocks in amber glass vials at -20°C or -80°C to prevent degradation and solvent evaporation.[2]

  • Verification: Prepare stock solutions for calibration standards and QCs from separate weighings to ensure accuracy and rule out weighing errors.[10] Periodically check the purity and concentration of your stock solutions, especially after long-term storage.

Section 4: Key Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor

This protocol helps determine if different sources of biological matrix affect quantification, a key step in validating that your IS is performing correctly.

Objective: To quantify the degree of ion suppression or enhancement caused by the matrix and to assess the ability of the deuterated IS to compensate for it.

Methodology:

  • Source Matrix: Obtain at least six different lots of blank biological matrix from individual donors.

  • Prepare Sample Sets:

    • Set 1 (Neat Solution): Prepare your analyte and IS in the final reconstitution solvent at two concentrations (low and high QC levels).

    • Set 2 (Post-Extraction Spike): Extract the six lots of blank matrix using your established procedure. Spike the extracted matrix with the analyte and IS to the same low and high QC concentrations.

  • Analysis: Inject all samples from both sets (n=3-5 replicates per sample) and record the peak areas for both the analyte and the IS.

  • Calculations:

    • Matrix Factor (MF) for Analyte: MF = (Peak Area in Set 2) / (Peak Area in Set 1)

    • Matrix Factor (MF) for IS: MF = (IS Peak Area in Set 2) / (IS Peak Area in Set 1)

    • IS-Normalized Matrix Factor: IS-Normalized MF = (Analyte MF) / (IS MF)

  • Acceptance Criteria: The coefficient of variation (%CV) of the IS-Normalized Matrix Factor across the six lots should be ≤15%. A value >15% indicates that the IS is not adequately correcting for variable matrix effects.[10][14]

Data Presentation: Example Matrix Factor Assessment
Matrix LotAnalyte MFIS MFIS-Normalized MF
Lot 10.650.680.96
Lot 20.820.801.03
Lot 30.550.580.95
Lot 40.910.881.03
Lot 50.730.750.97
Lot 60.450.650.69
Mean 0.94
%CV 16.2%

Section 5: References

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Biemer, T. A., & Vd, L. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Retrieved from [Link]

  • Bandara, H. M. H. N., & Singh, V. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. Retrieved from [Link]

  • Owen, L. J., & Keevil, B. G. (2014). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. Retrieved from [Link]

  • lmh. (2013). Internal standard in LC-MS/MS. Chromatography Forum. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research. Retrieved from [Link]

  • Rule, G. S., Clark, Z. D., Yue, B., & Rockwood, A. L. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry. Retrieved from [Link]

  • Li, W., et al. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. Retrieved from [Link]

  • Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. (2014). American Association for Clinical Chemistry. Retrieved from [Link]

  • Dolan, J. W. (2014). When Should an Internal Standard be Used?. Chromatography Online. Retrieved from [Link]

  • Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Alsachim. Retrieved from [Link]

  • Are You Using The Internal Standard Method In A Right Way?. (2025). Welch Materials, Inc. Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. (n.d.). Waters Corporation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. FDA. Retrieved from [Link]

  • Rule, G. S., Clark, Z. D., Yue, B., & Rockwood, A. L. (2013). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. ResearchGate. Retrieved from [Link]

  • Why would all the peak areas be doubled including internal standard on my LC/ MS/MS QC samples?. (2014). ResearchGate. Retrieved from [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry?. (n.d.). Quora. Retrieved from [Link]

  • Points, J. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC. Retrieved from [Link]

  • Internal standard. (n.d.). Wikipedia. Retrieved from [Link]

  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. (2024). ICH. Retrieved from [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2025). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved from [Link]

  • Thüring, K., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes. Retrieved from [Link]

  • USFDA. Guidance for Industry: Bioanalytical Method Validation. (2001). ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: The Impact of 1-Butanol-d10 Isotopic Purity on Experimental Results

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals utilizing 1-Butanol-d10. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the isotopic purity of this compound and its impact on experimental outcomes. Our goal is to equip you with the expertise to anticipate, diagnose, and resolve potential issues, ensuring the integrity and reproducibility of your results.

Section 1: Understanding Isotopic Purity and Its Significance

Isotopically labeled compounds like this compound, where hydrogen atoms are replaced with deuterium, are invaluable tools in a range of scientific disciplines.[1] They serve as internal standards in mass spectrometry, probes in metabolic studies, and specialized solvents in Nuclear Magnetic Resonance (NMR) spectroscopy.[1] However, the utility of these compounds is intrinsically linked to their isotopic purity.

FAQs: The Basics of this compound Purity

Q1: What exactly is "isotopic purity" for this compound?

A1: Isotopic purity, often expressed as "atom % D," refers to the percentage of deuterium atoms relative to the total number of hydrogen and deuterium atoms at the labeled positions. For this compound, which has the chemical formula CD₃(CD₂)₂CD₂OD, a 99 atom % D purity indicates that 99% of the hydrogen isotopes at all ten positions are deuterium.[2]

Q2: Why is high isotopic purity (e.g., ≥98%) crucial for my experiments?

A2: High isotopic purity is essential for several reasons:

  • Minimizing Interference: In mass spectrometry, lower-purity standards can introduce interfering signals from incompletely deuterated molecules, complicating quantification.[3]

  • Ensuring Accurate Quantification: As an internal standard, the concentration of the deuterated compound must be known with high accuracy. Isotopic impurities can lead to an overestimation of the standard's concentration, causing a systematic underestimation of the analyte.

  • Clearer NMR Spectra: When used as an NMR solvent, high deuteration minimizes background signals from the solvent itself, resulting in cleaner spectra and more precise identification of the analyte's signals.[1]

  • Maintaining Method Validation: Consistent and high-purity standards are necessary for robust and reproducible analytical methods, which is a key requirement for regulatory compliance.[3]

Q3: What is the difference between chemical purity and isotopic purity?

A3:

  • Chemical Purity refers to the percentage of the desired chemical compound (in this case, 1-Butanol) in the sample, irrespective of its isotopic composition. Impurities could be other organic molecules or residual solvents. Reputable suppliers often provide chemical purity of >99%.[4]

  • Isotopic Purity specifically refers to the level of deuteration at the intended positions within the 1-Butanol molecule.[4]

Both are critical for reliable experimental results. A chemically pure but isotopically impure standard can be just as problematic as a chemically impure one.

Section 2: Troubleshooting Common Experimental Issues

The isotopic purity of this compound can manifest in various experimental artifacts. This section provides a structured approach to troubleshooting these issues.

Mass Spectrometry (LC-MS/MS) Applications

Scenario 1: Inaccurate Quantification Using this compound as an Internal Standard

Symptoms:

  • Poor reproducibility between runs.

  • Systematic underestimation or overestimation of the analyte concentration.

  • Calibration curves with poor linearity (r² < 0.99).

Potential Cause: Isotopic impurity in the this compound internal standard. The presence of less-deuterated isotopologues (e.g., d8, d9) can contribute to the signal of the target analyte, a phenomenon known as "crosstalk."

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inaccurate LC-MS/MS quantification.

Detailed Steps:

  • Assess Crosstalk: Prepare a high-concentration solution of the this compound internal standard in a clean solvent. Analyze this solution using the same LC-MS/MS method as your samples, but monitor the mass transition of the non-deuterated analyte.

  • Interpret the Results: If a significant peak is observed at the retention time of the analyte, it confirms that your internal standard contains impurities that are contributing to the analyte's signal.

  • Corrective Actions:

    • Source a Higher Purity Standard: The most reliable solution is to purchase this compound with a higher isotopic purity (ideally ≥99 atom % D).

    • Mathematical Correction (Use with Caution): If a new standard is not immediately available, you can estimate the contribution of the impurity to the analyte signal and subtract it. This approach is less accurate and should be a temporary fix.

Scenario 2: Differential Matrix Effects

Symptom: Inconsistent analyte/internal standard peak area ratios across different sample matrices (e.g., plasma vs. urine).[5]

Potential Cause: While deuterated internal standards are excellent at compensating for matrix effects, significant differences in the matrix can sometimes lead to differential ionization suppression or enhancement between the analyte and the internal standard.[5] This can be exacerbated by slight chromatographic shifts between the deuterated and non-deuterated forms.

Troubleshooting Protocol:

  • Perform a Mixing Study: Prepare two sets of samples. In the first set, spike the analyte and internal standard into the standard diluent. In the second set, spike them into the extracted matrix from a blank sample.

  • Compare Responses: Analyze both sets and compare the peak area ratios. A significant deviation between the two sets indicates differential matrix effects.

  • Mitigation Strategies:

    • Optimize Chromatography: Adjust the mobile phase composition or gradient to ensure the analyte and internal standard co-elute as closely as possible.

    • Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., solid-phase extraction) to remove more of the interfering matrix components.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Scenario: Residual Solvent Peaks Obscuring Analyte Signals

Symptom: Unwanted peaks in the ¹H NMR spectrum that interfere with the signals of the compound of interest.

Potential Cause: Incomplete deuteration of the this compound solvent.

Troubleshooting Steps:

  • Acquire a Spectrum of the Neat Solvent: Run a ¹H NMR spectrum of the this compound solvent alone.

  • Identify Residual Peaks: Compare the observed peaks with the known chemical shifts of 1-Butanol. The presence of signals corresponding to the C-H protons of butanol confirms isotopic impurity.

  • Resolution:

    • Use a Higher Purity Solvent: The most straightforward solution is to use a solvent with a higher degree of deuteration.

    • Solvent Suppression Techniques: If a higher purity solvent is unavailable, modern NMR spectrometers have pulse sequences designed to suppress large solvent signals.

Data Summary: Impact of Isotopic Purity on Quantitative Accuracy

Isotopic Purity of this compoundExpected Crosstalk in MSPotential Impact on Analyte QuantificationRecommended Application
95%HighSignificant underestimationNot recommended for quantitative analysis
98%ModerateAcceptable for some applications, but may require correctionGeneral use, with verification
≥99.5%Low to negligibleHigh accuracy and precisionRegulated bioanalysis, sensitive assays

Section 3: Best Practices for Handling and Storage

To maintain the isotopic and chemical integrity of this compound, proper handling and storage are crucial.

  • Storage: Store in a cool, dry, and dark place, away from moisture and light.[3] The hydroxyl deuterium is susceptible to exchange with atmospheric water.

  • Handling: Use an inert gas (e.g., argon or nitrogen) to blanket the headspace of the container after each use to prevent moisture absorption and potential back-exchange.[6]

  • Verification: Periodically verify the purity of your standard, especially for long-term studies or if you suspect contamination. A simple LC-MS or NMR check can confirm its integrity.

Section 4: Advanced Topic - The Isotope Effect

It is important for researchers to be aware of the "isotope effect," where the substitution of hydrogen with deuterium can lead to slight differences in physicochemical properties.

IsotopeEffect A C-D Bond vs. C-H Bond B Slightly Stronger & Shorter A->B C Lower Vibrational Frequency A->C D Minor Change in Acidity B->D E Potential for Chromatographic Shift B->E F Altered Rate of Metabolism C->F

Caption: The kinetic isotope effect originating from C-D bond properties.

In chromatography, this can result in a slight retention time shift between the deuterated standard and the non-deuterated analyte.[5] In metabolic studies, the stronger C-D bond can lead to a slower rate of enzymatic cleavage compared to the C-H bond. This "kinetic isotope effect" is a powerful tool for studying reaction mechanisms but must be accounted for in quantitative drug metabolism and pharmacokinetics (DMPK) studies. For instance, alcohol dehydrogenases, which are crucial in the metabolism of many drugs containing alcohol groups, may exhibit different kinetics with a deuterated substrate.[7]

References
  • myadlm.org. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733134, this compound. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Tang, C., et al. (2014). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. In Methods in Molecular Biology (Vol. 1187). Humana Press.
  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • ARMAR Isotopes. High-Purity Butanol-d10 for NMR Spectroscopy. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2021).
  • Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220–9231.

Sources

Technical Support Center: Minimizing Isotopic Contamination with Deuterated Solvents

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions about the sources of isotopic contamination and fundamental best practices for prevention.

Q1: What is isotopic contamination and why is it a concern?

A: Isotopic contamination refers to the presence of protium (¹H), the most common isotope of hydrogen, in a deuterated solvent. Deuterated solvents are essential for techniques like ¹H NMR spectroscopy because they are "invisible" in the resulting spectrum, allowing for clear observation of the sample's proton signals. When contaminated with ¹H, the solvent itself produces interfering signals, which can obscure peaks from the compound of interest, complicate spectral analysis, and compromise the quantitative accuracy of the experiment.[1] In mass spectrometry, unintended H/D exchange can lead to incorrect mass assignments and misinterpretation of the isotopic distribution of a labeled compound.[2]

Q2: What are the primary sources of proton (¹H) contamination in my deuterated solvent?

A: The most pervasive source of proton contamination is atmospheric moisture (H₂O).[1][3][4][5] Deuterated solvents are often hygroscopic, meaning they readily absorb water from the air. Other significant sources include:

  • Residual water or protonated solvents on glassware: Improperly dried NMR tubes, pipettes, and vials are a major contributor.[3][4][5]

  • Contaminated sample: The compound being analyzed may retain residual water or protonated solvents from its purification or synthesis.

  • Cross-contamination from lab equipment: Pipette bulbs, for instance, can harbor residual acetone vapors that contaminate your sample.[4]

  • Exchangeable protons from the sample: Labile protons (e.g., from -OH or -NH groups) in the analyte can exchange with deuterium from the solvent.[6]

  • Improper storage: Storing solvents in poorly sealed containers allows for continuous exposure to atmospheric moisture.[7]

Q3: How does the isotopic enrichment of a solvent affect my results?

A: Isotopic enrichment specifies the percentage of deuterium at a particular position in a solvent molecule.[2] For instance, a solvent with 99.5% D enrichment means there's a 99.5% chance of finding a deuterium atom and a 0.5% chance of finding a protium atom at a deuterated site.[2] This is distinct from species abundance, which is the percentage of molecules that are fully deuterated.[2] Higher isotopic enrichment minimizes the residual solvent signal in ¹H NMR, providing a cleaner baseline and improving the signal-to-noise ratio for your sample's peaks.

Q4: What is the best way to store deuterated solvents to maintain their purity?

A: Proper storage is critical for preventing contamination. Here are some key recommendations:

  • Refrigeration: Many common deuterated solvents, such as chloroform-d, should be stored in a refrigerator to slow down potential decomposition.[1] However, do not freeze them unless specified by the manufacturer.[3]

  • Inert Atmosphere: Store solvents under a dry, inert atmosphere like argon or nitrogen to prevent exposure to moisture and oxygen.[1][3]

  • Light Protection: Use amber bottles to protect light-sensitive solvents from degradation.[3]

  • Secure Sealing: Ensure containers are tightly sealed.[7] For bottles with septa, use standard syringe techniques and consider wrapping the cap with parafilm for an extra barrier.[4]

  • Single-Use Ampoules: For highly sensitive experiments, consider using single-use ampoules to eliminate the risk of contamination from repeated access to a larger bottle.[1][3][5]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during experiments.

Problem 1: I see a large water peak in my ¹H NMR spectrum.

This is one of the most common issues in NMR spectroscopy.

Causality: The presence of a significant water peak indicates moisture contamination from one or more sources. This could be the solvent itself, the NMR tube, the sample, or the laboratory environment.

Solutions:

  • Dry Your Glassware Thoroughly:

    • Protocol: Oven-dry all glassware, including NMR tubes and pipettes, at approximately 150°C for at least 24 hours.[4] Allow them to cool in a desiccator before use.[3][5]

    • Expert Insight: Simply rinsing with acetone and air-drying is often insufficient, as residual solvent and water vapor can remain. Oven drying is more effective at removing adsorbed water from glass surfaces.

  • Handle Solvents in a Dry Atmosphere:

    • Protocol: Whenever possible, handle deuterated solvents in a glove box or under a gentle stream of dry nitrogen or argon.[1][8] This minimizes the solvent's exposure to atmospheric moisture.[9]

  • Use a Drying Agent in the Solvent Bottle:

    • Protocol: For some solvents like deuterochloroform, adding an inert drying agent such as molecular sieves (3Å or 4Å) can help sequester moisture.[6][10]

    • Caution: Do not add drying agents directly to the NMR tube as this can negatively impact the magnetic field homogeneity, leading to broadened peaks.[9]

  • Precondition the NMR Tube:

    • Protocol: For extremely moisture-sensitive samples, you can precondition the NMR tube by rinsing it with D₂O. This exchanges the protons in any residual water on the glass surface for deuterium. Follow this with rinses of an appropriate deuterated solvent (like acetone-d₆ or methanol-d₄) to remove the D₂O, and finally with the deuterated solvent you will be using for your sample.[1][3][5]

Problem 2: I'm observing unexpected peaks that correspond to common laboratory solvents (e.g., acetone, ethyl acetate).

Causality: These extraneous peaks are typically due to cross-contamination from cleaning procedures or residual solvents from sample purification.[11]

Solutions:

  • Improve Glassware Cleaning and Drying Procedures:

    • Expert Insight: Acetone is a common culprit. Even after oven drying, it can take several hours for residual acetone to be completely removed from an NMR tube.[6] Ensure your drying time is sufficient.

  • Remove Residual Solvents from Your Sample:

    • Protocol for Volatile Solvents: For low-boiling solvents, using a rotary evaporator followed by several hours on a high-vacuum line is usually effective.[12]

    • Protocol for High-Boiling Solvents (Azeotropic Removal): For higher-boiling impurities, an azeotropic distillation can be employed. Add a lower-boiling solvent that forms an azeotrope with the impurity (e.g., adding toluene to remove residual water), and then remove the azeotrope via rotary evaporation. This process is often repeated three times for best results.[12][13]

Problem 3: My sample has exchangeable protons (-OH, -NH), and the peaks are broad or have disappeared.

Causality: The acidic deuterium in some deuterated solvents (like methanol-d₄) or trace water can exchange with labile protons in your sample. This can lead to peak broadening or the complete disappearance of the signal.

Solutions:

  • D₂O Shake:

    • Protocol: To confirm if a peak is from an exchangeable proton, add a drop of D₂O to your NMR sample, shake the tube vigorously, and re-acquire the spectrum. The peak corresponding to the exchangeable proton should disappear or significantly diminish.[6]

  • Use an Aprotic Deuterated Solvent:

    • Expert Insight: If you need to observe exchangeable protons, choose a dry, aprotic deuterated solvent like DMSO-d₆, CDCl₃, or acetone-d₆.

Section 3: Advanced Protocols & Methodologies

Protocol 1: Activating and Using Molecular Sieves for Solvent Drying

Molecular sieves are crystalline aluminosilicates with a uniform pore structure, making them excellent for trapping water molecules.[14] 3Å sieves are generally preferred for drying solvents as their pore size is ideal for water but excludes most solvent molecules.[14]

Activation Procedure:

  • Place the molecular sieves in a Schlenk flask.

  • Heat the flask in a sand bath to over 200°C under a high vacuum for several hours.

  • Allow the flask to cool to room temperature under vacuum before backfilling with an inert gas like argon or nitrogen.

  • Store the activated sieves in a sealed container in a desiccator.

Workflow for Solvent Drying:

  • Add the activated 3Å molecular sieves to the deuterated solvent in its storage bottle (approximately 10-20% by volume).

  • Allow the solvent to stand over the sieves for at least 24 hours before use.[15]

  • When dispensing the solvent, use a dry syringe or pipette under an inert atmosphere.

Data Summary: Efficiency of Common Drying Agents

Drying AgentTypical Water Content AchievedTime RequiredNotes
3Å Molecular Sieves~10 ppm24-72 hoursEffective for a wide range of solvents.[16]
Neutral AluminaLow ppmRapidGood for rapid drying, can be followed by storage over molecular sieves.[16]
Calcium Hydride (CaH₂)Low ppm>24 hoursReacts with water to produce H₂ gas. Not suitable for all solvents. Requires subsequent distillation.[15]
Sodium/Benzophenone<1 ppmVariableUsed for ethereal and hydrocarbon solvents. The blue/purple color of the ketyl radical indicates an anhydrous state. Requires distillation.[15]
Protocol 2: Freeze-Pump-Thaw Degassing for Oxygen and Moisture Removal

This technique is highly effective for removing dissolved gases, including oxygen, and can also help in removing trace amounts of volatile impurities.

Experimental Workflow:

  • Freeze: Place your deuterated solvent in a Schlenk flask and freeze it using a liquid nitrogen bath. Ensure the flask is sealed and not open to the inert gas line during freezing.[17]

  • Pump: Once the solvent is completely frozen, open the flask to a high vacuum line for 3-5 minutes to evacuate the headspace.

  • Thaw: Close the flask to the vacuum line and allow the solvent to thaw completely. You will see gas bubbles evolving from the liquid.[17]

Repeat this cycle at least three times to ensure the thorough removal of dissolved gases.

Visualization of Key Workflows

G cluster_0 Glassware Preparation Workflow Rinse Rinse with Appropriate Solvent Oven Oven Dry (>150°C, 24h) Rinse->Oven Initial Cleaning Cool Cool in Desiccator Oven->Cool Remove Adsorbed H₂O Use Ready for Use Cool->Use Prevent Rehydration

Caption: Workflow for preparing glassware to minimize water contamination.

G Start Solvent in Schlenk Flask Freeze Freeze (Liquid N₂) Start->Freeze Pump Pump (High Vacuum) Freeze->Pump Evacuate Headspace Thaw Thaw (Room Temp) Pump->Thaw Seal Flask Cycle Repeat 3x Thaw->Cycle Cycle->Freeze Yes End Degassed Solvent Ready for Use Cycle->End No

Caption: The three-step cycle of the Freeze-Pump-Thaw degassing method.

Section 4: Concluding Remarks

Maintaining the isotopic purity of deuterated solvents is paramount for acquiring high-quality, reproducible data in NMR and MS analyses. By understanding the sources of contamination and implementing rigorous handling, storage, and preparation protocols, researchers can significantly reduce the presence of interfering signals and ensure the integrity of their experimental results. This guide provides a foundation of best practices and troubleshooting strategies to empower scientists in achieving this goal.

References

  • University of Rochester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • That Chemist. (2022, May 25). How to Best Dry Solvents [Video]. YouTube. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Various Authors. (2021, November 8). How to dry deuterated NMR solvents? ResearchGate. Retrieved from [Link]

  • Al-Huniti, M. H. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (n.d.). Freeze-Pump-Thaw. Retrieved from [Link]

  • Reddit User. (2016, March 31). How to keep water out of NMR samples? r/chemistry. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Alfa Chemistry. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Labinsights. Retrieved from [Link]

  • University of Illinois. (n.d.). Freeze-Pump-Thaw Degassing of Liquids. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Remove Residual Water. Retrieved from [Link]

  • Enviro Tech International, Inc. (n.d.). What Is The Best Way To Store Chemical Solvents? Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • Various Authors. (2017, January 25). How to remove residual peaks of solvent from NMR? ResearchGate. Retrieved from [Link]

  • Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvents and Consumables. Retrieved from [Link]

  • Various Authors. (2014, July 11). Can we add molecular sieves directly to the NMR tube to remove water in the sample? ResearchGate. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

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Technical Support Center: Addressing Matrix Effects with 1-Butanol-d10 in LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for utilizing 1-Butanol-d10 as an internal standard (IS) to combat matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during quantitative analysis.

Understanding the Challenge: Matrix Effects in LC-MS

Matrix effects are a significant hurdle in LC-MS-based quantification, particularly in complex biological matrices like plasma, urine, or tissue homogenates.[1][2] These effects arise when co-eluting, undetected components from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantitative results.[2][3]

The use of a stable isotope-labeled (SIL) internal standard is the most robust and widely accepted strategy to correct for these variations.[2][5] A SIL-IS, such as this compound for the analysis of 1-Butanol, is the ideal choice because it shares nearly identical physicochemical properties with the analyte. This ensures that both the analyte and the IS experience the same effects during sample preparation, chromatography, and ionization, allowing for reliable correction.[5][6]

Frequently Asked Questions (FAQs)

Here we address fundamental questions regarding the use of this compound.

Q1: What exactly is this compound?

This compound (CD₃(CD₂)₂CD₂OD) is a deuterated form of 1-Butanol where all ten hydrogen atoms have been replaced with deuterium atoms. This substitution results in a molecule with a higher mass (a mass shift of +10) but with chemical and chromatographic behavior that is virtually identical to its non-deuterated counterpart.[7] The mass difference allows the mass spectrometer to distinguish between the analyte (1-Butanol) and the internal standard (this compound).

Q2: Why is this compound considered a superior internal standard for 1-Butanol analysis?

Its superiority lies in its structural identity to the analyte. Because this compound has the same polarity, pKa, and general structure, it will:

  • Co-elute with 1-Butanol from the LC column.

  • Experience the same degree of ion suppression or enhancement in the ESI source.

  • Exhibit similar extraction recovery during sample preparation.

This near-perfect imitation allows the ratio of the analyte signal to the IS signal to remain constant, even when the absolute signals of both compounds fluctuate due to matrix effects. This provides a highly accurate and precise quantification.[5]

Q3: When is the best time to add this compound to my samples?

The internal standard should be added as early as possible in the sample preparation workflow.[8][9] Adding it to the matrix (e.g., plasma, urine) before any extraction or protein precipitation steps ensures that it accounts for variability and potential analyte loss throughout the entire process, not just at the injection stage.[9]

Q4: What concentration of this compound should I use?

The optimal concentration should be consistent across all samples, including calibrators and quality controls (QCs).[8] A general guideline is to use a concentration that is similar to the expected concentration of your analyte, often in the mid-to-high range of your calibration curve.[10] This ensures a strong, stable signal for the IS that is not so high as to cause detector saturation or ion suppression of the analyte itself.

Q5: Can I use this compound as an internal standard for other analytes besides 1-Butanol?

This is not recommended for achieving the most accurate quantification. The core principle of using a SIL-IS is that it must mimic the analyte's behavior as closely as possible.[6] While a structurally similar compound (an analogue) might be used if a SIL-IS is unavailable, it will not co-elute perfectly and will not experience identical matrix effects, introducing potential inaccuracies.[11][12] For regulatory-grade bioanalysis, a dedicated SIL-IS for each analyte is the gold standard.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

ProblemProbable Cause(s)Recommended Solution(s)
High Variability in IS Signal Across Samples 1. Inconsistent pipetting of the IS solution. 2. IS was added too late in the sample preparation process, failing to account for extraction variability. 3. Degradation of the IS in the stock solution or in the sample matrix.1. Use a calibrated pipette and ensure thorough mixing after adding the IS. 2. Revise Protocol: Add the IS at the very beginning of the sample prep workflow, prior to any extraction or cleanup steps.[8] 3. Check the stability of your IS under your storage and experimental conditions. Prepare fresh stock solutions regularly.
Poor Precision and Accuracy (%CV > 15%) Despite Using IS 1. Chromatographic Separation: The analyte and this compound are not completely co-eluting. Deuteration can sometimes cause a slight retention time shift, and if this shift occurs in a region of steep-changing ion suppression, the correction will be inaccurate.[1] 2. IS Concentration Too Low/High: An IS signal that is too low may be noisy, while one that is too high can suppress the analyte signal.1. Optimize Chromatography: Adjust the gradient, flow rate, or even switch to a lower-resolution column to ensure the analyte and IS peaks completely overlap.[5] The goal is for both compounds to experience the exact same matrix environment as they enter the ion source. 2. Optimize IS Concentration: Re-evaluate the IS concentration. It should provide a robust signal without being in vast excess of the upper limit of quantitation (ULOQ) for the analyte.
Analyte Signal is Suppressed, but IS Signal is Not 1. Differential Ionization: This is highly unlikely with a SIL-IS like this compound but could indicate a severe and localized matrix effect or an issue with the mass spectrometer settings. 2. Cross-talk/Contamination: The MRM transition for the analyte is picking up interference that the IS transition is not.1. Investigate Matrix: Perform a post-column infusion experiment (see Protocol 2) to map the regions of ion suppression in your chromatogram. Adjust chromatography to move your analyte and IS away from these zones. 2. Verify MRM Transitions: Ensure the precursor and product ions are unique and specific. Check blank matrix for interferences at the analyte's retention time.
Calculated Matrix Effect is Still High (>15%) 1. Insufficient Sample Cleanup: The sample preparation method (e.g., simple protein precipitation) is not removing enough of the interfering matrix components, such as phospholipids.[3] 2. Inadequate Chromatography: The analyte is co-eluting with a highly suppressive region of the matrix that even the SIL-IS cannot fully compensate for.1. Improve Sample Prep: Implement a more rigorous cleanup technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to better remove matrix components.[3][13] 2. Modify LC Method: Change the mobile phase composition or gradient to better separate the analyte from the bulk of the matrix components.

Key Experimental Protocols & Visualizations

Data Presentation: Analyte vs. Internal Standard

The ideal internal standard should have identical chemical properties but a different mass.

Property1-ButanolThis compoundRationale for Use as IS
Chemical Formula C₄H₁₀OC₄D₁₀OIdentical structure ensures similar behavior.
Molar Mass 74.12 g/mol [14]~84.18 g/mol [15]Mass difference allows for MS detection.
Boiling Point 117.7 °C[14]116-118 °CNear-identical boiling point suggests similar volatility.
Density 0.81 g/cm³[14]~0.920 g/mLSimilar physical properties.
Solubility in water 73 g/L at 25 °C[14]SolubleEnsures similar behavior in aqueous solutions/mobile phases.
Visualizing the Problem and Solution
Diagram 1: Mechanism of Ion Suppression

cluster_LC LC Eluent cluster_ESI ESI Source Analyte Analyte Droplet Charged Droplet Analyte->Droplet Co-elution Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Ionization Ionization Process (Competition for Charge) Droplet->Ionization Analyte_Ion Analyte Ion (Signal) Ionization->Analyte_Ion No Interference Suppressed_Ion Suppressed Analyte Ion (Reduced Signal) Ionization->Suppressed_Ion With Matrix Interference MS Mass Spectrometer Analyte_Ion->MS Suppressed_Ion->MS

Caption: How co-eluting matrix components cause ion suppression.

Diagram 2: Workflow for Mitigating Matrix Effects with this compound

A 1. Sample Collection (e.g., Plasma) B 2. Spiking with IS Add known amount of This compound A->B C 3. Sample Preparation (Protein Precipitation, SPE, etc.) B->C D 4. LC-MS Analysis Analyte and IS co-elute but are resolved by mass C->D E 5. Data Acquisition Measure Peak Area of Analyte and IS D->E F 6. Data Processing Calculate Response Ratio (Analyte Area / IS Area) E->F G 7. Quantification Plot Response Ratio vs. Concentration for Calibration Curve F->G

Caption: Step-by-step workflow using an internal standard.

Protocol 1: Quantitative Assessment of Matrix Effects

This protocol allows you to calculate the Matrix Factor (MF) to determine the extent of ion suppression or enhancement. An ideal SIL-IS should yield an IS-Normalized MF close to 1.0.

Objective: To quantify the impact of the matrix on the ionization of 1-Butanol.

Materials:

  • Blank biological matrix from at least 6 different sources/lots.[16]

  • 1-Butanol certified reference standard.

  • This compound internal standard.

  • LC-MS grade solvents (e.g., Methanol, Acetonitrile, Water).

Procedure:

  • Prepare Set 1 (Analyte in Solvent): Prepare a solution of 1-Butanol and this compound in your reconstitution solvent at a concentration representing a low and high QC level.

  • Prepare Set 2 (Analyte in Post-Extraction Matrix): a. Process blank matrix samples (from 6 different sources) using your validated sample preparation method (e.g., protein precipitation). b. After the final evaporation step, reconstitute the dried extract with the solution prepared in Step 1. This spikes the analyte and IS into the extracted matrix residue.

  • Analysis: Inject both sets of samples into the LC-MS system and record the peak areas for the analyte and the IS.

  • Calculations: a. Calculate Matrix Factor (MF): MF = (Peak Area of Analyte in Set 2) / (Peak Area of Analyte in Set 1) A value < 1 indicates ion suppression. A value > 1 indicates ion enhancement. b. Calculate IS-Normalized Matrix Factor: IS-Normalized MF = MF / [(Peak Area of IS in Set 2) / (Peak Area of IS in Set 1)]

  • Interpretation:

    • The %CV of the MF and IS-Normalized MF across the different matrix lots should be ≤15%.[16]

    • An IS-Normalized MF value between 0.85 and 1.15 is generally considered acceptable and demonstrates that the internal standard is effectively correcting for the matrix effect.

References

  • National Institute of Standards and Technology. (n.d.). 1-Butanol. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-Butanol. National Center for Biotechnology Information. Retrieved from [Link]

  • Hewavitharana, A. K., & Liyanage, R. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America. Retrieved from [Link]

  • Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. AACC. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical and Bioanalytical Techniques. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2012). How to remove matrix effect in LC-MS/MS?. Retrieved from [Link]

  • Hewavitharana, A. K. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]

  • Raval, C. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Retrieved from [Link]

  • Welch Materials, Inc. (2025). Are You Using The Internal Standard Method In A Right Way?. Retrieved from [Link]

  • Bioanalysis Zone. (2017). Matrix effect management in liquid chromatography mass spectrometry: the internal standard normalized matrix effect. Retrieved from [Link]

  • Islam, M. M., & Khan, M. A. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Retrieved from [Link]

  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Journal of Lipid Research. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 1-Butanol-d10: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Standard Deuterated Solvent Palette

In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy and metabolic research, the choice of a deuterated solvent is a critical decision that dictates the quality and interpretability of experimental data. While mainstays like Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterated Methanol (Methanol-d₄) form the bedrock of a researcher's toolkit, there exists a broader spectrum of solvents offering unique properties for specific applications.[1] This guide provides an in-depth comparison of 1-Butanol-d10, a less conventional yet highly valuable deuterated solvent, with its more common counterparts.

The primary role of deuterated solvents in ¹H NMR is to provide a medium that dissolves the analyte without generating overwhelming solvent signals that would otherwise obscure the analyte's spectral features.[2][3][4] By replacing hydrogen atoms with deuterium, the solvent becomes effectively "invisible" in a proton NMR experiment.[2][4] Furthermore, the deuterium signal serves as a lock for the spectrometer's magnetic field, ensuring the stability required for high-resolution measurements.[2][4]

This guide is intended for researchers, scientists, and drug development professionals seeking to expand their understanding and practical application of deuterated solvents, with a particular focus on the nuanced advantages of this compound.

Physicochemical Properties: A Head-to-Head Comparison

The utility of a deuterated solvent is fundamentally governed by its physical and chemical properties. This compound possesses a unique combination of characteristics that distinguish it from other commonly used solvents.

PropertyThis compound Chloroform-d (CDCl₃) DMSO-d₆ Methanol-d₄
CAS Number 34193-38-9[5][6]865-49-62206-27-1811-98-3
Molecular Weight 84.18 g/mol [5]120.38 g/mol 84.17 g/mol 36.07 g/mol
Density (at 25°C) 0.920 g/mL1.500 g/mL1.190 g/mL0.888 g/mL
Boiling Point 116-118 °C[5]60.9 °C189 °C65.4 °C
Melting Point -89 °C[7]-64 °C18.5 °C-98 °C
Polarity IntermediateNon-polarHighly Polar, AproticPolar, Protic
Hydrogen Bonding Donor and AcceptorAcceptor onlyAcceptor onlyDonor and Acceptor
Viscosity ModerateLowHighLow

Data derived from various chemical supplier specifications and publicly available databases. [5][6][7]

The intermediate polarity of this compound, stemming from its four-carbon alkyl chain and hydroxyl group, positions it as a versatile solvent for a range of analytes that may exhibit poor solubility in the extremes of non-polar CDCl₃ or highly polar DMSO-d₆. Its higher boiling point compared to CDCl₃ and Methanol-d₄ makes it suitable for variable temperature NMR studies at elevated temperatures.

Performance in NMR Spectroscopy: A Deeper Dive

The selection of an NMR solvent is a critical step in experimental design, directly impacting spectral quality. The ideal solvent should not only dissolve the analyte but also be chemically inert and provide sharp, well-resolved analyte signals.

Solubility Spectrum: Finding the Sweet Spot with this compound

While direct, comprehensive experimental data comparing the solubility of a wide range of compounds in this compound against other deuterated solvents is not extensively published, we can infer its performance based on its physicochemical properties.

  • For Non-Polar Analytes: While CDCl₃ is often the go-to solvent for non-polar compounds, some highly lipophilic molecules may still exhibit limited solubility.[7] The butyl chain of this compound provides a significant non-polar character, potentially offering enhanced solubility for such challenging compounds.

  • For Polar Analytes: DMSO-d₆ is renowned for its ability to dissolve a broad array of polar and even ionic compounds.[2] However, its high viscosity can lead to broader spectral lines. This compound, with its hydroxyl group, can engage in hydrogen bonding and dissolve moderately polar analytes that may not be sufficiently soluble in CDCl₃, while its lower viscosity compared to DMSO-d₆ can offer improved spectral resolution.

  • For Amphiphilic Molecules: Molecules possessing both polar and non-polar moieties, such as certain drug candidates and natural products, can be particularly challenging to dissolve. The amphiphilic nature of this compound makes it an excellent candidate for such analytes, bridging the gap between highly polar and non-polar solvents.

The Impact of the Hydroxyl Group: Hydrogen-Deuterium Exchange

As a protic solvent, this compound contains a hydroxyl (-OD) group. This is a crucial consideration as the deuterium on the hydroxyl group can exchange with labile protons (e.g., -OH, -NH₂, -COOH) on the analyte molecule. This phenomenon, known as hydrogen-deuterium (H-D) exchange, can be both a powerful tool and a potential complication.[8]

The rate of this exchange is influenced by temperature, pH, and the presence of water.[9][10] In many standard NMR experiments on non-aqueous samples, this exchange is slow enough that the analyte's labile proton signals are observable, though they may be broadened. For alcohols, unless the sample is meticulously dried, the hydroxyl proton signal often appears as a singlet due to rapid intermolecular proton exchange.[8]

This exchange mechanism can be intentionally exploited in what is commonly referred to as a "D₂O shake."[5] By adding a small amount of D₂O to an NMR sample in a different deuterated solvent, the labile protons on the analyte will exchange with deuterium, causing their corresponding signals to disappear from the ¹H NMR spectrum. This is a definitive method for identifying which peaks belong to exchangeable protons. When using a protic deuterated solvent like this compound or Methanol-d₄, this exchange is an inherent property of the solvent.

G Hydrogen-Deuterium Exchange with this compound Analyte Analyte-OH ExchangedAnalyte Analyte-OD Analyte->ExchangedAnalyte Exchange Butanol This compound (R-OD) ExchangedButanol R-OH Butanol->ExchangedButanol Exchange ExchangedAnalyte->Analyte Reverse Exchange ExchangedButanol->Butanol Reverse Exchange

Caption: H-D exchange between an analyte and this compound.

Experimental Protocols: A Practical Guide

Standard NMR Sample Preparation

The preparation of a high-quality NMR sample is paramount for obtaining high-resolution spectra. The following is a general protocol that can be adapted for use with this compound.

Objective: To prepare a homogeneous solution of an analyte in this compound, free of particulate matter, for NMR analysis.

Materials:

  • Analyte (5-25 mg for ¹H NMR)

  • This compound

  • NMR tube (5 mm)

  • Small vial

  • Pasteur pipette and bulb

  • Glass wool or a filter pipette

Procedure:

  • Weighing the Analyte: Accurately weigh 5-25 mg of the solid analyte into a clean, dry vial. For liquid samples, use a micropipette to transfer an appropriate volume.

  • Dissolution: Add approximately 0.6 mL of this compound to the vial. Vortex or gently agitate the vial until the analyte is completely dissolved. Gentle warming may be applied if the analyte has low solubility at room temperature, but care should be taken given the flammability of butanol.

  • Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution into the NMR tube. Place a small plug of glass wool into a Pasteur pipette and transfer the solution through the filter into the NMR tube.

  • Final Volume Adjustment: Ensure the final volume of the solution in the NMR tube is approximately 0.6-0.7 mL.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Spectrometer Insertion: Insert the NMR tube into a spinner turbine and adjust its depth using a gauge before placing it in the NMR spectrometer.

G NMR Sample Preparation Workflow cluster_prep Preparation cluster_final Finalization weigh 1. Weigh Analyte dissolve 2. Dissolve in this compound weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter adjust 4. Adjust Final Volume filter->adjust cap 5. Cap and Label adjust->cap insert 6. Insert into Spectrometer cap->insert

Caption: A streamlined workflow for preparing NMR samples.

This compound in Advanced Applications

Beyond its role as a standard NMR solvent, the isotopic labeling of this compound opens up possibilities for its use in more specialized applications, particularly in the study of metabolic pathways.

A Potential Tracer for Metabolic Flux Analysis

Isotope tracers are indispensable tools for elucidating metabolic pathways in health and disease. By introducing isotopically labeled molecules into a biological system, researchers can track the transformation of these molecules through various biochemical reactions. While ¹³C-labeled substrates are common, deuterated compounds also serve as powerful tracers.

1-Butanol, as a four-carbon alcohol, can be metabolized by certain microorganisms and potentially by mammalian systems, although to a lesser extent. Using this compound as a tracer would allow for the tracking of the deuterium atoms as they are incorporated into various metabolites. This can provide insights into:

  • Fatty Acid and Lipid Metabolism: The butyl chain of 1-butanol can potentially enter pathways involved in fatty acid synthesis or degradation.

  • Cellular Energetics: The metabolism of butanol can feed into central carbon metabolism, influencing the levels of key energy-related metabolites.

The use of deuterated tracers, such as D₂O, is an established method in metabolomics.[11] this compound offers the potential for a more targeted delivery of deuterium into specific metabolic networks compared to the global labeling achieved with D₂O.

Protocol for a Pilot Metabolic Labeling Study with this compound

Objective: To assess the incorporation of deuterium from this compound into intracellular metabolites of a cultured cell line.

Materials:

  • Adherent mammalian cell line (e.g., HeLa, HEK293)

  • Cell culture medium

  • This compound (sterile-filtered)

  • Ice-cold 80% methanol

  • Cell scraper

  • Microcentrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Culture: Grow cells to approximately 80% confluency in a standard culture dish.

  • Tracer Introduction: Replace the standard culture medium with a medium supplemented with a non-toxic concentration of this compound (concentration to be optimized, e.g., 1-5 mM).

  • Incubation: Incubate the cells with the deuterated medium for a defined period (e.g., 2, 6, 12, 24 hours) to allow for the uptake and metabolism of this compound.

  • Metabolite Extraction: a. Rapidly aspirate the medium. b. Wash the cells twice with ice-cold phosphate-buffered saline (PBS). c. Add a sufficient volume of ice-cold 80% methanol to cover the cells and quench metabolic activity. d. Scrape the cells into the methanol and transfer the lysate to a microcentrifuge tube.

  • Sample Processing: Centrifuge the cell lysate to pellet proteins and cell debris. Collect the supernatant containing the metabolites.

  • LC-MS Analysis: Analyze the metabolite extract using LC-MS to identify and quantify the mass isotopologues of various metabolites, looking for mass shifts corresponding to the incorporation of deuterium.

G Metabolic Tracing Workflow with this compound cluster_cell_culture Cell Culture & Labeling cluster_extraction Extraction & Analysis culture 1. Culture Cells add_tracer 2. Add this compound Medium culture->add_tracer incubate 3. Incubate add_tracer->incubate extract 4. Quench & Extract Metabolites incubate->extract process 5. Process Sample extract->process analyze 6. LC-MS Analysis process->analyze

Caption: Workflow for a cell-based metabolic tracing experiment.

Conclusion: An Essential Tool for Specific Challenges

This compound is a valuable addition to the arsenal of deuterated solvents available to researchers. Its intermediate polarity and amphiphilic character make it a superior choice for analytes that are not well-suited for the more common, extreme-polarity solvents. While it may not replace CDCl₃ or DMSO-d₆ for routine analyses, its unique properties provide solutions for specific challenges in NMR spectroscopy, particularly with amphiphilic or moderately polar compounds.

Furthermore, its potential as a metabolic tracer opens up exciting avenues for research in systems biology and drug development. The ability to track the fate of the deuterated butyl group through metabolic pathways can provide novel insights into cellular metabolism. As with any specialized tool, a thorough understanding of its properties, including the implications of its protic nature, is essential for its effective application.

References

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The Gold Standard for Method Validation: A Comparative Guide to 1-Butanol-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method ensures its reliability, accuracy, and precision, forming the bedrock of reproducible science and regulatory compliance. A critical component of a robust analytical method, particularly in chromatography and mass spectrometry, is the choice of an appropriate internal standard. This guide provides an in-depth technical comparison of 1-Butanol-d10 with alternative internal standards, supported by experimental principles and data, to demonstrate its superiority in validating analytical methods.

The Critical Role of the Internal Standard in Analytical Method Validation

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added in a known concentration to all samples, calibrators, and quality controls. Its primary function is to correct for the variability inherent in sample preparation and analysis. By comparing the analyte's response to the internal standard's response, we can mitigate the effects of sample loss during extraction, injection volume variations, and fluctuations in instrument response.

The ideal internal standard should be a close chemical analog of the analyte but sufficiently different to be distinguished by the analytical instrument. It should not be naturally present in the sample matrix. For mass spectrometry-based methods, stable isotope-labeled (SIL) internal standards are considered the gold standard because they co-elute with the analyte and exhibit nearly identical chemical behavior during sample preparation and ionization, thus providing the most accurate correction for matrix effects.[1]

This compound: Physicochemical Properties and Advantages

This compound is a deuterated form of 1-butanol, where all ten hydrogen atoms have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to 1-butanol but has a higher molecular weight.

Property1-ButanolThis compound
Chemical Formula C4H10OC4D10O
Molecular Weight 74.12 g/mol 84.18 g/mol
Boiling Point 117.7 °C116-118 °C
Density 0.810 g/mL at 20 °C0.920 g/mL at 25 °C

Sources: PubChem CID 263[2], PubChem CID 2733134[3]

The key advantages of using this compound as an internal standard, particularly in GC-MS and LC-MS applications, are:

  • Co-elution with Analyte Analogs: Due to its chemical identity with 1-butanol, this compound will have a very similar retention time in chromatographic systems, ensuring it experiences the same analytical conditions as similar analytes. While deuteration can sometimes lead to slight shifts in retention time, this is often minimal and predictable.[4]

  • Mass Differentiation: The significant mass difference (10 Da) allows for easy differentiation from the non-deuterated analyte and other background ions in mass spectrometry, eliminating signal interference.

  • Minimization of Matrix Effects: As a stable isotope-labeled standard, this compound is the most effective tool for compensating for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[5]

  • Broad Applicability: Its properties make it suitable for the analysis of a wide range of volatile organic compounds and small molecules where 1-butanol is a relevant structural analog.

Comparison with Alternative Internal Standards

The choice of an internal standard is often dictated by the specific analytical method and the available resources. Here, we compare this compound with commonly used alternatives in the context of analyzing volatile organic compounds, such as in blood alcohol analysis.

n-Propanol: The Conventional but Flawed Choice

n-Propanol has been a widely used internal standard for the GC analysis of ethanol in biological samples. However, its use is fraught with potential for error. The most significant drawback is that n-propanol can be naturally present in biological samples, particularly in post-mortem cases, due to microbial action. This endogenous presence can lead to an overestimation of the internal standard concentration and, consequently, an underestimation of the analyte concentration.

Non-Deuterated Butanol Isomers (t-Butanol, 2-Butanol)

Structural isomers of butanol, such as t-butanol and 2-butanol, have been investigated as alternatives to n-propanol. They offer the advantage of being less likely to be present in biological samples. However, they are not without their challenges.

  • Chromatographic Resolution: Depending on the GC column and conditions, co-elution with other sample components can be an issue. For instance, some common GC columns for blood alcohol analysis show co-elution between acetone and t-butanol, which would interfere with quantification.

  • Matrix Effects: While better than n-propanol, non-deuterated isomers do not perfectly mimic the behavior of the analyte in the presence of complex matrices, leading to potential inaccuracies.

The Decisive Advantage of Deuteration: this compound

This compound combines the structural advantages of a butanol isomer with the superior performance of a stable isotope-labeled standard. It is not naturally present in samples and, most importantly, its near-identical chemical behavior to non-deuterated butanol ensures the most accurate correction for matrix effects and other analytical variabilities.

Experimental Data and Protocols

While direct comparative studies for this compound are not abundant in publicly available literature, we can synthesize data from studies on related compounds and established analytical principles to demonstrate its superior performance.

Experimental Scenario: Validation of a Headspace GC-MS Method for Blood Alcohol Analysis

Objective: To validate a method for the quantification of ethanol in whole blood, comparing the performance of n-propanol, t-butanol, and this compound as internal standards.

Methodology:

  • Preparation of Standards and Controls:

    • Prepare a series of ethanol calibration standards in a certified blank blood matrix ranging from 0.01 to 0.50 g/dL.

    • Divide the standards into three sets. To each set, add a constant concentration of one of the internal standards (n-propanol, t-butanol, or this compound).

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Headspace Autosampler):

    • In a headspace vial, combine a measured aliquot of the blood sample (or calibrator/QC) with an internal standard working solution and a salting-out agent (e.g., sodium chloride).

    • Incubate the vial at a controlled temperature (e.g., 60 °C) to allow the volatile compounds to partition into the headspace.

  • GC-MS Analysis:

    • GC Column: Use a column suitable for volatile compound analysis (e.g., DB-624 or equivalent).

    • Temperature Program: Optimize for the separation of ethanol, the internal standards, and other potential interferents.

    • MS Detection: Operate in selected ion monitoring (SIM) mode to monitor characteristic ions for each compound.

      • Ethanol: m/z 45, 46

      • n-Propanol: m/z 59, 60

      • t-Butanol: m/z 59, 74

      • This compound: m/z 68, 84

Validation Parameters and Expected Outcomes:

Validation Parametern-Propanol as ISt-Butanol as ISThis compound as IS (Expected)
Linearity (R²) > 0.99> 0.99> 0.995
Accuracy (% Bias) Potential for negative bias in real samplesAcceptable in clean matrices, but susceptible to matrix effectsMinimal bias (< ±15%) across various matrices
Precision (%RSD) < 15%< 15%< 10%
Matrix Effect Significant variability observedModerate variabilityMinimal to no effect
Selectivity Potential interference from endogenous n-propanolPotential co-elution with other volatilesHighly selective due to unique mass

This table is a representation of expected outcomes based on established analytical principles.

Visualizing the Workflow

MethodValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_data Data Processing & Validation Sample Blood Sample Mix Add IS & Reagents Sample->Mix Calibrators Calibration Standards Calibrators->Mix QC Quality Controls QC->Mix IS Internal Standard (this compound) IS->Mix Headspace Headspace Incubation Mix->Headspace GCMS GC-MS Analysis Headspace->GCMS Integration Peak Integration GCMS->Integration Ratio Analyte/IS Ratio Calculation Integration->Ratio Calibration Calibration Curve Generation Ratio->Calibration Quantification Quantification of Unknowns Calibration->Quantification Validation Validation Parameter Assessment (Accuracy, Precision, etc.) Quantification->Validation

Caption: Workflow for analytical method validation using an internal standard.

The Self-Validating System: Why this compound Excels

A robust analytical method should be a self-validating system. The use of a stable isotope-labeled internal standard like this compound is the cornerstone of such a system. Because it behaves almost identically to the analyte during every step of the process, any unexpected variation in the internal standard's signal is a clear indicator of a problem with that specific sample, allowing for its invalidation. This is in stark contrast to other internal standards where signal variations could be due to matrix effects that do not proportionally affect the analyte, leading to erroneous results.

LogicalRelationship cluster_ideal Ideal Internal Standard (this compound) cluster_nonideal Non-Isotopic Internal Standard (e.g., n-Propanol) IS_Ideal This compound AccurateQuant Accurate Quantification IS_Ideal->AccurateQuant Corrects for Variation Analyte_Ideal Analyte Analyte_Ideal->AccurateQuant MatrixEffect_Ideal Matrix Effect MatrixEffect_Ideal->IS_Ideal Affects Equally MatrixEffect_Ideal->Analyte_Ideal Affects Equally IS_NonIdeal n-Propanol InaccurateQuant Inaccurate Quantification IS_NonIdeal->InaccurateQuant Incomplete Correction Analyte_NonIdeal Analyte Analyte_NonIdeal->InaccurateQuant MatrixEffect_NonIdeal Matrix Effect MatrixEffect_NonIdeal->IS_NonIdeal Affects Differently MatrixEffect_NonIdeal->Analyte_NonIdeal Affects Differently

Sources

A Senior Application Scientist's Guide to Assessing the Kinetic Isotope Effect of 1-Butanol-d10

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding reaction mechanisms is not merely an academic exercise—it is fundamental to designing molecules with enhanced metabolic stability and efficacy. The Kinetic Isotope Effect (KIE) is a powerful tool in this endeavor, offering profound insights into the rate-determining steps of chemical reactions. This guide provides a comprehensive comparison of 1-butanol and its deuterated analogue, 1-butanol-d10, and presents a robust experimental framework for quantifying the KIE in an oxidation reaction.

The Fundamental Principle: Why Isotopic Substitution Matters

The kinetic isotope effect is the change in the rate of a chemical reaction upon substituting an atom in the reactants with one of its isotopes.[1][2] The most common application in organic chemistry and drug development involves the substitution of hydrogen (H) with its heavier, stable isotope, deuterium (D).

The core of this phenomenon lies in the zero-point vibrational energy of a chemical bond.[3] A C-D bond has a lower zero-point energy than a C-H bond because the greater mass of deuterium causes the bond to vibrate at a lower frequency.[3][4] Consequently, more energy is required to break a C-D bond than a C-H bond.[5][6]

If the cleavage of a C-H bond is the rate-determining step of a reaction, substituting that hydrogen with deuterium will significantly slow down the reaction. The ratio of the rate constants (kH/kD) is the KIE. A "primary" KIE, where the bond to the isotope is broken in the rate-determining step, typically yields a kH/kD value between 2 and 7.[7] A value close to 1 implies that C-H bond cleavage is not involved in the rate-limiting step.

Comparative Physicochemical Analysis: 1-Butanol vs. This compound

While electronically identical, isotopic substitution imparts subtle but measurable differences in physical properties due to the mass difference.

Property1-Butanol (Non-deuterated)This compound (Perdeuterated)Rationale for Difference
Molecular Formula C₄H₁₀OC₄D₁₀OIsotopic substitution of Hydrogen with Deuterium.
Molar Mass 74.12 g/mol [8]~84.18 g/mol [9][10]Deuterium is approximately twice as massive as protium.
Density (@ 25°C) ~0.810 g/mL[8]~0.920 g/mL[10]Increased mass within a similar molecular volume.
Boiling Point 117.7 °C[8]116-118 °C[10]Generally, deuterated compounds have slightly lower boiling points due to weaker intermolecular forces (van der Waals), though this effect can be minimal.
Flash Point 35 °C (95 °F)[8]35 °C (95 °F)[10]Isotopic substitution does not significantly alter the electronic properties that govern flammability.

Experimental Design: Intermolecular Competition for High-Precision KIE Measurement

To accurately determine the KIE, we must compare the reaction rates of 1-butanol and this compound under identical conditions. While running two separate, parallel reactions is an option, a more precise and internally consistent method is the intermolecular competition experiment .[1][11]

Causality Behind the Choice: In a competition experiment, an equimolar mixture of 1-butanol and this compound is subjected to the reaction conditions using a sub-stoichiometric amount of the oxidizing agent. This ensures that both substrates compete for the same pool of reagent in the same flask, eliminating any potential variations in temperature, concentration, or stirring between separate reactions. The KIE is then determined by analyzing the ratio of the unreacted starting materials or the resulting products.[1]

For this guide, we will use the oxidation of 1-butanol to butanoic acid via potassium permanganate (KMnO₄), a strong and well-documented oxidizing agent for primary alcohols.[12][13] The rate-determining step in this reaction involves the cleavage of the α-C-H (or α-C-D) bond.[12][14]

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Equimolar Mixture: 1-Butanol & this compound C Combine Reactants Under Controlled Temperature (e.g., 0°C) A->C B Prepare Oxidant Solution: Potassium Permanganate (KMnO₄) B->C D Initiate Reaction: Add Sub-stoichiometric KMnO₄ C->D E Quench Reaction at Low Conversion (~10-15%) with NaHSO₃ D->E F Workup: Acidify and Extract with Organic Solvent E->F G Analyze via GC-MS F->G H Quantify Ratios: [Butanol]/[Butanol-d10] [Butanoic Acid]/[Butanoic Acid-d9] G->H I Calculate KIE: kH/kD H->I

Experimental workflow for KIE determination.

Self-Validating Protocol for KIE Determination

This protocol is designed to be a self-validating system, where the internal comparison of isotopologues ensures high-fidelity data.

Materials:

  • 1-Butanol

  • This compound (≥98 atom % D)

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH)

  • Sulfuric Acid (H₂SO₄), dilute

  • Sodium Bisulfite (NaHSO₃)

  • Diethyl Ether (or other suitable extraction solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Preparation of Reactant Solution:

    • Accurately prepare a stock solution containing an equimolar mixture of 1-butanol and this compound in a suitable solvent (e.g., acetone/water). A typical concentration would be 0.5 M of each alcohol.

    • Rationale: An equimolar ratio simplifies the final calculation of the KIE.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, add a defined volume of the alcohol mixture stock solution.

    • Add a catalytic amount of NaOH solution. The reaction proceeds readily under basic conditions.[14]

    • Cool the flask in an ice bath to 0°C to control the reaction rate and prevent over-oxidation.

  • Oxidation:

    • Slowly add a pre-determined, sub-stoichiometric amount of aqueous KMnO₄ solution (e.g., 0.15 equivalents relative to total alcohol) dropwise to the stirring alcohol solution. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of MnO₂ will form.[12]

    • Rationale: Using a limiting amount of the oxidant ensures the reaction is stopped at low conversion, which is critical for an accurate KIE measurement based on the ratio of remaining starting materials.[1]

  • Quenching the Reaction:

    • After a set time (e.g., 15 minutes), quench the reaction by adding a saturated solution of sodium bisulfite (NaHSO₃) until the brown MnO₂ precipitate dissolves and the solution becomes colorless.

    • Rationale: Quenching halts the reaction abruptly, preserving the ratio of deuterated and non-deuterated species at that specific time point.

  • Workup and Extraction:

    • Acidify the reaction mixture with dilute sulfuric acid to a pH of ~2. This ensures the carboxylate product is in its acidic, more organic-soluble form.

    • Transfer the mixture to a separatory funnel and extract the organic components (unreacted alcohols and product carboxylic acids) with diethyl ether (3x volumes).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully concentrate the solvent under reduced pressure.

  • GC-MS Analysis:

    • Dilute the concentrated extract to an appropriate concentration for GC-MS analysis.

    • Inject the sample onto a GC-MS system. The gas chromatograph will separate the components based on their boiling points and polarity. The mass spectrometer will detect the separated components and provide their mass spectra.

    • Rationale: GC-MS is the ideal analytical tool as it can separate 1-butanol from butanoic acid and, crucially, distinguish between the deuterated and non-deuterated isotopologues based on their distinct molecular ion peaks (m/z).[2][11]

Data Analysis and Mechanistic Interpretation

The KIE can be calculated from the relative amounts of either the unreacted starting materials or the products formed. Using the starting materials is often more straightforward.

  • Identify Molecular Ions (m/z):

    • 1-Butanol (C₄H₁₀O): m/z = 74.1

    • This compound (C₄D₁₀O): m/z = 84.2

    • Butanoic Acid (C₄H₈O₂): m/z = 88.1

    • Butanoic Acid-d7 (C₃D₇CHOOH): m/z = 95.1 (Note: Only the alkyl chain deuterons remain)

  • Calculate the KIE: The KIE is calculated using the following equation, where [H]₀ and [D]₀ are the initial concentrations (which are equal), and [H]t and [D]t are the concentrations at the time of quenching:

    kH / kD = ln([H]t / [H]₀) / ln([D]t / [D]₀)

    The ratio of concentrations ([H]t/[D]t) can be determined from the integrated peak areas of the corresponding molecular ions in the GC-MS chromatogram.

Interpreting the Results:

Experimental Outcome (kH/kD) Interpretation
~ 5-7 A strong primary kinetic isotope effect is observed. This provides compelling evidence that the cleavage of the α-C-H bond is the rate-determining step of the oxidation reaction.[7]
~ 1.0 - 1.5 No significant KIE . This would indicate that α-C-H bond cleavage occurs in a fast step either before or after the rate-determining step.[7] For this specific permanganate oxidation, this result would be highly unexpected.
> 7 An unusually large KIE . This may suggest quantum tunneling of the hydrogen atom, where the proton passes through the activation barrier rather than over it. This is more common at lower temperatures.[1]

By employing this robust, internally-validated methodology, researchers can confidently assess the kinetic isotope effect, gaining critical insights into reaction mechanisms that are vital for the strategic design of next-generation pharmaceuticals.

References

  • Title: Kinetic Isotope Effect Source: Wikipedia URL: [Link]

  • Title: AN EXPERIMENTAL AND KINETIC MODELLING STUDY OF Source: arXiv URL: [Link]

  • Title: Kinetic Isotope Effect: Principles and its use in mechanism investigation Source: EPFL URL: [Link]

  • Title: Kinetic Isotope Effect in the Chromic Acid Oxidation of Secondary Alcohols Source: ACS Publications - Journal of Chemical Education URL: [Link]

  • Title: Deuterium kinetic isotope effects in microsolvated gas-phase E2 reactions: Methanol and ethanol as solvents Source: Sci-Hub URL: [Link]

  • Title: Kinetic Isotope Effects in Organic Chemistry Source: Macmillan Group Meeting URL: [Link]

  • Title: Kinetic Isotope Effects Source: Chemistry LibreTexts URL: [Link]

  • Title: Why is C-D bond stronger than C-H bond? Source: Quora URL: [Link]

  • Title: this compound Source: PubChem - NIH URL: [Link]

  • Title: Alcohol Oxidation Mechanisms and Practice Problems Source: Chemistry Steps URL: [Link]

  • Title: 15.7: Oxidation of Alcohols Source: Chemistry LibreTexts URL: [Link]

  • Title: Bond dissociation energy Source: Wikipedia URL: [Link]

  • Title: Why is a C–D bond stronger than a C–H bond? Source: Chemistry Stack Exchange URL: [Link]

  • Title: Oxidation of alcohols with permanganate or dichromate Source: YouTube URL: [Link]

  • Title: Potassium Permanganate Source: Organic Chemistry Portal URL: [Link]

  • Title: Use of Isotopes for Studying Reaction Mechanisms Source: Indian Academy of Sciences URL: [Link]

  • Title: Mechanism of the oxidation of alcohols with KMnO4 Source: Chemistry Stack Exchange URL: [Link]

  • Title: 1-Butanol Source: Wikipedia URL: [Link]

  • Title: Which bond is stronger, CD or CH? Source: Quora URL: [Link]

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A Comparative Guide to 1-Butanol-d10 and Isobutanol-d10 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in this pursuit, and the use of deuterated solvents and reagents is fundamental to acquiring high-quality spectra. This guide provides an in-depth comparison of two common deuterated isomers, 1-Butanol-d10 and Isobutanol-d10, focusing on their distinguishing features in NMR spectroscopy and providing practical experimental guidance.

The Significance of Deuteration in NMR

Deuterated compounds, in which hydrogen atoms (¹H) are replaced by deuterium (²H or D), are crucial in NMR for several reasons. Primarily, they are used as NMR solvents to dissolve the analyte without generating large solvent signals in the ¹H NMR spectrum that would otherwise obscure the signals of the molecule of interest.[1][2] Deuterium's nuclear spin properties (I=1) result in a resonance frequency vastly different from that of protons, rendering the solvent effectively "invisible" in a standard ¹H NMR experiment.[2] Furthermore, the deuterium signal provides a lock for the spectrometer's magnetic field, ensuring its stability and the accuracy of chemical shift measurements.[1]

Beyond their use as solvents, deuterated molecules like this compound and isobutanol-d10 serve as valuable internal standards, tracers in metabolic studies, and for probing reaction mechanisms. Their distinct NMR spectral signatures, arising from their unique molecular structures, allow for their unambiguous identification and quantification.

Structural Isomers: A Head-to-Head NMR Comparison

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for 1-butanol and isobutanol, which are anticipated to be virtually identical for their deuterated analogues.

Compound Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
1-Butanol -CH₃~0.9~13.9
-CH₂- (pos. 3)~1.4~19.2
-CH₂- (pos. 2)~1.5~34.9
-CH₂OH~3.6~62.5
Isobutanol -CH(CH₃)₂~0.9~19.0
-CH(CH₃)₂~1.8~30.8
-CH₂OH~3.4~69.4

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.[4][5]

Deciphering the Spectral Differences

The key to distinguishing this compound and isobutanol-d10 in an NMR spectrum lies in the number of unique signals and their splitting patterns (in the case of residual proton signals or in ¹³C NMR).

For This compound , we expect to see four distinct signals in the ¹³C NMR spectrum, corresponding to the four chemically non-equivalent carbon atoms in its linear chain.[4]

In contrast, isobutanol-d10 , due to its branched structure and resulting symmetry, will exhibit only three distinct signals in its ¹³C NMR spectrum. The two methyl carbons are chemically equivalent and will therefore resonate at the same chemical shift.

Visualizing the Structural Differences

The distinct structures of these two isomers are the root of their different NMR spectra.

Figure 1: Structure of this compound.

Figure 2: Structure of Isobutanol-d10.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data for deuterated small molecules like this compound and isobutanol-d10 requires careful sample preparation and instrument setup. The following is a generalized protocol that can be adapted for most modern NMR spectrometers.

I. Sample Preparation

A well-prepared sample is critical for obtaining a high-resolution NMR spectrum.[6]

  • Solvent Selection : Since the compounds of interest are themselves deuterated, a non-deuterated or a different deuterated solvent can be used. For distinguishing the residual proton signals of the deuterated butanols, a solvent with minimal overlapping signals, such as chloroform-d (CDCl₃), is a good choice.

  • Concentration : For a standard 5 mm NMR tube, a concentration of 5-25 mg of the deuterated butanol in 0.6-0.7 mL of solvent is typically sufficient for ¹H NMR, while 50-100 mg may be needed for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.[6]

  • Sample Handling :

    • Use a clean, dry, high-quality NMR tube.

    • Dissolve the sample in the chosen solvent in a separate vial before transferring it to the NMR tube. This ensures complete dissolution and allows for filtering if any particulate matter is present.

    • Filter the solution through a small plug of glass wool or a syringe filter into the NMR tube to remove any solid impurities, which can adversely affect the magnetic field homogeneity (shimming).

    • Ensure the final sample volume in the NMR tube is appropriate for the spectrometer's probe (typically around 4-5 cm in height).

Sample_Preparation_Workflow cluster_prep Sample Preparation start Weigh Deuterated Butanol dissolve Dissolve in NMR Solvent start->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Invert to Mix filter->cap end_prep Sample Ready for NMR cap->end_prep

Figure 3: Workflow for NMR Sample Preparation.

II. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a typical 400 or 500 MHz spectrometer.

  • Instrument Setup :

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent (if a deuterated solvent is used).

    • Shim the magnetic field to optimize its homogeneity. This can be done manually or using automated gradient shimming routines.[7]

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment is usually sufficient.

    • Spectral Width : Approximately 12-16 ppm.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-5 seconds.

    • Number of Scans : 8 to 16 scans are typically adequate for a moderately concentrated sample.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

    • Spectral Width : Approximately 200-240 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is generally required to achieve a good signal-to-noise ratio.[8]

III. Data Processing
  • Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction : Manually or automatically correct the phase of the spectrum.

  • Baseline Correction : Apply a baseline correction to ensure a flat baseline.

  • Referencing : Calibrate the chemical shift axis. If an internal standard like tetramethylsilane (TMS) is used, its signal is set to 0 ppm. If no internal standard is added, the residual proton signal of the deuterated solvent can be used as a secondary reference.[5]

  • Integration : Integrate the signals to determine the relative number of nuclei contributing to each resonance.

Practical Applications in Research and Development

The ability to distinguish between this compound and isobutanol-d10 is critical in various applications:

  • Metabolic Studies : In metabolic flux analysis, deuterated tracers are used to follow the fate of molecules through biochemical pathways. Correctly identifying the resulting isotopologues is essential for accurate modeling.

  • Reaction Mechanism Elucidation : Deuterium labeling can provide insights into reaction mechanisms by tracking the position of atoms throughout a chemical transformation.

  • Quantitative NMR (qNMR) : As high-purity internal standards, these compounds can be used for the accurate quantification of analytes in a mixture.

Conclusion

While this compound and isobutanol-d10 are simple isomers, their distinct NMR spectra provide a clear and unambiguous means of differentiation. The key distinguishing feature is the number of unique signals in their ¹³C NMR spectra, with this compound exhibiting four signals and isobutanol-d10 showing three. By following a robust experimental protocol for sample preparation and data acquisition, researchers can confidently identify and characterize these important deuterated compounds, ensuring the integrity and accuracy of their scientific findings.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of butan-1-ol. Retrieved from [Link]

  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.

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A Senior Application Scientist's Guide to Compound Confirmation: A Comparative Analysis of 1-Butanol-d10

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, the unambiguous identification and precise quantification of target compounds are paramount. The use of internal standards is a cornerstone of achieving analytical accuracy, and among these, isotopically labeled standards represent the gold standard for mass spectrometry-based methods. This guide provides an in-depth comparison of 1-Butanol-d10, a deuterated internal standard, against other alternatives, supported by experimental insights and data to inform your method development.

The Foundational Principle: Why Isotope Dilution Mass Spectrometry (IDMS) is the Gold Standard

Before comparing standards, it's crucial to understand the technique where this compound truly excels: Isotope Dilution Mass Spectrometry (IDMS). IDMS is a powerful analytical method for the highly accurate determination of a substance's concentration in a sample.[1][2][3] The process involves adding a known amount of an isotopically enriched version of the analyte, known as the "spike," to the sample.[1][2] This spike, in our case this compound, is chemically identical to the analyte (1-Butanol) but has a different mass due to the substitution of hydrogen atoms with deuterium.[1][4]

The core strength of IDMS lies in its ability to compensate for sample loss during preparation and variations in instrument response.[5][6] From the moment the isotopically labeled standard is added, it experiences the same chemical and physical processes as the native analyte.[6] By measuring the ratio of the native analyte to the isotopically labeled standard with a mass spectrometer, a highly accurate and precise quantification can be achieved, irrespective of sample losses during extraction or derivatization.[1][2][6]

IDMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result A 1. Sample with Unknown Analyte (e.g., 1-Butanol) B 2. Spike with Known Amount of Internal Standard (this compound) A->B Addition C 3. Homogenization & Extraction B->C Processing D 4. GC-MS or LC-MS Analysis C->D Injection E 5. Mass Spectrometer Detects Analyte and Internal Standard D->E Detection F 6. Data Analysis: Calculate Analyte/IS Ratio E->F Measurement G 7. Accurate Quantification of Analyte F->G Calculation

Caption: Workflow of Isotope Dilution Mass Spectrometry (IDMS).

Performance Comparison: this compound vs. Alternative Internal Standards

The selection of an appropriate internal standard is critical and depends on the analyte, the matrix, and the analytical technique.[7] For the analysis of volatile compounds like 1-Butanol, several options exist. A direct comparison reveals the strengths and weaknesses of each.

Internal StandardTypeKey AdvantagesKey DisadvantagesBest Suited For
This compound Isotopically LabeledCo-elutes with analyte, compensating for matrix effects and instrument variability.[8] High accuracy in IDMS.[1]More expensive than non-labeled standards. Potential for isotopic exchange in certain conditions.[9]High-stakes quantitative analysis (e.g., clinical, forensic) where accuracy is paramount.
n-Propanol Structural AnalogInexpensive and readily available. Similar chemical properties to 1-Butanol.[7]May not perfectly co-elute, leading to inaccuracies. Can be naturally present in some samples (e.g., postmortem).[10][11]Routine screening or when cost is a major constraint.
t-Butanol Structural AnalogGood resolution from other volatile compounds. Not typically found in biological samples.[10]Different chemical properties may lead to variations in extraction efficiency and instrument response compared to 1-Butanol.Forensic toxicology as an alternative to n-propanol.[10][11]
Ethanol Matrix ComponentCan be used as an internal standard in alcoholic beverages where it is the major component.[12][13]Only applicable to specific matrices with high ethanol content.Quality control of alcoholic products.[12][13]

Expert Insight: The ideal internal standard should have similar chemical and physical properties to the analyte and not be present in the original sample.[7] While structural analogs are a viable option, deuterated standards like this compound provide a higher level of confidence in the results, particularly in complex matrices where ion suppression or enhancement can be a significant issue.[8][14]

Experimental Protocol: A Self-Validating GC-MS Method for Volatile Compound Analysis

This protocol outlines a robust method for the quantification of 1-Butanol in an aqueous matrix using this compound as an internal standard. The inclusion of calibration standards and quality controls makes this a self-validating system.

Objective: To accurately quantify the concentration of 1-Butanol in a set of unknown samples.

Materials:

  • 1-Butanol (analyte)

  • This compound (internal standard)

  • Methanol (solvent)

  • Deionized water

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • Headspace Autosampler

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of 1-Butanol in methanol.

    • Prepare a 1 mg/mL stock solution of this compound (Internal Standard, IS) in methanol.

  • Preparation of Calibration Standards:

    • Prepare a series of calibration standards by spiking known amounts of the 1-Butanol stock solution into deionized water to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

    • To each calibration standard, add a constant amount of the this compound stock solution to achieve a final concentration of 10 µg/mL.

  • Preparation of Unknown Samples:

    • To each unknown sample, add the same constant amount of the this compound stock solution as in the calibration standards (final concentration of 10 µg/mL).

  • GC-MS Analysis:

    • GC Column: A mid-polar column, such as an Rtx-624, is recommended for good peak shape and resolution of polar compounds like butanol.[15]

    • Injection: Use a headspace autosampler for automated and reproducible injection of the volatile analytes.

    • Oven Program: Start with an initial oven temperature of 40-50°C and ramp at a rate of 5-10°C/min to a final temperature of around 200°C.[15]

    • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.

      • Monitor a characteristic ion for 1-Butanol (e.g., m/z 43, 56, 74).

      • Monitor a characteristic ion for this compound (e.g., m/z 84).

  • Data Analysis:

    • For each calibration standard and unknown sample, calculate the ratio of the peak area of 1-Butanol to the peak area of this compound.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. The curve should exhibit good linearity (R² > 0.99).[16]

    • Determine the concentration of 1-Butanol in the unknown samples by interpolating their peak area ratios on the calibration curve.

Protocol_Workflow A Stock Solution Preparation B Calibration Standard Preparation A->B C Unknown Sample Preparation A->C D GC-MS Analysis B->D C->D E Data Processing & Quantification D->E

Caption: Experimental workflow for quantification.

Advantages and Limitations of this compound

Advantages:

  • High Accuracy and Precision: The near-identical chemical behavior to its non-labeled counterpart allows for excellent correction of analytical variability.[4]

  • Reduced Matrix Effects: Co-elution with the analyte helps to compensate for ion suppression or enhancement in the MS source, a common problem in complex matrices.[8]

  • Robustness: Methods using isotopically labeled standards are generally more robust and transferable between different instruments and laboratories.

Limitations:

  • Cost: The synthesis of deuterated compounds makes them significantly more expensive than their non-labeled analogs.

  • Potential for Isotopic Exchange: While generally stable, the deuterium atoms can sometimes exchange with hydrogen atoms from the sample or solvent, particularly under certain pH or temperature conditions.[9] Careful method validation is necessary to rule out this possibility.

  • Availability: While this compound is a common standard, highly specific or complex deuterated compounds may not be commercially available and could require custom synthesis.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision that directly impacts the quality and reliability of analytical data. While structural analogs like n-propanol or t-butanol have their place in certain applications, This compound, when used within an Isotope Dilution Mass Spectrometry framework, offers unparalleled accuracy and precision for the quantification of 1-Butanol and similar volatile compounds.

Recommendations:

  • For high-value analyses such as in regulated environments (e.g., clinical trials, forensic toxicology), the use of this compound is strongly recommended to ensure the highest data integrity.

  • Always perform thorough method validation when using any internal standard, including an assessment of linearity, accuracy, precision, and the potential for isotopic exchange.

  • For routine, non-critical screening applications where cost is a primary driver, a well-validated method using a structural analog may be sufficient. However, the potential for greater uncertainty in the results must be acknowledged.

By understanding the principles of IDMS and the comparative performance of different internal standards, researchers can make informed decisions to develop robust and reliable analytical methods for compound confirmation and quantification.

References

  • Shimadzu. (n.d.). Analysis of Alcohol Compounds in Blood (1). Retrieved from [Link]

  • Reddit. (2022). Selecting an Internal Standard for GC anaylsis of Methanol in Distilled spirits. Retrieved from [Link]

  • Chemistry For Everyone. (2023, July 11). What Is Isotope Dilution Mass Spectrometry? [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2016). I want to do GCMS analysis of butanol containing samples. Can anybody give an idea about what column to be used and what conditions to be followed?. Retrieved from [Link]

  • Arita, M., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814. Retrieved from [Link]

  • arXiv. (n.d.). Method “Ethanol as Internal Standard” for determination of volatile compounds in alcohol products by gas chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Perspectives on using ethanol as an internal standard for the quantification of volatile compounds in alcoholic products by headspace SPME–GC/FID without sample preparation. Retrieved from [Link]

  • ResearchGate. (2018). 1-Butanol as a Solvent for Efficient Extraction of Polar Compounds from Aqueous Medium. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]

  • SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Retrieved from [Link]

  • National Institutes of Health. (2023). Comparison of the quantification performance of thermal desorption GC-IMS and GC-MS in VOC analysis. Retrieved from [Link]

  • Mintek. (n.d.). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). Retrieved from [Link]

  • Defense Technical Information Center. (1996). Selection of an Internal Standard for Postmortem Ethanol Analysis. Retrieved from [Link]

  • Phenomenex. (n.d.). APPLICATIONS. Retrieved from [Link]

  • SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (2018). An Experimental and Theoretical Investigation of 1-Butanol Pyrolysis. Retrieved from [Link]

  • ResearchGate. (2022). Optimization and Validation of a GC-FID Method for the Determination of Acetone-Butanol-Ethanol Fermentation Products. Retrieved from [Link]

  • De Gruyter. (n.d.). Introduction to Isotope Dilution Mass Spectrometry (IDMS). Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt (PTB). (n.d.). Isotope Dilution Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). GC–MS chromatograms of ethanol and 1-butanol as representative of the selected organic solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Calibration curves for ethanol using with 1% v/v n-BuOH as an internal standard. Retrieved from [Link]

Sources

A Senior Scientist's Guide to Inter-Laboratory Comparison of Analytical Methods Utilizing 1-Butanol-d10

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for establishing and evaluating an inter-laboratory comparison (ILC) for the quantification of volatile organic compounds (VOCs), using 1-butanol as the target analyte and its stable isotope-labeled counterpart, 1-Butanol-d10, as the internal standard. In the absence of a singular, publicly available ILC study for this specific deuterated standard, this document synthesizes established analytical principles, standard methods, and performance expectations from proficiency testing (PT) schemes for similar analytes.[1][2][3] It is designed for researchers, quality control managers, and laboratory professionals seeking to validate analytical methods, ensure data comparability across sites, and adhere to rigorous quality standards like ISO/IEC 17025.[2]

The Foundational Role of this compound in Achieving Analytical Trustworthiness

In quantitative analysis, particularly with chromatographic techniques, the goal is to achieve results that are not only accurate and precise within one's own laboratory but are also reproducible across different laboratories, instruments, and operators. This is the cornerstone of analytical trustworthiness. Volatile analytes like 1-butanol are susceptible to variability during sample preparation and injection. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is a critical self-validating mechanism to counteract this variability.

Why this compound? The Causality Behind the Choice:

  • Chemical and Physical Equivalence: this compound (CD₃(CD₂)₃OD) is chemically identical to 1-butanol, differing only in isotopic composition. This means it shares the same boiling point, polarity, and chromatographic retention time. Consequently, it behaves identically during extraction, derivatization (if any), and chromatographic separation. Any physical loss of the analyte during sample workup will be mirrored by a proportional loss of the SIL-IS.

  • Mass Spectrometric Distinction: Despite its chromatographic co-elution with the native analyte, this compound is easily distinguished by a mass spectrometer (MS) due to its higher mass (M+10). This allows the instrument to measure the analyte and the standard independently and simultaneously.

  • Minimizing Matrix Effects: In complex samples (e.g., environmental water, biological fluids), other co-extracted compounds can suppress or enhance the ionization of the target analyte in the MS source. Because the SIL-IS is affected by these "matrix effects" in the same manner as the analyte, the ratio of their signals remains constant, ensuring accurate quantification.[4]

By calculating the ratio of the native analyte's response to the known concentration of the this compound internal standard, the system corrects for variations in injection volume, sample loss, and matrix-induced signal fluctuation, leading to fundamentally more robust and reliable data.

Comparative Analysis of Key Methodologies

The most prevalent and suitable technology for analyzing volatile compounds like 1-butanol is Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS).[5][6] The primary difference between methods in an inter-laboratory comparison often lies in the sample introduction technique. Here, we compare two robust and widely adopted methods: Static Headspace (HS) and Solid-Phase Microextraction (SPME).

Method A: Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

HS-GC-MS is an automated, solvent-free technique ideal for the analysis of VOCs in liquid or solid matrices. It relies on the principle of vapor pressure and equilibrium.

Workflow Diagram: Inter-Laboratory Comparison Process

G cluster_setup Phase 1: Study Design & Preparation cluster_execution Phase 2: Laboratory Analysis cluster_analysis Phase 3: Data Evaluation & Reporting A Define Study Objectives (e.g., Method Validation, Lab Proficiency) B Select PT Provider or Coordinator A->B C Prepare Homogeneous Test Samples (e.g., Spiked Water Matrix) B->C D Spike with 1-Butanol & this compound (Known Concentrations) C->D E Distribute Samples to Participating Labs (Lab A, B, C...) D->E F Labs Analyze Samples using Pre-defined or In-house Methods E->F G Report Results: Concentration, Recovery, Raw Data F->G H Coordinator Collects & Collates Data G->H I Statistical Analysis (z-scores, Reproducibility, Repeatability) H->I J Issue Final Report with Performance Evaluation I->J

Caption: Workflow for a typical inter-laboratory proficiency test.

Detailed Experimental Protocol (HS-GC-MS):

  • Sample Preparation:

    • Pipette 5 mL of the aqueous test sample into a 20 mL headspace vial.

    • Causality: The 1:4 sample-to-headspace volume ratio is a common starting point to ensure sufficient vapor phase for sampling without compromising sensitivity.

    • Add 1.5 g of Sodium Chloride (NaCl).

    • Causality: Salting-out with NaCl increases the ionic strength of the sample, which reduces the solubility of polar analytes like 1-butanol and promotes their partitioning into the headspace, thereby increasing method sensitivity.

    • Spike each vial with 50 µL of a this compound working solution to achieve a final concentration of 100 µg/L.

    • Immediately seal the vial with a PTFE/silicone septum and aluminum cap. Vortex for 10 seconds.

  • HS Autosampler Conditions:

    • Vial Incubation Temperature: 80 °C

    • Vial Incubation Time: 15 minutes

    • Causality: Incubation at 80 °C for 15 minutes ensures that thermodynamic equilibrium is reached between the liquid and vapor phases for 1-butanol without causing thermal degradation.

    • Loop Temperature: 90 °C

    • Transfer Line Temperature: 100 °C

    • Causality: Keeping the loop and transfer line temperatures slightly above the incubation temperature prevents condensation of the analytes en route to the GC inlet.

    • Injection Volume: 1 mL (of headspace gas)

  • GC-MS Parameters:

    • Inlet: Split/Splitless, operated in Split mode (10:1 ratio) at 200 °C.[7]

    • Causality: A split injection prevents column overloading and ensures sharp, symmetrical peaks, which is crucial for accurate quantification.[8]

    • Column: A mid-to-high polarity column, such as a DB-WAX or Rtx-624 (30 m x 0.25 mm x 1.4 µm), is recommended for good peak shape with polar alcohols.[6]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Initial temperature of 40 °C, hold for 5 minutes, then ramp at 10 °C/min to 150 °C.[6]

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Selected Ion Monitoring (SIM).[4]

      • Ions to Monitor:

        • 1-Butanol: Quantifier ion m/z 56, Qualifier ion m/z 43.

        • This compound: Quantifier ion m/z 66 (M-D₂O).

    • Causality: SIM mode dramatically increases sensitivity and selectivity compared to a full scan, as the detector focuses only on the mass fragments of interest. This is essential for trace-level quantification.[4]

Method B: Solid-Phase Microextraction (SPME)-GC-MS

SPME is another solvent-free extraction technique that uses a coated fiber to adsorb and concentrate analytes from a sample before injection. It can offer lower detection limits than static headspace for certain compounds.

G cluster_hs HS-GC-MS Workflow cluster_spme SPME-GC-MS Workflow A1 Sample in Vial + IS + Salt A2 Equilibrate (Heat) A1->A2 A3 Syringe Samples Headspace Gas A2->A3 A4 Inject into GC A3->A4 B1 Sample in Vial + IS + Salt B2 Expose SPME Fiber to Headspace (Adsorb) B1->B2 B3 Retract Fiber B2->B3 B4 Desorb in GC Inlet B3->B4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.